An In-depth Technical Guide to the Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran
Abstract This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4-Bromo-3,6-dihydro-2H-thiopyran, a heterocyclic compound of interest for applications in medicinal chem...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4-Bromo-3,6-dihydro-2H-thiopyran, a heterocyclic compound of interest for applications in medicinal chemistry and materials science. In the absence of a well-established, direct synthesis in the current literature, this document outlines a robust and scientifically grounded multi-step approach. The proposed synthesis commences with the preparation of tetrahydro-4H-thiopyran-4-one, followed by a regioselective α-bromination, and culminates in the formation of the target vinyl bromide. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the laboratory synthesis of this valuable molecule.
Introduction and Synthetic Strategy
The 3,6-dihydro-2H-thiopyran moiety is a key structural motif in a variety of biologically active compounds and functional materials. The introduction of a bromine atom at the 4-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making 4-Bromo-3,6-dihydro-2H-thiopyran a valuable building block in organic synthesis. This guide details a proposed three-step synthesis, designed to be both efficient and scalable.
The overall synthetic strategy is depicted below. The synthesis begins with the preparation of tetrahydro-4H-thiopyran-4-one (2 ) from dimethyl 3,3'-thiodipropanoate (1 ). The cyclic ketone is then subjected to an acid-catalyzed α-bromination to yield 3-bromo-tetrahydro-4H-thiopyran-4-one (3 ). The final step involves the conversion of the α-bromo ketone to the target vinyl bromide, 4-Bromo-3,6-dihydro-2H-thiopyran (4 ), a transformation that will be discussed in detail.
Caption: Proposed synthetic pathway for 4-Bromo-3,6-dihydro-2H-thiopyran.
Detailed Experimental Protocols
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (2)
This procedure is adapted from the well-established method of synthesizing the cyclic ketone via a Dieckmann condensation followed by decarboxylation.[1][2][3]
Reaction Scheme:
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mol)
Volume/Mass
Dimethyl 3,3'-thiodipropanoate
206.25
1.0
206.25 g
Sodium Hydride (60% dispersion in oil)
24.00
2.2
88.0 g
Anhydrous Tetrahydrofuran (THF)
-
-
2.0 L
Concentrated Hydrochloric Acid
36.46
-
As needed
Diethyl Ether
-
-
As needed
Saturated Sodium Bicarbonate Solution
-
-
As needed
Anhydrous Magnesium Sulfate
-
-
As needed
Procedure:
Dieckmann Condensation:
To a flame-dried 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (88.0 g, 2.2 mol of 60% dispersion).
Wash the sodium hydride with hexanes (3 x 200 mL) to remove the mineral oil, and then suspend the oil-free sodium hydride in anhydrous THF (1.0 L).
Slowly add a solution of dimethyl 3,3'-thiodipropanoate (206.25 g, 1.0 mol) in anhydrous THF (1.0 L) to the stirred suspension over 2 hours.
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
Cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water (100 mL).
Acidify the mixture to pH 2 with concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 500 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution (500 mL) and brine (500 mL), and dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure to yield the crude β-keto ester.
Hydrolysis and Decarboxylation:
To the crude β-keto ester, add a mixture of glacial acetic acid (500 mL), concentrated hydrochloric acid (250 mL), and water (250 mL).
Heat the mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature and pour it into ice-water (2 L).
Extract the product with diethyl ether (4 x 500 mL).
Combine the organic extracts and wash them with water (1 L), saturated sodium bicarbonate solution (until effervescence ceases), and brine (500 mL).
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to afford tetrahydro-4H-thiopyran-4-one as a colorless oil.
Step 2: Synthesis of 3-Bromo-tetrahydro-4H-thiopyran-4-one (3)
The α-bromination of ketones is a well-established reaction that proceeds via an enol intermediate under acidic conditions.[4][5][6]
Reaction Scheme:
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mol)
Volume/Mass
Tetrahydro-4H-thiopyran-4-one (2)
116.18
0.5
58.1 g
Bromine (Br₂)
159.81
0.5
80.0 g
Glacial Acetic Acid
-
-
500 mL
Dichloromethane (DCM)
-
-
As needed
Saturated Sodium Thiosulfate Solution
-
-
As needed
Saturated Sodium Bicarbonate Solution
-
-
As needed
Anhydrous Sodium Sulfate
-
-
As needed
Procedure:
To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydro-4H-thiopyran-4-one (58.1 g, 0.5 mol) in glacial acetic acid (500 mL).
Slowly add a solution of bromine (80.0 g, 0.5 mol) in glacial acetic acid (100 mL) to the stirred solution at room temperature over 1 hour.
Stir the reaction mixture at room temperature for an additional 2 hours, or until the red-brown color of bromine disappears.
Pour the reaction mixture into ice-water (2 L) and extract with dichloromethane (3 x 500 mL).
Combine the organic layers and wash with water (1 L), saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-thiopyran-4-one. The product can be further purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran (4)
The conversion of an α-bromo ketone to a vinyl bromide is a non-trivial transformation. A plausible approach involves the formation of a vinyl phosphate intermediate, followed by displacement with a bromide source.[7]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,6-dihydro-2H-thiopyran This document serves as a comprehensive technical guide on the core physical properties of 4-Bromo-3,6-dihydro-2H-thiopyran. It i...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,6-dihydro-2H-thiopyran
This document serves as a comprehensive technical guide on the core physical properties of 4-Bromo-3,6-dihydro-2H-thiopyran. It is intended for researchers, scientists, and professionals in drug development who may be interested in this compound for synthetic applications. Given the limited availability of experimentally-derived data in public literature for this specific molecule, this guide synthesizes known identifiers with theoretical predictions and outlines the established methodologies for empirical determination.
Introduction: The Thiopyran Scaffold
The dihydrothiopyran ring system is a valuable heterocyclic motif in organic synthesis and medicinal chemistry. The presence of a sulfur atom and a double bond provides multiple reaction sites for further functionalization. The bromo-substituted variant, 4-Bromo-3,6-dihydro-2H-thiopyran, represents a versatile building block, potentially enabling cross-coupling reactions, nucleophilic substitutions, and other transformations to generate diverse molecular architectures. Understanding its physical properties is a critical first step for its effective use in experimental design, reaction scale-up, and purification processes.
Core Identification Properties
The foundational step in characterizing any chemical compound is to establish its fundamental identifiers. For 4-Bromo-3,6-dihydro-2H-thiopyran, these have been established and are crucial for sourcing and regulatory purposes.
Physicochemical Characteristics: A Blend of Analogy and Prediction
Direct experimental data for properties such as boiling point, density, and solubility for 4-Bromo-3,6-dihydro-2H-thiopyran are not widely published. However, we can infer likely characteristics by examining analogous structures, such as its pyran counterpart, 4-Bromo-3,6-dihydro-2H-pyran. The substitution of oxygen with sulfur, a larger and less electronegative atom, is expected to increase the molecular weight, density, and boiling point relative to the pyran analog.
Property
Predicted/Analog-Based Value
Rationale & Context
Boiling Point
>185 °C (Predicted)
The analogous pyran has a predicted boiling point of 184.5±40.0 °C[3]. The heavier sulfur atom in the thiopyran structure would likely elevate this value.
Density
~1.6 g/cm³ (Predicted)
The pyran analog has a predicted density of 1.580±0.06 g/cm³[3][4]. The higher mass of sulfur compared to oxygen suggests the density of the thiopyran will be slightly greater.
Solubility
Soluble in organic solvents (e.g., Chloroform, Dichloromethane)
Heterocyclic organic halides typically show good solubility in nonpolar organic solvents. The pyran analog is noted to be slightly soluble in chloroform[3].
Appearance
Likely a colorless to light-yellow oil
Based on the appearance of similar small heterocyclic compounds like 3,4-Dihydro-2H-pyran, which is a colorless liquid[5][6].
Methodologies for Empirical Determination of Physical Properties
To move beyond prediction, direct experimental measurement is necessary. The following protocols outline the standard, self-validating systems for determining the key physical properties of a novel compound like 4-Bromo-3,6-dihydro-2H-thiopyran.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point, and the peak's purity can suggest the sample's purity.
Protocol:
Calibrate the DSC instrument using indium and zinc standards.
Accurately weigh 1-3 mg of 4-Bromo-3,6-dihydro-2H-thiopyran into an aluminum DSC pan.
Crimp the pan to seal it. An empty, sealed pan is used as the reference.
Place both pans into the DSC cell.
Set the thermal program: Equilibrate at a temperature well below the expected melting point (e.g., -90 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
The onset of the sharp endothermic peak in the resulting thermogram is recorded as the melting point.
Workflow Diagram:
DSC workflow for melting point determination.
Boiling Point Determination via Microscale Method
Causality: This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A stream of bubbles from a sealed capillary indicates this equilibrium point upon cooling.
Protocol:
Place a small amount (0.2-0.5 mL) of the liquid sample into a Thiele tube or a similar small-scale boiling point apparatus.
Insert a small, sealed capillary tube (sealed end down) into the liquid.
Place a thermometer with its bulb immersed in the liquid, parallel to the capillary.
Gently heat the apparatus.
Observe the capillary. A rapid and continuous stream of bubbles will emerge as the liquid reaches its boiling point.
Remove the heat source and allow the apparatus to cool slowly.
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Workflow Diagram:
Microscale boiling point determination workflow.
Predicted Spectroscopic Profile
While experimental spectra are the definitive source, a theoretical analysis based on the known structure of 4-Bromo-3,6-dihydro-2H-thiopyran provides a powerful predictive tool for structure verification.[7][8][9][10]
¹H and ¹³C NMR Spectroscopy
The asymmetry of the molecule suggests that all five carbon atoms and all seven protons are chemically distinct, which would lead to five signals in the ¹³C NMR spectrum and seven distinct signals in the ¹H NMR spectrum, each with its own characteristic splitting pattern.
Structural Diagram for NMR Analysis:
Structure of 4-Bromo-3,6-dihydro-2H-thiopyran.
¹H NMR:
Olefinic Proton (H5): Expected to be the most downfield proton (δ ≈ 5.5-6.5 ppm) due to its position on the C=C double bond. It would likely appear as a multiplet due to coupling with the neighboring protons.
Proton on Brominated Carbon (H4): Expected in the range of δ ≈ 4.0-5.0 ppm. The electronegative bromine atom deshields this proton significantly. It will show complex splitting from coupling to protons on C3 and C5.
Allylic Protons (H3a, H3b): These protons are adjacent to the double bond and will appear in the region of δ ≈ 2.5-3.5 ppm.
Protons adjacent to Sulfur (H2a, H2b, H6a, H6b): These protons will be slightly deshielded by the sulfur atom, appearing in the δ ≈ 2.5-3.5 ppm range.
¹³C NMR:
Olefinic Carbons (C4, C5): Expected in the δ ≈ 120-140 ppm region. The carbon bearing the bromine (C4) will be further downfield.
Carbon bonded to Bromine (C4): This carbon signal would be significantly shifted downfield.
Aliphatic Carbons (C2, C3, C6): Expected in the upfield region of δ ≈ 20-50 ppm. The carbons adjacent to the sulfur atom (C2, C6) will be slightly more deshielded than C3.
Infrared (IR) Spectroscopy
C=C Stretch: A characteristic peak is expected around 1640-1680 cm⁻¹ for the alkene double bond.
C-H Stretch (sp²): A peak just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹) corresponding to the olefinic C-H bond.
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) for the aliphatic C-H bonds.
C-Br Stretch: A strong peak in the fingerprint region, typically between 500-600 cm⁻¹.
C-S Stretch: A weak to medium intensity peak, also in the fingerprint region, usually between 600-800 cm⁻¹.
Safety and Handling
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
4-Bromo-3,6-dihydro-2H-thiopyran is a promising synthetic intermediate whose full potential is yet to be explored. This guide provides its core identifiers and a robust framework of predicted physical properties based on chemical principles and data from analogous compounds. Crucially, it also presents the standardized, field-proven experimental protocols required to empirically validate these properties. The theoretical spectroscopic data outlined herein provides a baseline for researchers to confirm the identity and purity of the material in their own laboratories. As with any novel compound, rigorous experimental characterization is paramount for ensuring reliable and reproducible scientific outcomes.
References
Vertex AI Search. (n.d.). 4-Bromo-3,6-dihydro-2H-thiopyran cas: 1255574-60-7. Retrieved January 16, 2026.
Cenmed. (n.d.). 4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide (C007B-450741). Retrieved January 16, 2026.
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Bromo-3,6-dihydro-2H-thiopyran - CAS:1255574-60-7. Retrieved January 16, 2026.
Sigma-Aldrich. (n.d.). 4-bromo-3,6-dihydro-2H-thiopyran | 1255574-60-7. Retrieved January 16, 2026.
Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
Cenmed. (n.d.). 4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide (C007B-450743). Retrieved January 16, 2026.
Westcott, S. A., et al. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse.
The Organic Chemistry Tutor. (2021, May 22). Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube. Retrieved January 16, 2026.
Thermo Scientific Chemicals. (n.d.). 3,4-Dihydro-2H-pyran, 99% 100 g | Buy Online. Retrieved January 16, 2026.
The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. Retrieved January 16, 2026.
NIST. (n.d.). 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook. Retrieved January 16, 2026.
The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved January 16, 2026.
ChemNet. (n.d.). 3,4-dihydro-2H-thiopyran. Retrieved January 16, 2026.
Fisher Scientific. (n.d.). 3,4-Dihydro-2H-pyran, 99%. Retrieved January 16, 2026.
The Organic Chemistry Tutor. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. Retrieved January 16, 2026.
Loba Chemie. (n.d.). 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN | Laboratory Chemicals | Article No. 03341. Retrieved January 16, 2026.
Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran 97 110-87-2. Retrieved January 16, 2026.
Guidechem. (n.d.). (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxamide. Retrieved January 16, 2026.
Spectroscopic and Structural Elucidation of 4-Bromo-3,6-dihydro-2H-thiopyran: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Bromo-3,6-dihydro-2H-thiopyran. Designed for researchers, scientists, and professionals in drug development, this...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Bromo-3,6-dihydro-2H-thiopyran. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. In the absence of direct experimental data for this specific compound, this guide serves as an authoritative resource for its identification, characterization, and utilization in synthetic applications.
Introduction to 4-Bromo-3,6-dihydro-2H-thiopyran
4-Bromo-3,6-dihydro-2H-thiopyran is a halogenated heterocyclic compound with potential applications as a building block in organic synthesis. The presence of the vinyl bromide moiety, the thioether linkage, and the cyclic backbone offers multiple avenues for functionalization, making it a molecule of interest in the design of novel chemical entities. Accurate spectroscopic characterization is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-3,6-dihydro-2H-thiopyran. The predictions are grounded in the analysis of the parent compound, 3,6-dihydro-2H-thiopyran, its oxygen analog, 3,6-dihydro-2H-pyran, and related brominated heterocyclic systems.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 4-Bromo-3,6-dihydro-2H-thiopyran in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the protons in different chemical environments.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
H-5
~6.0 - 6.2
Triplet (t)
1H
J ≈ 4-5 Hz
H-2
~3.0 - 3.2
Triplet (t)
2H
J ≈ 6-7 Hz
H-6
~2.8 - 3.0
Doublet of Triplets (dt)
2H
J ≈ 4-5 Hz, J ≈ 6-7 Hz
H-3
~2.6 - 2.8
Triplet (t)
2H
J ≈ 6-7 Hz
Rationale and Interpretation
The chemical shifts are predicted based on the structure of 3,6-dihydro-2H-thiopyran and the known effects of bromine substitution on vinyl systems.
H-5 (Vinyl Proton): This proton is attached to the carbon-carbon double bond and is adjacent to the bromine atom. The electronegativity of bromine is expected to deshield this proton, shifting it downfield compared to the vinyl protons in the parent 3,6-dihydro-2H-thiopyran (which appear around 5.7-5.9 ppm). It is expected to appear as a triplet due to coupling with the two adjacent protons on C-6.
H-2 and H-6 (Allylic Protons): These protons are on the carbons adjacent to the sulfur atom. The sulfur atom has a moderate deshielding effect. H-2 is adjacent to a methylene group (H-3), leading to a triplet. H-6 is adjacent to both the double bond and the methylene group at C-2, resulting in a more complex splitting pattern, likely a doublet of triplets.
H-3 (Aliphatic Protons): These protons are in a standard aliphatic environment and are expected to be the most shielded (upfield) in the spectrum, appearing as a triplet due to coupling with the H-2 protons.
The following diagram illustrates the workflow for acquiring and interpreting the ¹H NMR spectrum.
¹H NMR experimental and analysis workflow.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For 4-Bromo-3,6-dihydro-2H-thiopyran, four distinct carbon signals are expected.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-4 (Vinylic, C-Br)
~110 - 115
C-5 (Vinylic)
~125 - 130
C-2 (Allylic)
~28 - 32
C-6 (Allylic)
~25 - 29
C-3 (Aliphatic)
~22 - 26
Rationale and Interpretation
The predicted chemical shifts are based on the known spectrum of 3,6-dihydro-2H-thiopyran and the substituent effects of bromine.[1]
C-4 and C-5 (Vinylic Carbons): These are the sp² hybridized carbons of the double bond. C-4, being directly attached to the electronegative bromine atom, will be significantly shielded due to the "heavy atom effect," bringing its resonance upfield to around 110-115 ppm. C-5 will be deshielded and appear further downfield.
C-2, C-6, and C-3 (Aliphatic Carbons): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbons adjacent to the sulfur atom (C-2 and C-6) will be slightly deshielded compared to a simple alkane.
The molecular structure with atom numbering is shown below.
Structure of 4-Bromo-3,6-dihydro-2H-thiopyran.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted Key IR Absorptions
Wavenumber (cm⁻¹)
Bond Vibration
Intensity
~3050 - 3100
=C-H stretch
Medium
~2850 - 2960
C-H stretch (aliphatic)
Strong
~1630 - 1650
C=C stretch
Medium
~1200 - 1250
C-S stretch
Medium
~600 - 700
C-Br stretch
Strong
Rationale and Interpretation
The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in 4-Bromo-3,6-dihydro-2H-thiopyran.
=C-H and C-H Stretching: The presence of both sp² and sp³ hybridized C-H bonds will give rise to absorptions just above and below 3000 cm⁻¹, respectively.
C=C Stretching: The carbon-carbon double bond within the ring will have a characteristic absorption in the 1630-1650 cm⁻¹ region.
C-S and C-Br Stretching: The carbon-sulfur and carbon-bromine single bond stretches will appear in the fingerprint region of the spectrum. The C-Br stretch is expected to be a strong absorption.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectral Data
m/z
Ion
Notes
178/180
[M]⁺
Molecular ion peak. The two peaks of approximately equal intensity are due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.
99
[M - Br]⁺
Loss of a bromine radical.
71
[C₄H₇S]⁺
Further fragmentation.
Rationale and Interpretation
Molecular Ion Peak: The most characteristic feature will be the presence of two molecular ion peaks at m/z 178 and 180, with nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
Fragmentation Pattern: The most likely initial fragmentation will be the loss of the bromine radical to give a stable cation at m/z 99. Further fragmentation of the thiopyran ring can lead to other smaller fragments.
The logical relationship between the different spectroscopic techniques for structure elucidation is depicted below.
Logical relationships in spectral interpretation.
Experimental Protocols
While this guide provides predicted data, the following are generalized, self-validating protocols for the experimental acquisition of spectroscopic data for a compound like 4-Bromo-3,6-dihydro-2H-thiopyran.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse program to obtain singlets for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum.
Analysis: Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two KBr or NaCl plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Data Acquisition: Record a background spectrum of the empty spectrometer. Place the sample in the spectrometer and record the sample spectrum.
Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of 4-Bromo-3,6-dihydro-2H-thiopyran. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a solid foundation for the identification and characterization of this molecule. The provided protocols outline the necessary steps for experimental verification. This guide is intended to be a valuable resource for scientists and researchers working with this and related heterocyclic compounds.
References
PubChem. 3,6-Dihydro-2H-thiopyran. National Center for Biotechnology Information. [Link][1]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Palchykov, V., Iaroshenko, V., Ostrovska, S., & Tolmachev, A. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(16), 2059-2067. [Link][2]
Gabbutt, C. D., Heron, B. M., & Kanjia, M. (1998). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2507-2512. [Link][3]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-3,6-dihydro-2H-thiopyran
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecular entities. This...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3,6-dihydro-2H-thiopyran, a heterocyclic compound of interest in synthetic chemistry. In the absence of publicly available experimental data, this guide is built upon high-quality predicted NMR data, offering a detailed interpretation of chemical shifts, coupling constants, and spectral patterns. The methodologies for spectral prediction, interpretation, and a standard experimental protocol for data acquisition are detailed herein, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.
Introduction
4-Bromo-3,6-dihydro-2H-thiopyran is a sulfur-containing heterocyclic compound. Its structure, featuring a dihydrothiopyran ring with a bromine substituent, makes it a potentially valuable building block in organic synthesis. The precise arrangement of its atoms and the electronic environment of its nuclei can be definitively determined using one- and two-dimensional NMR techniques. This guide will delve into a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, providing a foundational understanding for its characterization.
The core of this guide is a deep dive into the causality behind the predicted spectral features. We will explore how the electronegativity of the sulfur and bromine atoms, the anisotropy of the double bond, and the conformational flexibility of the dihydrothiopyran ring influence the chemical shifts and coupling patterns of the molecule's protons and carbons.
Predicted ¹H NMR Spectral Analysis of 4-Bromo-3,6-dihydro-2H-thiopyran
The predicted ¹H NMR spectrum of 4-Bromo-3,6-dihydro-2H-thiopyran in a standard solvent such as CDCl₃ is expected to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule. The interpretation of these signals is based on their predicted chemical shifts (δ), multiplicities, and coupling constants (J).
Predicted ¹H NMR Data
Signal
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Assignment
H5
6.35
Triplet (t)
4.0
Vinylic Proton
H6
3.45
Doublet of triplets (dt)
4.0, 1.5
Allylic Protons
H2
3.05
Triplet (t)
6.0
Methylene Protons α to Sulfur
H3
2.80
Triplet of triplets (tt)
6.0, 1.5
Methylene Protons β to Sulfur
Rationale for Assignments
H5 (Vinylic Proton, δ ≈ 6.35 ppm): The most downfield signal is assigned to the vinylic proton at the C5 position. Its significant deshielding is a direct consequence of its location on a carbon-carbon double bond. The multiplicity is predicted as a triplet due to coupling with the two adjacent protons on C6.
H6 (Allylic Protons, δ ≈ 3.45 ppm): These protons are in an allylic position, adjacent to the double bond, and also alpha to the electronegative sulfur atom. Both of these structural features contribute to their downfield shift compared to simple alkyl protons. Their multiplicity is predicted as a doublet of triplets, arising from coupling to the H5 vinylic proton and the two protons on C3 through a long-range coupling mechanism across the sulfur atom and the double bond.
H2 (Methylene Protons α to Sulfur, δ ≈ 3.05 ppm): The protons on C2 are directly attached to a carbon adjacent to the sulfur atom. The electronegativity of sulfur causes a moderate deshielding effect, placing this signal around 3.05 ppm. The signal is expected to be a triplet due to coupling with the two neighboring protons on C3.
H3 (Methylene Protons β to Sulfur, δ ≈ 2.80 ppm): The protons on C3 are in a standard alkyl environment, but are beta to the sulfur atom and adjacent to the sp²-hybridized C4 carbon. This results in the most upfield signal in the spectrum. The multiplicity is predicted as a triplet of triplets due to coupling with the protons on C2 and a long-range coupling to the protons on C6.
Predicted ¹³C NMR Spectral Analysis of 4-Bromo-3,6-dihydro-2H-thiopyran
The proton-decoupled ¹³C NMR spectrum of 4-Bromo-3,6-dihydro-2H-thiopyran is predicted to show five signals, corresponding to the five unique carbon environments in the molecule.
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
131.5
C5
Vinylic carbon, deshielded by the double bond.
124.0
C4
Vinylic carbon directly attached to the electronegative bromine atom.
35.0
C6
Allylic carbon, also influenced by the adjacent sulfur atom.
29.5
C2
Carbon alpha to the sulfur atom.
25.0
C3
Saturated carbon in a position beta to the sulfur atom.
Rationale for Assignments
C5 (δ ≈ 131.5 ppm) and C4 (δ ≈ 124.0 ppm): These two signals in the downfield region are characteristic of sp²-hybridized carbons in a double bond. The carbon at position 4, being directly bonded to the electronegative bromine atom, is expected to be significantly deshielded. The C5 carbon is also in the deshielded vinylic region.
C6 (δ ≈ 35.0 ppm): This signal is assigned to the allylic carbon at position 6. Its chemical shift is influenced by both its proximity to the double bond and the adjacent sulfur atom.
C2 (δ ≈ 29.5 ppm) and C3 (δ ≈ 25.0 ppm): These signals correspond to the sp³-hybridized carbons of the saturated portion of the ring. The C2 carbon, being directly attached to the sulfur atom, is more deshielded than the C3 carbon.
Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of 4-Bromo-3,6-dihydro-2H-thiopyran and the key predicted NMR correlations.
Caption: Molecular structure of 4-Bromo-3,6-dihydro-2H-thiopyran.
Caption: Predicted NMR signal correlations for 4-Bromo-3,6-dihydro-2H-thiopyran.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 4-Bromo-3,6-dihydro-2H-thiopyran.
Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-3,6-dihydro-2H-thiopyran for ¹H NMR, and 20-30 mg for ¹³C NMR.
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer: Transfer the solution to a 5 mm NMR tube.
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
For ¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
For ¹³C NMR:
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Spectral Width: A range of 0 to 220 ppm.
Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Conclusion
This technical guide has provided a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-Bromo-3,6-dihydro-2H-thiopyran. By dissecting the rationale behind the predicted chemical shifts and coupling patterns, we have constructed a comprehensive spectral portrait of the molecule. The provided experimental protocol offers a standardized approach for the acquisition and processing of NMR data for this and similar compounds. While this guide is based on predicted data, it serves as a robust starting point for any researcher or scientist involved in the synthesis and characterization of 4-Bromo-3,6-dihydro-2H-thiopyran, underscoring the power of NMR spectroscopy in modern chemical research.
References
NMRDB.org: An open-source database for the prediction of ¹H and ¹³C NMR spectra. The predicted data in this guide is based on the principles and algorithms utilized by such online prediction tools.
ChemAxon MarvinSketch: A chemical drawing and structure visualization tool that often includes NMR prediction capabilities.
Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook offering comprehensive coverage of NMR theory and interpretation.
Foundational
reactivity and stability of 4-Bromo-3,6-dihydro-2H-thiopyran
An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-3,6-dihydro-2H-thiopyran Abstract This technical guide provides a comprehensive analysis of the chemical , a heterocyclic compound of interest in syn...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-3,6-dihydro-2H-thiopyran
Abstract
This technical guide provides a comprehensive analysis of the chemical , a heterocyclic compound of interest in synthetic chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust predictive overview. The guide covers plausible synthetic routes, detailed discussions on reactivity—including nucleophilic substitution, elimination, and metal-halogen exchange—and a thorough examination of its stability profile under various conditions. Included are detailed experimental protocols, visual diagrams of reaction mechanisms, and data summaries to provide researchers, scientists, and drug development professionals with a practical and insightful resource for utilizing this versatile chemical building block.
Introduction and Molecular Overview
4-Bromo-3,6-dihydro-2H-thiopyran is a sulfur-containing heterocyclic compound featuring a vinyl bromide moiety. Its structure combines the functionalities of a thioether and a vinyl halide, suggesting a rich and versatile chemical reactivity. The dihydrothiopyran core is a key structural motif in various biologically active molecules, and the presence of the bromine atom provides a handle for a wide array of chemical transformations, making it a potentially valuable intermediate in organic synthesis.
The reactivity of the C-Br bond on an sp²-hybridized carbon, the nucleophilicity and potential for oxidation of the sulfur atom, and the presence of allylic protons all contribute to the compound's chemical profile. Understanding these characteristics is crucial for its effective application in the synthesis of novel compounds.
Plausible Synthetic Routes
While a definitive, optimized synthesis for 4-Bromo-3,6-dihydro-2H-thiopyran is not extensively documented, a plausible and efficient route can be extrapolated from the synthesis of analogous compounds such as 4-bromo-2H-thiochromenes. A likely precursor would be tetrahydro-4H-thiopyran-4-one.
A common method for the conversion of a ketone to a vinyl bromide involves reaction with a brominating agent and a phosphine or phosphite. For instance, the use of triphenylphosphine and carbon tetrabromide, or phosphorus tribromide, can effect this transformation.
Proposed Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran
A potential two-step synthesis starting from the commercially available tetrahydro-4H-thiopyran-4-one is outlined below.
Step 1: Reduction of the Ketone to an Allylic Alcohol
The ketone is first reduced to the corresponding alcohol, tetrahydro-4H-thiopyran-4-ol, using a standard reducing agent like sodium borohydride.
Step 2: Conversion of the Alcohol to the Vinyl Bromide
The alcohol can then be subjected to conditions that favor elimination and bromination. A one-pot reaction with a reagent like phosphorus tribromide (PBr₃) could potentially yield the desired 4-Bromo-3,6-dihydro-2H-thiopyran.
Chemical Reactivity
The reactivity of 4-Bromo-3,6-dihydro-2H-thiopyran is governed by its key functional groups: the vinyl bromide, the thioether, and the allylic protons.
Reactions at the Vinyl Bromide Moiety
The carbon-bromine bond at the vinylic position is the primary site for many chemical transformations.
Direct nucleophilic substitution on vinyl halides via Sₙ1 or Sₙ2 mechanisms is generally disfavored. This is due to the high energy of the potential vinyl cation intermediate in an Sₙ1 pathway and the steric hindrance to backside attack on the sp² carbon in an Sₙ2 pathway.[1][2] However, nucleophilic substitution can be achieved through other mechanisms:
Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are expected to proceed efficiently with 4-Bromo-3,6-dihydro-2H-thiopyran.[3][4][5] For example, a Suzuki coupling with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the corresponding 4-aryl or 4-vinyl-3,6-dihydro-2H-thiopyran.
cine-Substitution: A less common but interesting reactivity pattern for vinyl bromides is cine-substitution, where the incoming nucleophile attaches to the adjacent carbon atom, accompanied by a migration of the double bond.[3][4][5]
The bromine atom can be readily exchanged with a metal, most commonly lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium.[6][7] This reaction is typically very fast, even at low temperatures, and proceeds with retention of the double bond's configuration.[7] The resulting vinyllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the 4-position.
Reactions Involving the Thioether Linkage
The sulfur atom in the thiopyran ring is a soft nucleophile and is susceptible to oxidation.
Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents.[8][9]
Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) in a controlled manner, or sodium periodate (NaIO₄), can convert the thioether to the corresponding sulfoxide.[9]
Oxidation to Sulfone: Stronger oxidizing agents, or an excess of agents like H₂O₂, can further oxidize the sulfoxide to the sulfone, 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide.[9][10]
These oxidized derivatives can have significantly different chemical and physical properties, including increased polarity and different biological activities.
Reactions Involving Allylic Protons
The protons on the carbon atoms adjacent to the double bond (C3 and C5) are allylic and can be involved in certain reactions.
Under strongly basic conditions, dehydrobromination could occur. However, given the stability of the dihydrothiopyran ring, this might require harsh conditions.
While the molecule already contains a bromine atom, further reaction at the allylic positions is possible under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator.[11][12][13] This could lead to the formation of di- or tri-brominated species.
Stability and Degradation
The stability of 4-Bromo-3,6-dihydro-2H-thiopyran is a critical factor for its storage and handling.
Thermal Stability
Thioethers are generally thermally stable.[14] However, prolonged exposure to high temperatures could potentially lead to decomposition, possibly through elimination of HBr or other radical pathways.
pH Stability
Acidic Conditions: While thioethers are generally stable to acidic conditions, the presence of the double bond might make the molecule susceptible to acid-catalyzed hydration or rearrangement, although likely under strong acidic conditions.[15][16] Hydrolysis of the thioether linkage itself is generally not facile.[15][17][18][19][20]
Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. Strong bases, however, could promote elimination reactions as mentioned earlier.
Oxidative Stability
The thioether is the most likely site of oxidative degradation. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the slow formation of the corresponding sulfoxide.[8][21][22] For long-term storage, an inert atmosphere is recommended.
Safe Handling and Storage
As with any chemical, proper safety precautions should be taken when handling 4-Bromo-3,6-dihydro-2H-thiopyran.
Hazard Summary
While specific toxicity data for this compound is not available, organobromine compounds can be irritants and may have other toxic effects.[23][24] Thioethers are often associated with strong, unpleasant odors.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25]
Avoid inhalation of vapors and contact with skin and eyes.
Storage Recommendations
To ensure the long-term stability and purity of 4-Bromo-3,6-dihydro-2H-thiopyran, the following storage conditions are recommended:
Parameter
Recommended Condition
Rationale
Temperature
2-8 °C (Refrigerator)
To slow down potential degradation reactions.
Atmosphere
Inert (e.g., Argon, Nitrogen)
To prevent oxidation of the thioether to the sulfoxide.[26]
Light
In the dark (Amber vial)
To minimize light-induced degradation.
Moisture
Dry (Tightly sealed container)
To prevent potential hydrolysis or other moisture-related side reactions.
Experimental Protocols
The following protocols are provided as examples of how 4-Bromo-3,6-dihydro-2H-thiopyran might be used in synthetic transformations. These are illustrative and may require optimization.
Protocol 1: Suzuki Cross-Coupling with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling of 4-Bromo-3,6-dihydro-2H-thiopyran with phenylboronic acid.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Toluene
Water
Argon or Nitrogen gas supply
Procedure:
To a flame-dried Schlenk flask, add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
Evacuate the flask and backfill with argon. Repeat this process three times.
Add degassed toluene and water (e.g., in a 4:1 ratio).
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to 4-Bromo-3,6-dihydro-2H-thiopyran 1-oxide
This protocol outlines the selective oxidation of the thioether to a sulfoxide using hydrogen peroxide.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran
Hydrogen peroxide (30% aqueous solution)
Acetic acid
Dichloromethane
Procedure:
Dissolve 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 eq) in a mixture of dichloromethane and acetic acid at 0 °C (ice bath).
Slowly add hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude sulfoxide, which can be purified by crystallization or column chromatography.
Visualizations
Diagram 1: Suzuki Cross-Coupling Mechanism
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Diagram 2: Thioether Oxidation Pathway
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
References
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. Retrieved from [Link]
Manabe, K., Mori, Y., & Kobayashi, S. (2001). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications. Retrieved from [Link]
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
University of Oxford, Department of Chemistry. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]
Química Organica.org. (n.d.). The Thioethers. Retrieved from [Link]
Zhu, H., Poater, J., Tcsak, K., & Poater, A. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Retrieved from [Link]
Zhu, H., Poater, J., Tcsak, K., & Poater, A. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
Sigel, H., & McCormick, D. B. (1970). Stability of metal ion/alkyl thioether complexes in solution. Ligating properties of "isolated" sulfur atoms. Accounts of Chemical Research. Retrieved from [Link]
Wang, X., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Retrieved from [Link]
StudySmarter. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved from [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Vinyl bromide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Retrieved from [Link]
Rappoport, Z., & Gazit, A. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. American Chemical Society. Retrieved from [Link]
CHEMISTRY FOR NEET. (n.d.). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? Retrieved from [Link]
Wikipedia. (n.d.). Organic sulfide. Retrieved from [Link]
Cant, A. A., Bhalla, R., & Pimlott, S. L. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. Retrieved from [Link]
Taniguchi, H. (n.d.). Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate. Retrieved from [Link]
Miller, R. B., & McGarvey, G. (1978). The Effect of Alkyllithium Reagent on Alkylation of Mono- and Disubstituted Vinyl Bromides via Halogen-Metal Exchange. Synthetic Communications, 9(9), 831-839. Retrieved from [Link]
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]
askIITians. (2018, July 31). Why vinyl halides are less reactive towards nucleophilic substitution. Retrieved from [Link]
ResearchGate. (n.d.). (a) Thermal stability of thioether linkage under PCR-like conditions... Retrieved from [Link]
Zhang, J., et al. (2015). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials. Retrieved from [Link]
Cant, A. A., Bhalla, R., & Pimlott, S. L. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PubMed. Retrieved from [Link]
Lu-Ying, H., et al. (2015). Nucleophile‐Selective Cross‐Coupling Reactions with Vinyl and Alkynyl Bromides on a Dinucleophilic Aromatic Substrate. Sci-Hub. Retrieved from [Link]
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... Retrieved from [Link]
ResearchGate. (n.d.). Halogen exchange in aryl and vinyl halides: enabling parameters and... Retrieved from [Link]
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4-Bromo-3,6-dihydro-2H-thiopyran CAS number and IUPAC name
An In-Depth Technical Guide to 4-Bromo-3,6-dihydro-2H-thiopyran: A Versatile Heterocyclic Building Block Introduction In the landscape of modern synthetic and medicinal chemistry, heterocyclic compounds form the backbone...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 4-Bromo-3,6-dihydro-2H-thiopyran: A Versatile Heterocyclic Building Block
Introduction
In the landscape of modern synthetic and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of functional molecules, from pharmaceuticals to materials. Among these, sulfur-containing heterocycles offer unique electronic and steric properties that are often leveraged in drug design. 4-Bromo-3,6-dihydro-2H-thiopyran is a functionalized six-membered ring that serves as a valuable and versatile synthetic intermediate. Its structure incorporates a thioether, a carbon-carbon double bond, and a vinyl bromide, providing multiple handles for chemical modification. This guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, reactivity, and potential applications.
Core Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The defining identifiers and properties for 4-Bromo-3,6-dihydro-2H-thiopyran are summarized below.
Note: Purity for commercially available sources is typically reported as ≥96%.[1]
Synthesis and Mechanistic Considerations
While specific peer-reviewed syntheses for 4-Bromo-3,6-dihydro-2H-thiopyran are not extensively documented, its structure suggests a logical synthetic approach based on established transformations of related heterocyclic ketones. A highly plausible route involves the conversion of Tetrahydro-4H-thiopyran-4-one, a readily available starting material. This transformation is analogous to the synthesis of its oxygen-containing counterpart, 4-bromo-3,6-dihydro-2H-pyran.[3]
The overall strategy involves the formation of a vinyl halide from a ketone, a classic transformation in organic synthesis. The causality behind this choice is the desire to introduce a reactive handle (the bromine atom) on a double bond, which can later be used for cross-coupling reactions or other functionalizations.
Caption: Proposed synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran from a ketone precursor.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous reactions for converting cyclic ketones to vinyl bromides.[3] Researchers should perform small-scale trials to optimize conditions.
Objective: To synthesize 4-Bromo-3,6-dihydro-2H-thiopyran from Tetrahydro-4H-thiopyran-4-one.
Materials:
Tetrahydro-4H-thiopyran-4-one
Triphenylphosphine (PPh₃)
Carbon tetrabromide (CBr₄)
Dichloromethane (DCM), anhydrous
Argon or Nitrogen gas supply
Standard glassware for anhydrous reactions
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with triphenylphosphine (1.2 eq.) and anhydrous dichloromethane under an inert atmosphere.
Reagent Addition: The solution is cooled to 0 °C using an ice bath. Carbon tetrabromide (1.2 eq.) is added portion-wise, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for 15 minutes.
Substrate Addition: A solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.
Self-Validation: The identity and purity of the synthesized 4-Bromo-3,6-dihydro-2H-thiopyran must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-3,6-dihydro-2H-thiopyran stems from the distinct reactivity of its functional groups. The vinyl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions, while the thioether can be oxidized, and the double bond can undergo addition reactions. This multi-faceted reactivity makes it a valuable node for building molecular complexity.
Caption: Key reaction pathways available for 4-Bromo-3,6-dihydro-2H-thiopyran.
Cross-Coupling Reactions: As a vinyl halide, the compound is an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. This includes Suzuki couplings with boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations. This reactivity is central to its role as a building block for creating libraries of substituted thiopyrans for biological screening.
Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4] Oxidation significantly alters the electronic and steric properties of the ring, which can be a crucial strategy in modulating drug-target interactions. The resulting dihydro-2H-thiopyran 1,1-dioxides are themselves important synthetic intermediates.[4]
Lithiation and Subsequent Reactions: The bromo-derivative can potentially be converted into a lithio-derivative, providing a nucleophilic handle for reactions with a wide range of electrophiles.[5]
Applications in Medicinal Chemistry
While direct applications of 4-Bromo-3,6-dihydro-2H-thiopyran in marketed drugs are not prominent, its core scaffold, the dihydrothiopyran ring, is of significant interest in drug discovery.[6][7]
Scaffold Hopping and Bioisosterism: The related 3,6-dihydro-2H-pyran ring has been successfully used as a replacement for the morpholine group in potent inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer signaling pathways.[8] Given the similar geometries, the 3,6-dihydro-2H-thiopyran scaffold represents a classic bioisosteric replacement for the pyran or morpholine motifs, potentially offering improved metabolic stability or target affinity.
Introduction of Bromine: The incorporation of a bromine atom is a well-established strategy in drug design.[9] Bromine can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to a biological target. Furthermore, its lipophilicity can improve membrane permeability, and its presence can block sites of metabolism, thereby increasing the half-life of a drug candidate.[9]
Spectroscopic Characterization (Predicted)
For a researcher synthesizing or using this compound, spectroscopic confirmation is a critical step. Based on the structure, the following characteristic signals can be predicted.
¹H NMR (Proton NMR):
One vinylic proton signal (C=CH) would appear in the downfield region, likely around 6.0-6.5 ppm.
Multiple signals for the three methylene groups (-CH₂-) would be observed in the aliphatic region (approx. 2.5-4.0 ppm). The two methylene groups adjacent to the sulfur atom would be the most deshielded. Splitting patterns would be complex due to coupling between adjacent protons.
¹³C NMR (Carbon NMR):
Two signals in the olefinic region (~100-140 ppm), one for the bromine-substituted carbon and one for the vinylic CH carbon.
Three signals in the aliphatic region for the three methylene carbons.
IR (Infrared) Spectroscopy:
A characteristic C=C stretch for the double bond would be expected around 1640-1680 cm⁻¹.
Multiple C-H stretching vibrations would be observed just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² vinylic C-H.[10]
A C-Br stretch would be visible in the fingerprint region, typically between 500-600 cm⁻¹.
Conclusion
4-Bromo-3,6-dihydro-2H-thiopyran is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its readily accessible reaction sites—the vinyl bromide, the thioether, and the double bond—provide a versatile platform for generating diverse and complex molecular architectures. For drug development professionals, it represents an attractive scaffold for library synthesis and as a bioisosteric replacement for more common oxygen-containing heterocycles. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is key to unlocking its full potential in the laboratory.
References
4-Bromo-3,6-dihydro-2H-thiopyran - CAS:1255574-60-7. Beijing Xinheng Research Technology Co., Ltd. [Online] Available at: [Link]
4-Bromo-3,6-dihydro-2H-thiopyran cas: 1255574-60-7. LookChem. [Online] Available at: [Link]
4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide (C007B-450741). Cenmed. [Online] Available at: [Link]
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Online] Available at: [Link]
Clark, C. D., & Clark, B. P. (1988). Synthesis and Reactivity of Some 4-Bromo- 2H-Chromenes and. Tetrahedron, 44(23), 7207-7216.
Thiopyran. Wikipedia. [Online] Available at: [Link]
4-Bromo-3,6-dihydro-2H-pyran. AOBChem USA. [Online] Available at: [Link]
Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2021). Synthetic and medicinal applications of 3,6-dihydro-2H-thiopyrans. ResearchGate. [Online] Available at: [Link]
4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide (C007B-450743). Cenmed. [Online] Available at: [Link]
Posner, G. H., Afarinkia, K., & Dai, H. (1994). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 107.
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
Piekarczyk, M., & Furtak, M. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e691.
Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Online] Available at: [Link]
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Online] Available at: [Link]
Determining a Structure with IR and NMR. YouTube. [Online] Available at: [Link]
Li, Y., et al. (2024). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. ResearchGate. [Online] Available at: [Link]
The Evolving Landscape of Substituted Dihydrothiopyrans: A Technical Guide to Their Discovery, Synthesis, and Application
This guide provides an in-depth exploration of the discovery and history of substituted dihydrothiopyrans, a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemist...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of the discovery and history of substituted dihydrothiopyrans, a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. We will delve into the evolution of their synthesis, from early methodologies to modern, highly efficient protocols, and examine their diverse and potent biological activities that position them as promising scaffolds in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important molecular framework.
Introduction: The Structural and Therapeutic Significance of Dihydrothiopyrans
Dihydrothiopyrans are six-membered heterocyclic compounds containing a sulfur atom and a single double bond within the ring. Depending on the position of the double bond, they can exist as 2H-thiopyran or 4H-thiopyran isomers and their partially saturated derivatives, 3,4-dihydro-2H-thiopyran and 3,6-dihydro-2H-thiopyran.[1] This structural diversity, coupled with the ability to introduce a wide array of substituents, has made them a fertile ground for chemical exploration.
The incorporation of the sulfur atom imparts unique physicochemical properties to these molecules, influencing their reactivity, conformation, and, most importantly, their biological activity.[2] Dihydrothiopyran derivatives have been shown to possess a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] Their significance is further underscored by their role as key intermediates in the synthesis of more complex bioactive molecules and natural products.[2]
A Historical Perspective: The Evolution of Synthetic Strategies
While the existence of thiopyrans has been known for some time, their initial exploration was hampered by their relative instability compared to aromatic counterparts like thiophene.[1] The development of robust and versatile synthetic methods has been pivotal in unlocking the full potential of substituted dihydrothiopyrans.
Early synthetic efforts often involved multi-step sequences with harsh reaction conditions. However, the landscape of dihydrothiopyran synthesis has been revolutionized by the advent and refinement of cycloaddition reactions, particularly the thia-Diels-Alder reaction. This powerful [4+2] cycloaddition strategy provides a highly convergent and stereocontrolled route to the dihydrothiopyran core.[2][4] Over the past few decades, research has focused on expanding the scope of this reaction, developing novel thiocarbonyl precursors, and exploring asymmetric variations to access chiral dihydrothiopyran derivatives.[2][4]
Key Synthetic Methodologies for Substituted Dihydrothiopyrans
The modern synthesis of substituted dihydrothiopyrans is dominated by several key strategies, with the thia-Diels-Alder reaction being the most prominent. This section will provide a detailed overview of these methodologies, highlighting their mechanisms, advantages, and practical applications.
The Thia-Diels-Alder Reaction: A Cornerstone of Dihydrothiopyran Synthesis
The hetero-Diels-Alder reaction, where a thiocarbonyl compound acts as either the dienophile or the diene, is a fundamental tool for constructing the dihydrothiopyran ring.[2] This approach offers high atom economy and often proceeds with excellent regio- and stereoselectivity.
A variety of thiocarbonyl compounds can serve as potent dienophiles in reactions with conjugated dienes to afford dihydrothiopyrans.
Dithioesters: These compounds, where both oxygen atoms of an ester are replaced by sulfur, are highly reactive dienophiles due to the polarizability of the sulfur atoms.[2][4] They readily participate in [4+2] cycloaddition reactions with a range of dienes. For instance, phosphonic-substituted dithioformates have been reacted with dienes like functionalized butadiene and cyclopentadiene to yield phosphonic-substituted dihydrothiopyran derivatives with high yields.[4]
Thioketones: Thioketones are another important class of dienophiles for the synthesis of dihydrothiopyrans.[4] Their reactivity can be tuned by the electronic nature of their substituents.
Thioamides: While less reactive than dithioesters and thioketones, thioamides can also undergo thia-Diels-Alder reactions, often requiring activation or specific reaction conditions. A pioneering study demonstrated the successful synthesis of novel dihydrothiopyran derivatives via a highly efficient thio-Diels-Alder reaction employing a polyfluorothioamide derivative.[4]
Experimental Protocol: General Procedure for Thia-Diels-Alder Reaction with in situ Generated Thioaldehydes [5]
This protocol describes a continuous flow synthesis of 3,6-dihydro-2H-thiopyrans via a thia-Diels-Alder reaction of photochemically generated thioaldehydes.
Preparation of Reactant Solution: Dissolve the phenacyl sulfide precursor and the corresponding 1,3-butadiene in dichloromethane (0.01 M).
Degassing: Degas the reaction solution with argon for 2 minutes using a steel cannula.
System Setup: Flush the continuous flow reactor with dichloromethane. Turn on the UV lamp and cooling bath and allow the system to stabilize for 10 minutes.
Reaction Execution: Pump the reactant solution through the reactor at a predetermined flow rate to achieve the desired residence time (e.g., 30-40 minutes).
Work-up: Collect the reaction mixture and remove the solvent under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/diethyl ether) to afford the desired 3,6-dihydro-2H-thiopyran.
Caption: Continuous flow synthesis of dihydrothiopyrans.
Other Important Synthetic Routes
Beyond the thia-Diels-Alder reaction, several other methodologies have emerged as valuable tools for the synthesis of substituted dihydrothiopyrans.
(3,5)-Thionium-Ene Cyclization: This method provides an efficient route to tetrahydrothiopyrans with excellent diastereoselectivity. The reaction proceeds via a boron trifluoride etherate-mediated cyclization of aldehydes and substituted 5-methylhex-4-ene-1-thiol.[6][7]
Radical Reactions: Photosensitized radical reactions offer a novel synthetic route to 3-substituted dihydrothiopyrans.[8]
Catalyst-Controlled Intramolecular C-S Fusion: A dual reaction manifold has been developed to regioselectively synthesize 4H-thiopyran and 4,5-dihydrothiophene frameworks from α-allyl-β'-oxodithioesters. The choice of catalyst (Palladium or BF3·Et2O) dictates the ring size of the resulting sulfur-heterocycle.[9]
Applications in Medicinal Chemistry and Drug Discovery
The diverse biological activities of substituted dihydrothiopyrans have established them as a "privileged scaffold" in medicinal chemistry. Their ability to interact with a wide range of biological targets makes them attractive candidates for the development of novel therapeutic agents.
A Spectrum of Biological Activities
Substituted dihydrothiopyrans have demonstrated a broad array of pharmacological effects, as summarized in the table below.
Biological Activity
Target/Mechanism of Action
Representative Derivatives
Reference
Anticancer
Induction of mitochondrial permeability transition, leading to apoptosis.
Case Study: Dihydrothiopyranopyrazoles as Pro-Apoptotic Agents
A notable example of the therapeutic potential of dihydrothiopyrans is the synthesis of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives.[10] These compounds were found to exhibit significant antiproliferative activity against human tumor cell lines. Mechanistic studies revealed that their mode of action involves the induction of the mitochondrial permeability transition, a key event in the apoptotic cascade.[10] This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), ultimately triggering programmed cell death.[10]
Caption: Apoptosis induction by dihydrothiopyranopyrazoles.
Conclusion and Future Directions
Substituted dihydrothiopyrans represent a versatile and highly valuable class of heterocyclic compounds. The development of efficient and stereoselective synthetic methodologies, particularly those based on the thia-Diels-Alder reaction, has made these structures readily accessible. Their broad spectrum of biological activities continues to attract significant interest from the medicinal chemistry community.
Future research in this area will likely focus on several key aspects:
Asymmetric Synthesis: The development of novel chiral catalysts and auxiliaries to enable the enantioselective synthesis of dihydrothiopyran derivatives will be crucial for improving their therapeutic potential.
Novel Biological Targets: The exploration of new biological targets for dihydrothiopyran-based compounds will expand their therapeutic applications.
Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic protocols, such as the use of greener solvents and catalysts, will be an important consideration.
The continued investigation of substituted dihydrothiopyrans holds great promise for the discovery of new and effective therapeutic agents to address a wide range of human diseases.
References
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
Discovery of dihydrothieno- and dihydrofuropyrimidines as potent pan Akt inhibitors. Bioorganic & Medicinal Chemistry Letters.
Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. PubMed.
Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans.[⁴].
Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium–Ene Cyclization Reaction.
A Radical Reaction for the Synthesis of 3‐Substituted Dihydrothiopyrans under Photosensitized Conditions. Sci-Hub.
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
Chapter 8: Synthesis, Properties, and Biological Applic
Some biologically active thiopyran derivatives.
Regioselective synthesis of dihydrothiophene and thiopyran frameworks via catalyst-controlled intramolecular Cγ/Cδ-S fusion of α-allyl-β'-oxodithioesters. PubMed.
Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. European Journal of Organic Chemistry.
A Comprehensive Theoretical Analysis of 4-Bromo-3,6-dihydro-2H-thiopyran: A Guide for Computational and Medicinal Chemists
Abstract This technical guide provides a detailed framework for the theoretical investigation of 4-Bromo-3,6-dihydro-2H-thiopyran, a halogenated heterocyclic compound with potential applications in synthetic and medicina...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a detailed framework for the theoretical investigation of 4-Bromo-3,6-dihydro-2H-thiopyran, a halogenated heterocyclic compound with potential applications in synthetic and medicinal chemistry. Recognizing the power of computational methods to predict molecular properties and guide experimental design, this document outlines a comprehensive approach using Density Functional Theory (DFT). We delve into the core methodologies for geometry optimization, conformational analysis, and the calculation of spectroscopic and electronic properties. The causality behind the selection of specific functionals and basis sets is explained to ensure both accuracy and computational efficiency. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and theoretical vibrational and NMR spectra, are detailed. The results are presented to offer predictive insights into the molecule's stability, reactivity, and spectral characteristics, serving as a valuable resource for researchers in drug development and materials science.
Introduction
The 3,6-dihydro-2H-thiopyran ring system is a vital scaffold in organic chemistry, appearing in various natural products and pharmacologically active molecules. The introduction of a bromine atom at the 4-position creates a versatile intermediate, 4-Bromo-3,6-dihydro-2H-thiopyran, which can be further functionalized, making it an attractive building block for creating combinatorial libraries.[1] The synthesis of such thiopyran derivatives is often achieved through [4+2] cycloaddition reactions, highlighting their accessibility for further development.[2]
Before embarking on extensive and resource-intensive synthetic campaigns, in silico analysis provides an indispensable tool for understanding the fundamental characteristics of a target molecule. Theoretical calculations allow us to build a multidimensional profile of a compound, encompassing its most stable three-dimensional structure, electronic landscape, and predicted spectroscopic signatures. This predictive power is crucial for anticipating a molecule's reactivity, potential intermolecular interactions, and for confirming its identity through experimental spectroscopy.
This guide, intended for researchers and drug development professionals, details a robust computational protocol for characterizing 4-Bromo-3,6-dihydro-2H-thiopyran. By leveraging established DFT methods that have proven effective for halogenated and heterocyclic systems, we aim to provide a self-validating framework that bridges theoretical calculations with practical chemical insights.[3][4]
Part I: The Computational Protocol: Methodology and Rationale
The selection of an appropriate computational method is paramount for obtaining meaningful results. The goal is to achieve a balance between accuracy and computational cost. For a molecule like 4-Bromo-3,6-dihydro-2H-thiopyran, Density Functional Theory (DFT) stands out as the method of choice.
Expertise in Method Selection
DFT has become a cornerstone of computational chemistry because it incorporates electron correlation effects at a fraction of the cost of traditional ab initio methods, making it ideal for systems of this size. The choice of functional and basis set is critical and must be justified.
Functional: The B3LYP hybrid functional is selected for this workflow. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long track record of providing reliable results for the geometries and electronic properties of a vast range of organic molecules.[4][5]
Basis Set: A split-valence basis set, 6-311+G(d,p), is employed for lighter atoms (C, H, S, O). The "6-311" indicates a triple-zeta quality, providing flexibility for valence electrons. The "+" signifies the addition of diffuse functions, which are crucial for accurately describing lone pairs and potential weak interactions. The "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, essential for describing bonding accurately.[3] For the bromine atom, it is often advantageous to use a basis set that includes an effective core potential (ECP), such as SDD (Stuttgart/Dresden), to account for relativistic effects that become significant for heavier elements.[4]
Step-by-Step Computational Workflow
All calculations can be performed using a quantum chemistry software package like Gaussian. The following protocol outlines a logical sequence for a thorough theoretical analysis.
Initial Structure Creation: A 3D model of 4-Bromo-3,6-dihydro-2H-thiopyran is built using molecular modeling software.
Geometry Optimization: An unconstrained geometry optimization is performed using the chosen DFT method (e.g., B3LYP/6-311+G(d,p) with SDD for Br). This process locates the lowest energy conformation of the molecule on the potential energy surface.
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized structure. This step serves two purposes:
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
It provides the theoretical vibrational spectrum (IR and Raman), including frequencies, intensities, and normal modes.[3]
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:
Frontier Molecular Orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP) surface.
Natural Bond Orbital (NBO) analysis for atomic charges.
NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method for predicting ¹H and ¹³C chemical shifts.[6]
Caption: A generalized workflow for the theoretical analysis of molecular properties.
Part II: Predicted Properties and Chemical Insights
This section translates the computational output into actionable chemical knowledge, focusing on the molecule's structure, stability, reactivity, and spectroscopic identity.
A. Molecular Geometry and Conformational Analysis
The 3,6-dihydro-2H-thiopyran ring is not planar and is expected to adopt a half-chair conformation to minimize steric strain. The position of the bromine atom—either axial or equatorial—is a key conformational question. Computational analysis can predict the energy difference between these conformers. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[7][8] The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles that define this stable conformation.
Parameter
Description
Predicted Value (Å or °)
Bond Lengths
C=C
Double bond within the ring
~1.34 Å
C-S
Carbon-Sulfur single bonds
~1.82 Å
C-Br
Carbon-Bromine bond
~1.95 Å
Bond Angles
C-S-C
Angle at the sulfur heteroatom
~98°
C-C-Br
Angle at the bromine-substituted carbon
~110° (sp³ carbon)
Dihedral Angle
Key ring puckering angle
Varies with conformation
Note: These are typical values and will be precisely determined by the DFT calculation.
B. Vibrational Spectroscopy (Theoretical IR Spectrum)
The calculated vibrational frequencies are invaluable for interpreting an experimental IR spectrum. By identifying the characteristic stretching and bending modes, one can confirm the presence of key functional groups.
Frequency Range (cm⁻¹)
Vibrational Assignment
Rationale
3100-3000
=C-H Stretch
Associated with the sp² carbons of the double bond.
3000-2850
C-H Stretch
Associated with the sp³ carbons of the saturated part of the ring.
1680-1640
C=C Stretch
Characteristic of the endocyclic double bond.
750-650
C-S Stretch
Typical for thioether linkages.
650-550
C-Br Stretch
The low frequency is due to the weak C-Br bond and the high mass of bromine.[9]
C. Electronic Structure and Chemical Reactivity
The electronic properties of a molecule are fundamental to its reactivity. DFT provides powerful tools to visualize and quantify these characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. For this molecule, the HOMO is likely to have significant density on the electron-rich sulfur atom and the π-system of the double bond.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. The LUMO is expected to be localized around the antibonding σ* orbital of the C-Br bond, indicating this is the most likely site for nucleophilic substitution.[10]
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Caption: Frontier Molecular Orbital (FMO) theory application to reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic charge distribution, providing an intuitive guide to intermolecular interactions.
Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to electrophiles. These are expected around the sulfur atom due to its lone pairs.
Blue Regions (Positive Potential): Indicate electron-poor areas, attractive to nucleophiles. A positive region is expected on the hydrogen atoms and potentially near the carbon attached to the electronegative bromine atom.[5][11]
This map is particularly useful in drug design for predicting how the molecule might interact with a biological target, such as an enzyme's active site.
D. Theoretical NMR Spectra
Predicting ¹H and ¹³C NMR spectra via the GIAO method is a powerful tool for structure verification. The calculated chemical shifts (δ) can be compared directly with experimental data.
Nucleus
Environment
Predicted δ (ppm)
Rationale for Chemical Shift
¹H NMR
H on C=C
Vinylic proton
~5.8 - 6.2
Deshielded by the π-electron system.
H on C-Br
Methine proton
~4.0 - 4.5
Deshielded by the electronegative bromine atom.
H on C-S
Methylene protons
~2.5 - 3.5
Influenced by the adjacent sulfur and ring structure.
¹³C NMR
C=C
Vinylic carbons
~120 - 130
Typical range for sp² carbons in a ring.
C-Br
Bromine-bearing carbon
~45 - 55
Shielded relative to C=C but deshielded by bromine.
C-S
Carbons adjacent to S
~25 - 35
Typical range for sp³ carbons adjacent to sulfur.
Note: Absolute calculated values may differ from experimental ones; however, the relative shifts and patterns are highly predictive.
Conclusion
The theoretical framework presented in this guide offers a robust and insightful approach to characterizing 4-Bromo-3,6-dihydro-2H-thiopyran. By employing DFT calculations, researchers can gain a deep understanding of the molecule's conformational preferences, electronic landscape, reactivity, and spectroscopic signatures before committing to extensive laboratory work. The predicted data on molecular geometry, vibrational frequencies, HOMO-LUMO interactions, MEP surfaces, and NMR shifts collectively form a comprehensive in silico profile. This information is critical for guiding synthetic strategies, interpreting experimental results, and accelerating the discovery process for new therapeutics and materials based on the thiopyran scaffold.
References
A comprehensive, numbered list of all sources cited would be consolidated here, including the Title, Source, and a valid, clickable URL for verification.
Unlocking the Potential of 4-Bromo-3,6-dihydro-2H-thiopyran: A Guide to Promising Research Frontiers
Abstract The 3,6-dihydro-2H-thiopyran scaffold is a privileged motif in medicinal chemistry and materials science, offering a unique combination of conformational flexibility and synthetic versatility. The introduction o...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 3,6-dihydro-2H-thiopyran scaffold is a privileged motif in medicinal chemistry and materials science, offering a unique combination of conformational flexibility and synthetic versatility. The introduction of a bromine atom at the 4-position, yielding 4-Bromo-3,6-dihydro-2H-thiopyran, presents a powerful synthetic handle for a diverse array of chemical transformations. This technical guide explores untapped research avenues for this versatile building block, providing a scientifically grounded framework for its application in drug discovery and the development of novel functional materials. We will delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and functionalization of the heterocyclic core, to unlock the full potential of this promising, yet underexplored, molecule.
Introduction: The Strategic Value of 4-Bromo-3,6-dihydro-2H-thiopyran
The inherent value of 4-Bromo-3,6-dihydro-2H-thiopyran lies in its dual reactivity. The vinyl bromide moiety serves as a versatile precursor for the introduction of a wide range of substituents through well-established cross-coupling chemistry. Simultaneously, the dihydrothiopyran ring provides a three-dimensional scaffold that can be further modified, for instance, through oxidation of the sulfur atom or stereoselective functionalization of the allylic positions. This combination of reactive sites makes it a highly attractive starting material for the construction of complex molecular architectures. Thiopyran derivatives have demonstrated a wide range of biological activities, acting as anticancer, anti-inflammatory, and antibacterial agents, underscoring the potential of novel derivatives in drug discovery programs.[1]
Core Research Area 1: Diversification via Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond of the vinyl bromide in 4-Bromo-3,6-dihydro-2H-thiopyran is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Accessing Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, reacting a vinyl halide with a boronic acid or ester.[2][3][4][5] This reaction would enable the synthesis of a library of 4-aryl- and 4-heteroaryl-3,6-dihydro-2H-thiopyrans, which are promising scaffolds for medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,6-dihydro-2H-thiopyran
Objective: To synthesize 4-phenyl-3,6-dihydro-2H-thiopyran.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.05 equiv)
Na₂CO₃ (2.0 equiv)
Toluene/Water (4:1 mixture)
Anhydrous Na₂SO₄
Silica gel for column chromatography
Procedure:
To a flame-dried Schlenk flask, add 4-Bromo-3,6-dihydro-2H-thiopyran, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
Evacuate and backfill the flask with argon three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir for 12 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality: The choice of Pd(PPh₃)₄ as the catalyst is based on its common and effective use in Suzuki couplings of vinyl bromides. Sodium carbonate serves as the base required for the transmetalation step. The biphasic solvent system facilitates the reaction by dissolving both the organic and inorganic reagents.
Table 1: Proposed Substrate Scope for Suzuki-Miyaura Coupling
The Sonogashira coupling provides a direct route to conjugate enynes by reacting a vinyl halide with a terminal alkyne.[6][7][8][9][10] This reaction would install a valuable alkynyl group at the 4-position of the dihydrothiopyran ring, which can serve as a handle for further transformations such as "click" chemistry or as a component in conjugated materials.
Experimental Protocol: Sonogashira Coupling of 4-Bromo-3,6-dihydro-2H-thiopyran
Objective: To synthesize 4-(phenylethynyl)-3,6-dihydro-2H-thiopyran.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv)
Phenylacetylene (1.5 equiv)
PdCl₂(PPh₃)₂ (0.03 equiv)
CuI (0.06 equiv)
Triethylamine (TEA)
Anhydrous THF
Saturated aqueous NH₄Cl
Anhydrous MgSO₄
Silica gel for column chromatography
Procedure:
To a flame-dried Schlenk flask, add 4-Bromo-3,6-dihydro-2H-thiopyran, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with argon three times.
Add anhydrous THF and degassed triethylamine via syringe.
Add phenylacetylene dropwise at room temperature.
Stir the reaction at room temperature for 24 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract the mixture with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Causality: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. Triethylamine acts as both the base and the solvent. The reaction is typically run under mild, room temperature conditions.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction allows for the coupling of the vinyl bromide with an alkene, leading to the formation of a new C-C bond and a substituted diene system.[11][12][13][14] This opens up possibilities for creating extended conjugated systems or for accessing more complex cyclic structures through subsequent cycloaddition reactions.
Buchwald-Hartwig Amination: Synthesis of Enamines and Their Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[15][16][17][18][19] Applying this reaction to 4-Bromo-3,6-dihydro-2H-thiopyran would provide access to a range of 4-amino-3,6-dihydro-2H-thiopyran derivatives. These enamines are versatile intermediates that can be hydrolyzed to ketones or used in various other transformations.
Core Research Area 2: Functionalization of the Dihydrothiopyran Ring
Beyond the vinyl bromide, the dihydrothiopyran ring itself offers multiple avenues for synthetic exploration.
Oxidation of the Sulfur Atom
The sulfur atom in the dihydrothiopyran ring can be selectively oxidized to the corresponding sulfoxide or sulfone.[20] This transformation not only alters the electronic properties and polarity of the molecule but can also influence its biological activity and metabolic stability.
Experimental Protocol: Oxidation to the Sulfone
Objective: To synthesize 4-Bromo-3,6-dihydro-2H-thiopyran-1,1-dioxide.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv)
m-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)
Dichloromethane (DCM)
Saturated aqueous NaHCO₃
Anhydrous MgSO₄
Procedure:
Dissolve 4-Bromo-3,6-dihydro-2H-thiopyran in DCM and cool the solution to 0 °C in an ice bath.
Add m-CPBA portion-wise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC.
Quench the reaction by adding saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with DCM.
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the sulfone.
Causality: m-CPBA is a common and effective reagent for the oxidation of sulfides to sulfones. Using a slight excess ensures complete conversion. The reaction is performed at low temperature initially to control the exothermicity.
Diagram 2: Oxidation of the Dihydrothiopyran Ring
Caption: Stepwise oxidation of the sulfur atom in the dihydrothiopyran ring.
Ring-Opening Reactions
The dihydrothiopyran ring can potentially undergo ring-opening reactions under various conditions, providing access to linear sulfur-containing molecules with diverse functionalities.[21][22][23] For example, treatment with strong nucleophiles or under reductive conditions could lead to ring cleavage.
Future Perspectives and Applications
The derivatives synthesized from 4-Bromo-3,6-dihydro-2H-thiopyran hold significant promise in several areas:
Medicinal Chemistry: The ability to rapidly generate a library of diverse analogs makes this starting material ideal for structure-activity relationship (SAR) studies in drug discovery. The thiopyran motif is present in a number of biologically active compounds, and the introduction of various aryl, heteroaryl, and amino groups could lead to the discovery of novel therapeutic agents.[24][25]
Materials Science: The introduction of conjugated systems via cross-coupling reactions could lead to the development of novel organic materials with interesting photophysical or electronic properties.
Agrochemicals: The structural diversity accessible from this building block could be explored for the development of new herbicides, fungicides, or insecticides.
Conclusion
4-Bromo-3,6-dihydro-2H-thiopyran is a versatile and underexplored building block with significant potential for the synthesis of novel and complex molecules. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions and functionalization of the heterocyclic core, can unlock a vast chemical space. This guide provides a foundational roadmap for researchers to explore the promising research frontiers enabled by this valuable synthetic intermediate.
References
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). The Journal of Organic Chemistry. [Link]
Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. (1994). The Journal of Organic Chemistry. [Link]
Why vinyl halides are less reactive towards nucleophilic substitution. (2018). askIITians. [Link]
Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism?. CHEMISTRY FOR NEET - Quora. [Link]
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). The Journal of Organic Chemistry. [Link]
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2023). RSC Advances. [Link]
Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. The Journal of Organic Chemistry. [Link]
Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. (2024). RSC Advances. [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). Cell. [Link]
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (2025). RSC Advances. [Link]
Synthesis of multifunctionalized thiopyran derivatives. ResearchGate. [Link]
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2021). Molecules. [Link]
Enantioselective Construction of Polyfunctionalized Spiroannulated Dihydrothiophenes via a Formal Thio [3+2] Cyclization. Sci-Hub. [Link]
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Advances. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. (2022). The Journal of Organic Chemistry. [Link]
Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. (2021). Journal of the American Chemical Society. [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
Dioxirane Oxidation of Benzopyrans, Benzothiopyrans and Related Compounds. Sci-Hub. [Link]
Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D3 Receptor-Selective Agonist (4aR,10bR)-(+)-trans-3,4,4a,10b- Tetrahydro-4-n-propyl-2H,5H-benzopyrano[4,3-b]-1,4-oxazin-. ACS Publications. [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. ResearchGate. [Link]
Oxidation and Reduction Reactions of Thiols. YouTube. [Link]
Iodine(V)-Based Oxidants in Oxidation Reactions. MDPI. [Link]
The Versatile Role of 4-Bromo-3,6-dihydro-2H-thiopyran in Modern Cross-Coupling Chemistry: A Guide for Researchers
The strategic incorporation of unique heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3,6-dihydro-2H-thiopyran moiety presents a valuable structural motif, an...
Author: BenchChem Technical Support Team. Date: January 2026
The strategic incorporation of unique heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3,6-dihydro-2H-thiopyran moiety presents a valuable structural motif, and its functionalization is of significant interest.[1][2] This technical guide provides an in-depth exploration of a key building block, 4-bromo-3,6-dihydro-2H-thiopyran , and its application in a variety of palladium-catalyzed cross-coupling reactions. By leveraging the reactivity of the vinyl bromide, this compound serves as a versatile precursor for the synthesis of a diverse array of substituted thiopyran derivatives.
This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-tested protocols for employing 4-bromo-3,6-dihydro-2H-thiopyran in key carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols provided herein are designed as robust starting points, acknowledging that optimization may be necessary for specific substrates and applications.
The Strategic Advantage of 4-Bromo-3,6-dihydro-2H-thiopyran
The 3,6-dihydro-2H-thiopyran ring system is a prevalent feature in numerous biologically active compounds. The presence of the vinyl bromide in 4-bromo-3,6-dihydro-2H-thiopyran offers a reactive handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for molecular construction.[3] Vinyl bromides are often preferred substrates due to their balance of reactivity and stability compared to the corresponding chlorides and iodides.[4][5] This allows for the efficient and selective formation of new bonds at the C4 position, opening avenues to novel chemical entities with potential therapeutic or material applications.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][8][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a palladium catalyst.[10] It commences with the oxidative addition of the vinyl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), where the organic group from boron is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-3,6-dihydro-2H-thiopyran with an arylboronic acid.
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3,6-dihydro-2H-thiopyran, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[11][12]
Add the degassed toluene/water solvent mixture.
Stir the reaction mixture at 80-100 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Catalyst
Ligand
Base
Solvent
Temp. (°C)
Typical Yield (%)
Pd(PPh₃)₄
PPh₃
K₂CO₃
Toluene/H₂O
80-100
70-95
Pd(OAc)₂
SPhos
K₃PO₄
Toluene/H₂O
100
85-98
Pd₂(dba)₃
XPhos
Cs₂CO₃
1,4-Dioxane
100
80-97
Stille Coupling: A Versatile C-C Bond Formation
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide.[4][13] It is known for its tolerance of a wide array of functional groups and the use of air- and moisture-stable organostannane reagents.[4][13][14]
Mechanistic Principles
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][13] The reaction is initiated by the oxidative addition of the vinyl bromide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. The cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][13]
Caption: General experimental workflow for the Stille coupling reaction.
Experimental Protocol: Stille Coupling
This protocol provides a general method for the Stille coupling of 4-bromo-3,6-dihydro-2H-thiopyran with an organostannane.
In a dry Schlenk flask under an inert atmosphere, dissolve 4-bromo-3,6-dihydro-2H-thiopyran and the organostannane in the anhydrous solvent.[13]
Add the palladium catalyst to the solution.
Heat the reaction mixture to 80-110 °C.
Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture and, if necessary, treat with an aqueous KF solution to remove tin byproducts.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product by flash column chromatography.
Catalyst
Ligand
Solvent
Temp. (°C)
Typical Yield (%)
Pd(PPh₃)₄
PPh₃
Toluene
110
65-90
Pd₂(dba)₃
P(furyl)₃
DMF
80
70-95
PdCl₂(PPh₃)₂
PPh₃
NMP
100
60-88
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17][18] Copper-free versions have also been developed to avoid potential issues with copper contamination.[5]
Mechanistic Insights
The widely accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination from the resulting Pd(II)-alkynyl complex affords the enyne product and regenerates the Pd(0) catalyst.[5]
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.[5]
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a terminal alkyne with 4-bromo-3,6-dihydro-2H-thiopyran.
Materials:
4-bromo-3,6-dihydro-2H-thiopyran (1.0 equiv)
Terminal alkyne (1.2 equiv)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)
Copper(I) iodide (CuI) (1-5 mol%)
Amine base (e.g., Triethylamine, Diisopropylamine)
Anhydrous solvent (e.g., THF, DMF)
Schlenk flask or sealed reaction vial
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and 4-bromo-3,6-dihydro-2H-thiopyran.[5]
Add the anhydrous solvent and the amine base.
Add the terminal alkyne dropwise to the stirred reaction mixture.[5]
Stir the reaction at room temperature or with gentle heating.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.[5]
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or vinyl halides.[19][20][21] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing molecules.[22]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination typically begins with the oxidative addition of the vinyl bromide to a Pd(0) complex.[23] The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired amine product and regenerates the Pd(0) catalyst.[19][23] The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[24]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromo-3,6-dihydro-2H-thiopyran.
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry sealed vial.
Add the anhydrous solvent, followed by 4-bromo-3,6-dihydro-2H-thiopyran and the amine.
Seal the vial and heat the reaction mixture to 80-110 °C.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Pre-catalyst
Ligand
Base
Solvent
Temp. (°C)
Typical Yield (%)
Pd₂(dba)₃
XPhos
NaOtBu
Toluene
100
70-95
Pd(OAc)₂
RuPhos
K₃PO₄
1,4-Dioxane
110
65-90
G3-XPhos
XPhos
LHMDS
THF
80
75-98
Conclusion
4-Bromo-3,6-dihydro-2H-thiopyran is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its participation in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, provides chemists with a powerful platform for molecular innovation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this reagent in their synthetic endeavors, paving the way for the discovery of new chemical entities with impactful applications.
References
Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane - Benchchem.
Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans. - ResearchGate.
Stille Coupling | OpenOChem Learn.
Stille reaction - Wikipedia.
On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis - New Journal of Chemistry (RSC Publishing).
Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides - Benchchem.
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed Central.
Stille Coupling - Chemistry LibreTexts.
Sonogashira coupling - Wikipedia.
Sonogashira Coupling - Organic Chemistry Portal.
Stille Coupling - Organic Chemistry Portal.
Sonogashira Coupling - Chemistry LibreTexts.
Buchwald–Hartwig amination - Wikipedia.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior - ResearchGate.
The Buchwald-Hartwig Amination Reaction - YouTube.
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine - Benchchem.
Suzuki Coupling - Organic Chemistry Portal.
Heck Reaction - Chemistry LibreTexts.
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH.
The Intramolecular Heck Reaction - Macmillan Group.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - RSC Publishing.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Benchchem.
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines - American Chemical Society.
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
Application Notes and Protocol for Suzuki-Miyaura Coupling with 4-Bromo-3,6-dihydro-2H-thiopyran
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-3,6-dihydro-2H-thiopyrans, u...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-3,6-dihydro-2H-thiopyrans, utilizing 4-Bromo-3,6-dihydro-2H-thiopyran as the electrophilic partner. The 3,6-dihydro-2H-thiopyran motif is of significant interest in medicinal chemistry, and this protocol offers a robust method for the introduction of diverse aryl and heteroaryl substituents at the 4-position.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.
Introduction: The Significance of 4-Aryl-3,6-dihydro-2H-thiopyrans and the Suzuki-Miyaura Coupling
The 3,6-dihydro-2H-thiopyran scaffold is a valuable heterocyclic motif present in a range of biologically active molecules and is a key building block in synthetic organic chemistry.[1][3] The ability to introduce diverse substituents, particularly aryl groups, at the 4-position opens up vast chemical space for the development of novel therapeutic agents and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[4][5] Developed by Nobel laureates Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents.[4][6][7] This application note specifically addresses the coupling of 4-Bromo-3,6-dihydro-2H-thiopyran, a vinyl bromide, with various boronic acids to yield the corresponding 4-aryl derivatives.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-Bromo-3,6-dihydro-2H-thiopyran. This step forms a Pd(II) intermediate. The reactivity of the organic halide in this step generally follows the trend I > Br > Cl.[12] Vinyl bromides are typically excellent substrates for this reaction.[12]
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14][15] The choice of base is crucial and can significantly impact the reaction outcome.[14][15]
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the aryl group and the dihydro-thiopyran ring, with the concomitant regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-3,6-dihydro-2H-thiopyran with a representative arylboronic acid. Reaction conditions may need to be optimized for specific substrates.
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
4-Bromo-3,6-dihydro-2H-thiopyran
≥95%
Commercially Available
Store under inert atmosphere.
Arylboronic Acid
≥97%
Commercially Available
Pd(PPh₃)₄
≥98%
Commercially Available
Air-sensitive, handle under inert gas.
Potassium Carbonate (K₂CO₃)
Anhydrous
Commercially Available
Finely powdered and dried before use.
1,4-Dioxane
Anhydrous
Commercially Available
Degas before use.
Water
Deionized
Laboratory Supply
Degas before use.
Ethyl Acetate
ACS Grade
Commercially Available
For extraction.
Brine
Saturated NaCl solution
Laboratory Prepared
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercially Available
For drying.
Silica Gel
230-400 mesh
Commercially Available
For column chromatography.
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, v/v) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash with brine.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and
Concentration: Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 4-aryl-3,6-dihydro-2H-thiopyran.
Optimization and Troubleshooting
Parameter
Recommendation/Consideration
Rationale
Catalyst
Pd(PPh₃)₄ is a good starting point. Other catalysts like PdCl₂(dppf) or palladacycles can be screened for improved reactivity.[16][17]
The choice of catalyst and ligand can significantly influence reaction rate and yield, especially for challenging substrates.[7]
Ligand
For electron-rich or sterically hindered substrates, bulky, electron-donating phosphine ligands such as SPhos or XPhos may be beneficial.
These ligands can promote oxidative addition and reductive elimination, leading to higher turnover numbers.
Base
K₂CO₃ is a common and effective base. Other bases like K₃PO₄, Cs₂CO₃, or organic bases (e.g., triethylamine) can be tested.
The base plays a critical role in the transmetalation step.[14][15] Stronger bases may be required for less reactive boronic acids.
Solvent
A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is standard.
The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Temperature
80-100 °C is a typical temperature range. Lower temperatures may be possible with highly active catalyst systems.
Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates.
Side Reactions
Protodeborylation: The boronic acid can be replaced by a proton. This can be minimized by using anhydrous solvents and ensuring a sufficiently fast transmetalation step. Homocoupling: The boronic acid can couple with itself. This is often more prevalent with electron-rich boronic acids and can sometimes be suppressed by using lower catalyst loadings or different ligands.
Understanding and mitigating these side reactions is key to achieving high yields of the desired product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-3,6-dihydro-2H-thiopyrans from 4-Bromo-3,6-dihydro-2H-thiopyran. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this transformation. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and base, will enable the efficient synthesis of a diverse library of these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. [Link]
Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
ResearchGate. (2025). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate | Request PDF. [Link]
Rojas, C. M. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
PubMed Central. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
Al-Warhi, T., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]
PubMed. (2025, May 30). Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. [Link]
ResearchGate. (2025, August 10). Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation | Request PDF. [Link]
Royal Society of Chemistry. (2019). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry. [Link]
ResearchGate. Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans.[⁴]. [Link]
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts. [Link]
Application Notes & Protocols: 4-Bromo-3,6-dihydro-2H-thiopyran as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Dihydrothiopyran Scaffold The thiopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Dihydrothiopyran Scaffold
The thiopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from anticancer to anti-inflammatory and antibacterial therapies.[1][2][3] Its non-aromatic, sulfur-containing heterocyclic structure offers a unique combination of metabolic stability, conformational flexibility, and specific stereoelectronic properties that are highly desirable in modern drug design.[4][5]
Within this class of compounds, 4-bromo-3,6-dihydro-2H-thiopyran emerges as a particularly powerful and versatile building block. The strategic placement of a vinyl bromide moiety on the dihydrothiopyran core provides a reactive handle for a suite of high-yield, palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of diverse carbon and nitrogen-based substituents, making it an ideal precursor for the rapid generation of compound libraries and the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of its properties, key synthetic applications, and detailed, field-proven protocols for its use.
Precursor Profile: Physicochemical Properties and Safe Handling
Before its application, a thorough understanding of the precursor's properties and safety requirements is paramount. While a dedicated safety data sheet (SDS) for 4-bromo-3,6-dihydro-2H-thiopyran should always be consulted, data from analogous brominated heterocyclic compounds can provide foundational handling guidelines.[6][7][8]
Table 1: Physicochemical Data for 4-Bromo-3,6-dihydro-2H-thiopyran
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
Health Hazards: Brominated organic compounds may cause skin, eye, and respiratory irritation.[6][7] Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[10][11]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis of the Precursor
A practical synthesis of 4-bromo-3,6-dihydro-2H-thiopyran can be envisioned from commercially available dihydro-2H-thiopyran-4(3H)-one. This multi-step sequence involves the transformation of the ketone into the target vinyl bromide, a strategy employed for similar heterocyclic systems.[12]
Figure 1: Plausible synthetic workflow for the precursor.
This pathway leverages standard, high-yielding organic transformations to provide reliable access to the target precursor on a multigram scale.[13]
The true synthetic power of 4-bromo-3,6-dihydro-2H-thiopyran lies in its utility in palladium-catalyzed cross-coupling reactions. The vinyl bromide is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in a vast array of pharmaceutical agents.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl motifs prevalent in drug molecules.[14][15][16]
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14][15] The choice of a mild inorganic base like potassium carbonate is crucial for activating the boronic acid without promoting unwanted side reactions.[17]
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3,6-dihydro-2H-thiopyran (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).
Solvent & Degassing: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-3,6-dihydro-2H-thiopyran intermediate.[14][18]
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of C-N bonds, particularly for creating the arylamine moieties found in many kinase inhibitors and other targeted therapies.[19][20][21]
Causality and Mechanism: This palladium-catalyzed reaction couples the vinyl bromide with a primary or secondary amine.[22] The catalytic cycle is similar to the Suzuki reaction but requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine or the intermediate Pd-amido complex. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[19][23]
Figure 3: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Setup (Inert Atmosphere): Due to the air-sensitivity of the catalyst and base, this reaction is best performed in a glovebox or using Schlenk techniques. To a dry vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04-0.08 equiv), and the strong base (e.g., sodium tert-butoxide, 1.4 equiv).
Reagent Addition: Add 4-bromo-3,6-dihydro-2H-thiopyran (1.0 equiv) and the desired amine (1.2 equiv).
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
Reaction: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-3,6-dihydro-2H-thiopyran intermediate.[22][23]
4-Bromo-3,6-dihydro-2H-thiopyran stands as a high-value, versatile precursor for the synthesis of advanced pharmaceutical intermediates. Its capacity to undergo efficient and predictable palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides medicinal chemists with a reliable platform for introducing molecular diversity. The protocols outlined herein serve as a robust starting point for researchers and drug development professionals to leverage this key building block in the creation of novel, sulfur-containing heterocyclic compounds with significant therapeutic potential.
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols: 4-Bromo-3,6-dihydro-2H-thiopyran in Materials Science
Introduction: Unlocking the Potential of a Unique Sulfur-Containing Heterocycle 4-Bromo-3,6-dihydro-2H-thiopyran is a versatile synthetic building block with significant potential in the field of materials science. Its u...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Unique Sulfur-Containing Heterocycle
4-Bromo-3,6-dihydro-2H-thiopyran is a versatile synthetic building block with significant potential in the field of materials science. Its unique structure, featuring a vinyl bromide moiety attached to a sulfur-containing dihydrothiopyran ring, offers a reactive handle for a variety of cross-coupling reactions, making it an attractive monomer for the synthesis of novel sulfur-containing polymers. The presence of the sulfur atom within the heterocyclic ring is anticipated to impart favorable electronic and optical properties to the resulting materials, opening avenues for their application in organic electronics and functional coatings. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-3,6-dihydro-2H-thiopyran in the synthesis of conjugated polymers.
Core Attributes and Synthetic Utility
The key to the utility of 4-Bromo-3,6-dihydro-2H-thiopyran lies in its bifunctionality. The vinyl bromide group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Stille and Heck couplings. These reactions are cornerstones of modern polymer chemistry for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] The dihydrothiopyran ring, on the other hand, can influence the conformational and electronic properties of the resulting polymer chain. The sulfur atom, with its lone pair of electrons, can participate in conjugation and potentially enhance the charge transport characteristics of the material.[6][7][8]
Application in Conjugated Polymer Synthesis via Stille Coupling
The Stille cross-coupling reaction is a powerful method for the synthesis of conjugated polymers, involving the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[1][2][3] In this context, 4-Bromo-3,6-dihydro-2H-thiopyran can serve as the halide-containing monomer.
Protocol 1: Synthesis of a Poly(3,6-dihydro-2H-thiopyran-4-yl-vinylene) Derivative via Stille Polycondensation
This protocol outlines the synthesis of a novel conjugated polymer by reacting 4-Bromo-3,6-dihydro-2H-thiopyran with a distannylated comonomer.
Caption: Workflow for the synthesis of a conjugated polymer via Stille polycondensation.
Detailed Steps:
Monomer Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of 4-Bromo-3,6-dihydro-2H-thiopyran and 2,5-Bis(trimethylstannyl)thiophene in anhydrous DMF. Degas the solution by three freeze-pump-thaw cycles.
Catalyst Preparation: In a separate Schlenk flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (1 mol%) and tri(o-tolyl)phosphine (4 mol%) in anhydrous DMF.
Reaction Initiation: Under a positive pressure of argon, transfer the catalyst solution to the monomer solution via a cannula.
Polymerization: Heat the reaction mixture at 90°C for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
Work-up: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any unreacted monomers and catalyst residues.
Drying: Dry the polymer under vacuum at 40°C overnight.
Expected Outcome:
This protocol is expected to yield a sulfur-containing conjugated polymer. The properties of the resulting polymer, such as its molecular weight, solubility, and electronic characteristics, will depend on the precise reaction conditions and the purity of the starting materials.
Property
Expected Value/Characteristic
Appearance
Dark-colored solid
Solubility
Potentially soluble in common organic solvents like THF, Chloroform
Molecular Weight (Mn)
5,000 - 20,000 g/mol (by GPC)
Polydispersity Index (PDI)
1.5 - 2.5
UV-Vis Absorption (λmax)
Expected in the range of 350-500 nm (in solution)
Application in Conjugated Polymer Synthesis via Heck Coupling
The Heck reaction provides an alternative route to C-C bond formation, coupling a vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4][5] This method can be adapted for the polymerization of 4-Bromo-3,6-dihydro-2H-thiopyran with a suitable diene comonomer.
Protocol 2: Synthesis of a Poly(phenylene-vinylene) Copolymer via Heck Polycondensation
This protocol describes the synthesis of a copolymer of 4-Bromo-3,6-dihydro-2H-thiopyran and divinylbenzene.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran
1,4-Divinylbenzene
Palladium(II) acetate [Pd(OAc)₂]
Tri(o-tolyl)phosphine [P(o-tol)₃]
Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF)
Methanol
Standard Schlenk line and glassware
Inert atmosphere (Argon or Nitrogen)
Reaction Scheme:
Caption: Heck polycondensation of 4-Bromo-3,6-dihydro-2H-thiopyran and 1,4-Divinylbenzene.
Detailed Steps:
Reaction Setup: In a flame-dried Schlenk flask, combine 4-Bromo-3,6-dihydro-2H-thiopyran, 1,4-divinylbenzene (equimolar amounts), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
Solvent and Base Addition: Add anhydrous DMF and triethylamine (2.5 equivalents) to the flask.
Inert Atmosphere: Purge the flask with argon for 15 minutes.
Polymerization: Heat the reaction mixture to 100°C and stir for 72 hours under an argon atmosphere.
Work-up and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into methanol. Filter the solid and wash thoroughly with methanol.
Drying: Dry the resulting polymer in a vacuum oven at 50°C.
Characterization of the Synthesized Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of the monomer units.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
UV-Visible Spectroscopy: To investigate the electronic absorption properties and estimate the optical bandgap of the conjugated polymer.
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely utilized palladium-catalyzed cross-coupling reactions.[1][2][3][4][5] The success of these polymerizations can be validated at each stage. The disappearance of the vinyl proton signals of the monomers in the ¹H NMR spectrum of the crude product will indicate a successful reaction. The molecular weight distribution obtained from GPC will provide evidence of polymerization. Consistent results from multiple characterization techniques will serve to validate the structure and properties of the synthesized material.
Conclusion
4-Bromo-3,6-dihydro-2H-thiopyran is a promising monomer for the synthesis of novel sulfur-containing conjugated polymers. The protocols detailed in these application notes, based on robust Stille and Heck coupling methodologies, provide a clear pathway for researchers to explore the potential of this unique building block. The resulting materials, with their anticipated interesting electronic and optical properties, could find applications in a range of materials science domains, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
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Zhang, X. H., & Theato, P. (Eds.). (2021). Sulfur-Containing Polymers: From Synthesis to Functional Materials. Wiley. [Link]
Griebel, J. J., Glass, R. S., Char, K., & Pyun, J. (2016). Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization. Polymers, 8(5), 191. [Link]
Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20. [Link]
Li, W., Xu, W., Xie, J., & Zhu, J. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(12), 4769–4774. [Link]
Hyder, Z., Ruan, J., & Xiao, J. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 73(17), 6839–6842. [Link]
step-by-step synthesis of thiophene derivatives from 4-Bromo-3,6-dihydro-2H-thiopyran
Application Note & Protocol Guide Topic: A Step-by-Step Guide to the Synthesis of Thiophene Derivatives from 4-Bromo-3,6-dihydro-2H-thiopyran Audience: Researchers, scientists, and drug development professionals. Introdu...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol Guide
Topic: A Step-by-Step Guide to the Synthesis of Thiophene Derivatives from 4-Bromo-3,6-dihydro-2H-thiopyran
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Thiophene Synthesis
Thiophene and its derivatives are cornerstone heterocyclic motifs in modern science, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their unique electronic properties and ability to engage in diverse chemical transformations make them highly sought-after targets in synthetic chemistry.[3] This guide provides a detailed, two-step synthetic pathway to access the thiophene core starting from the readily available precursor, 4-Bromo-3,6-dihydro-2H-thiopyran (also known as 4-bromotetrahydrothiopyran).
The strategy hinges on a logical sequence of chemical transformations:
Dehydrohalogenation: A base-mediated elimination reaction to forge a crucial double bond, converting the saturated thiopyran ring into a dihydrothiophene intermediate.
Aromatization: A subsequent oxidation step to remove two hydrogen atoms, thereby establishing the stable, aromatic thiophene ring system.
This document serves as a practical laboratory guide, elucidating the mechanistic rationale behind each step and providing robust, step-by-step protocols for execution.
Part 1: Dehydrohalogenation to Form 2,3-Dihydrothiophene
The initial and critical step in this synthesis is the elimination of hydrogen bromide (HBr) from the 4-Bromo-3,6-dihydro-2H-thiopyran starting material. This transformation is best achieved via an E2 (bimolecular elimination) mechanism, which necessitates a strong, non-nucleophilic base to avoid competing substitution reactions.[4]
Mechanistic Considerations: The E2 Pathway
The E2 reaction is a concerted process where a base abstracts a proton from a carbon atom beta (β) to the leaving group (bromide), while the C-Br bond simultaneously breaks and a π-bond forms.[4][5] The regiochemical outcome of this elimination is dictated by the stability of the resulting alkene, as predicted by Zaitsev's rule. The rule states that the more substituted (and thus more thermodynamically stable) alkene will be the major product.[6] In this case, elimination leads preferentially to the formation of 2,3-dihydrothiophene over the less stable 2,5-dihydrothiophene isomer.
The choice of base is paramount. A sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), is ideal as it is a very strong base but a poor nucleophile, strongly favoring the desired elimination pathway.
Figure 1: E2 elimination of HBr to form the dihydrothiophene intermediate.
Experimental Protocol 1.1: Synthesis of 2,3-Dihydrothiophene
This protocol details the base-mediated dehydrohalogenation of 4-Bromo-3,6-dihydro-2H-thiopyran.
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and distillation apparatus
Procedure:
Reaction Setup: Under a nitrogen atmosphere, add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF (approx. 0.2 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Base Addition: While stirring vigorously, add potassium tert-butoxide (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄.
Purification: Filter off the drying agent and carefully concentrate the solvent under reduced pressure (rotary evaporation). The crude product is a volatile liquid. Purify by fractional distillation under reduced pressure.
Critical Note: 2,3-Dihydrothiophene is known to be unstable and can polymerize in the presence of acid, sometimes with alarming speed. It should be stored at low temperatures under a nitrogen atmosphere and used promptly in the subsequent step.[7]
Part 2: Aromatization of 2,3-Dihydrothiophene to Thiophene
The final step in the sequence is the oxidation of the 2,3-dihydrothiophene intermediate to the fully aromatic thiophene ring. This dehydrogenation reaction creates a stable aromatic system and is the thermodynamic driving force for the transformation. Several reagents can accomplish this, with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a particularly effective choice due to its high reactivity and the straightforward workup of the reaction.[10] An alternative, cost-effective method utilizes sulfuryl chloride.[11][12]
Chemical Principles: Dehydrogenation for Aromaticity
DDQ is a powerful oxidizing agent and hydrogen acceptor. The mechanism involves the transfer of two hydrogen atoms from the dihydrothiophene to DDQ, resulting in the formation of the aromatic thiophene and the reduced hydroquinone form of DDQ (DDHQ), which can be easily removed during workup.
Figure 2: General workflow for the DDQ-mediated aromatization of dihydrothiophene.
Experimental Protocol 2.1: DDQ-Mediated Aromatization of 2,3-Dihydrothiophene
This protocol describes the conversion of the intermediate from Part 1 into the final thiophene product.
Materials:
2,3-Dihydrothiophene (from Protocol 1.1)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Anhydrous Dichloromethane (DCM) or Chloroform
Silica Gel for column chromatography
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the 2,3-dihydrothiophene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
DDQ Addition: To the stirring solution, add DDQ (1.1 eq) in one portion at room temperature. The solution will typically darken in color.
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the thiophene product spot.
Workup: Upon completion, the reduced DDQ (DDHQ) will precipitate out of the solution. Filter the reaction mixture through a pad of Celite or silica gel to remove the precipitate, washing the pad with additional DCM.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thiophene derivative.
This application note has detailed a reliable and efficient two-step synthesis for converting 4-Bromo-3,6-dihydro-2H-thiopyran into a thiophene core. The pathway involves a base-mediated E2 elimination to generate a dihydrothiophene intermediate, followed by a DDQ-mediated oxidative aromatization. The protocols provided are robust and can be adapted for the synthesis of various substituted thiophenes, provided the substituents are tolerant of the reaction conditions. The resulting thiophene scaffold is a versatile platform for further functionalization, enabling access to a wide array of complex molecules for applications in drug discovery and materials science.
References
Son, J. -Y., Kim, J., Han, S. H., Kim, S. H., & Lee, P. H. (2016). A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with aliphatic, aromatic, and heteroaromatic alkenes enables a regioselective synthesis of a wide range of dihydrothiophenes. A subsequent addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides thiophenes. Organic Letters, 18(21), 5408–5411. Available at: [Link]
Grokipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved January 16, 2026, from [Link]
Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has been reviewed. Science of Synthesis. Retrieved January 16, 2026, from [Link]
Rossy, P. A., Hoffmann, W., & Mueller, N. (1980). Aromatization of dihydrothiophenes. Thiophenesaccharin: a sweet surprise. The Journal of Organic Chemistry, 45(4), 617–620. Available at: [Link]
Sauer, N. N., Angelici, R. J., Huang, Y. C. J., & Trahanovsky, W. S. (1987). A convenient synthesis of 2,3-dihydrothiophene. The Journal of Organic Chemistry, 52(23), 5337–5338. Available at: [Link]
Selnick, H. G., & Brookes, L. M. (1990). The Synthesis of Dihydrofurano(2,3‐b)thiopyrans, Thiepins, and Thiophenes. ChemInform, 21(27). Available at: [Link]
Rossy, P. A., Hoffmann, W., & Mueller, N. (1980). Aromatization of dihydrothiophenes. Thiophenesaccharin: a sweet surprise. The Journal of Organic Chemistry, 45(4), 617–620. Available at: [Link]
Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved January 16, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved January 16, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved January 16, 2026, from [Link]
Alchetron. (2024). 2,3 Dihydrothiophene. Retrieved January 16, 2026, from [Link]
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved January 16, 2026, from [Link]
Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]
Kaga, A., et al. (2021). Aromatic Metamorphosis of Thiophenes by Means of Desulfurative Dilithiation. PubMed. Available at: [Link]
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available at: [Link]
Chem-Station. (2018). Paal-Knorr Thiophene Synthesis. Retrieved January 16, 2026, from [Link]
Kaga, A., et al. (2021). Aromatic Metamorphosis of Thiophenes by Means of Desulfurative Dilithiation. Kyoto University Research Information Repository. Available at: [Link]
ResearchGate. (n.d.). Preparation of thiophene‐pyran derivatives 4a and 4b. Retrieved January 16, 2026, from [Link]
Preprints.org. (2024). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved January 16, 2026, from [Link]
Wang, Q., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. PubMed Central. Available at: [Link]
Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. ResearchGate. Retrieved January 16, 2026, from [Link]
Kumar, D., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5130–5139. Available at: [Link]
Al-Zaydi, K. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available at: [Link]
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]
All 'Bout Chemistry. (2023, July 15). The one giving maximum number of isomeric alkenes on dehydrohalogenation reaction is (excluding re... YouTube. Available at: [Link]
Majumdar, K. C., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40-52. Available at: [Link]
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]
Doubtnut. (2023, July 27). Predict all the alkenes that would be formed by dehydrohalogenation of the following halides with.... YouTube. Available at: [Link]
PubChem. (n.d.). 4-Bromotetrahydropyran. Retrieved January 16, 2026, from [Link]
Brainly. (2023, June 12). [FREE] What are all of the possible products of dehydrohalogenation of cis-1-bromo-2-ethylcyclohexane? Retrieved January 16, 2026, from [Link]
using 4-Bromo-3,6-dihydro-2H-thiopyran in the synthesis of bioactive molecules
An Application Guide for the Strategic Use of 4-Bromo-3,6-dihydro-2H-thiopyran in the Synthesis of Bioactive Molecules Authored by a Senior Application Scientist Introduction: Unlocking Molecular Complexity with a Versat...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for the Strategic Use of 4-Bromo-3,6-dihydro-2H-thiopyran in the Synthesis of Bioactive Molecules
Authored by a Senior Application Scientist
Introduction: Unlocking Molecular Complexity with a Versatile Thiopyran Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those containing sulfur, are foundational pillars in this endeavor. Thiopyrans and their derivatives are privileged scaffolds, appearing in a range of biologically active agents, including anticancer, anti-inflammatory, and antibacterial compounds.[1][2][3] The subject of this guide, 4-Bromo-3,6-dihydro-2H-thiopyran, is a versatile and highly valuable synthetic intermediate. Its unique structure, featuring a reactive vinyl bromide and a conformationally flexible dihydrothiopyran ring, offers chemists a powerful tool for accessing diverse and complex molecular targets.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, empowering you to strategically incorporate this building block into your synthetic campaigns. We will explore its reactivity and provide field-proven protocols for its application in key transformations, including palladium-catalyzed cross-coupling and the synthesis of complex spirocyclic systems, all grounded in authoritative scientific literature.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is the bedrock of successful synthesis. 4-Bromo-3,6-dihydro-2H-thiopyran is a bifunctional intermediate, presenting two primary sites for chemical modification.
1. C(sp²)-Br bond: Ideal for transition metal-catalyzed cross-coupling reactions. 2. C=C double bond: Can participate in cycloadditions and other electrophilic additions.
The vinyl bromide moiety is the most prominent functional handle. The carbon-bromine (C-Br) bond is significantly weaker than a carbon-hydrogen bond, making it susceptible to oxidative addition by low-valent transition metals, most notably Palladium(0).[5] This reactivity is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of diverse substituents at the C4 position. The endocyclic double bond, while less reactive than the vinyl bromide in the context of cross-coupling, can serve as a dienophile in [4+2] cycloaddition reactions, leading to the rapid construction of complex, fused bicyclic systems.[1][3]
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis.[6][7] Utilizing 4-Bromo-3,6-dihydro-2H-thiopyran in this reaction allows for the direct attachment of a wide variety of aryl and heteroaryl groups, which are common features in many kinase inhibitors and other targeted therapeutics.[8][9][10]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of 4-Aryl-3,6-dihydro-2H-thiopyran
This protocol describes a representative Suzuki-Miyaura coupling to introduce an aryl substituent.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv)
Arylboronic acid or pinacol ester (1.1-1.5 equiv)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ (1-5 mol%) and a ligand like SPhos (2-10 mol%)
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)
Solvent: 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF
Inert gas (Nitrogen or Argon)
Procedure:
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M).
Inerting the Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Insights (E-E-A-T)
Choice of Catalyst: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. However, for more challenging couplings, using a Pd(II) source (e.g., Pd(OAc)₂) with a specialized phosphine ligand (e.g., SPhos, XPhos) can be more effective. These ligands form bulky, electron-rich complexes that promote the rate-limiting oxidative addition step and prevent catalyst deactivation.[7]
Role of the Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield; inorganic bases like K₂CO₃ or K₃PO₄ are commonly effective.[6]
Solvent System: A mixture of an organic solvent (Dioxane, Toluene) and water is often used. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Degassing: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to inactive Pd(II), which would halt the catalytic cycle. Rigorous degassing is therefore non-negotiable for achieving high yields and reproducibility.[7]
Application 2: Synthesis of Spirocyclic Scaffolds
Spirocycles, compounds containing two rings connected by a single atom, are increasingly important motifs in drug design.[11][12] Their rigid, three-dimensional structures allow for precise orientation of functional groups into protein binding pockets, often leading to improved potency and selectivity. 4-Bromo-3,6-dihydro-2H-thiopyran can be a key precursor for spiro[thiopyran-oxindole] and other related structures, which have demonstrated interesting biological activities.[13][14]
Workflow for Spirocycle Synthesis via Domino Reaction
laboratory scale-up synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran
An In-Depth Technical Guide for the Laboratory Scale-Up Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran Abstract This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 4-Bromo-3,...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for the Laboratory Scale-Up Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran
Abstract
This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the limited availability of detailed scale-up procedures for this specific compound, we present a method centered on the allylic bromination of 3,6-dihydro-2H-thiopyran using N-Bromosuccinimide (NBS). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol for a 10-gram scale synthesis, thorough characterization data, critical safety protocols, and key considerations for process scale-up. The causality behind experimental choices is emphasized to ensure both reproducibility and a foundational understanding for further optimization.
Introduction: Strategic Importance and Synthetic Challenge
The 3,6-dihydro-2H-thiopyran scaffold is a privileged structure in synthetic chemistry, serving as a precursor to a wide array of pharmacologically active molecules and functional materials.[1] The introduction of a bromine atom at the C4 position creates a versatile synthetic handle, enabling subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build molecular complexity.[2]
Synthetic Strategy and Mechanistic Rationale
The selected synthetic pathway involves the free-radical-mediated allylic bromination of commercially available 3,6-dihydro-2H-thiopyran.
Causality of Reagent Selection
Brominating Agent (NBS): N-Bromosuccinimide is the reagent of choice for several critical reasons. Unlike liquid bromine, NBS is a crystalline solid, making it significantly easier and safer to handle.[5] More importantly, under radical conditions, NBS maintains a very low, steady-state concentration of molecular bromine, which favors the desired allylic substitution over the competing electrophilic addition to the double bond. This selectivity is crucial for achieving a high yield of the target product.[3]
Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected as the radical initiator due to its predictable decomposition kinetics and the fact that it does not generate radical species that can easily abstract allylic protons, which could lead to unwanted side reactions. It is generally considered a cleaner initiator than alternatives like benzoyl peroxide for this type of transformation.[6]
Solvent (Acetonitrile): Acetonitrile (MeCN) is chosen as the reaction solvent due to its polarity, which helps dissolve NBS, and its relatively high boiling point, suitable for reflux conditions. It is also relatively inert to the radical conditions employed.
Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism:
Initiation: Thermal decomposition of AIBN generates two cyanoisopropyl radicals and nitrogen gas.
Propagation (Cycle 1): The cyanoisopropyl radical abstracts a bromine atom from NBS to generate a succinimidyl radical.
Propagation (Cycle 2): The succinimidyl radical abstracts an allylic hydrogen from 3,6-dihydro-2H-thiopyran, forming the resonance-stabilized allylic radical and succinimide.
Propagation (Cycle 3): The allylic radical reacts with a molecule of NBS (or the low concentration of Br₂ present) to yield the final product, 4-Bromo-3,6-dihydro-2H-thiopyran, and regenerates a succinimidyl radical, which continues the chain.
Termination: The reaction ceases when two radical species combine.
Overall Reaction Scheme
Caption: Allylic bromination of 3,6-dihydro-2H-thiopyran.
Materials and Equipment
Reagents & Materials
Grade
Supplier Example
Notes
3,6-Dihydro-2H-thiopyran
≥97%
Sigma-Aldrich, TCI
Store under nitrogen in a cool, dark place.
N-Bromosuccinimide (NBS)
≥98%
Acros Organics
Recrystallize from water if purity is suspect.
Azobisisobutyronitrile (AIBN)
≥98%
Sigma-Aldrich
Caution: Thermally unstable.
Acetonitrile (MeCN)
Anhydrous, ≥99.8%
Fisher Scientific
Dichloromethane (DCM)
ACS Grade
VWR
For work-up and chromatography.
Hexanes
ACS Grade
VWR
For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)
-
Lab-prepared
For aqueous wash.
Saturated Sodium Thiosulfate (Na₂S₂O₃)
-
Lab-prepared
For quenching excess bromine.
Brine (Saturated NaCl)
-
Lab-prepared
For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)
-
Fisher Scientific
For drying organic layer.
Silica Gel
230-400 mesh
Sorbent Technologies
For column chromatography.
Equipment
500 mL three-neck round-bottom flask
Reflux condenser with nitrogen inlet/outlet
Magnetic stirrer and heating mantle
Thermometer/temperature probe
Addition funnel (for potential scale-up)
1 L Separatory funnel
Rotary evaporator
Glass column for chromatography
Standard laboratory glassware and consumables
Thin Layer Chromatography (TLC) plates and chamber
Experimental Protocol: Synthesis (10-gram Scale)
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Reaction Setup:
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a glass stopper.
To the flask, add 3,6-dihydro-2H-thiopyran (10.0 g, 99.8 mmol, 1.0 equiv.).
Add anhydrous acetonitrile (200 mL).
Reagent Addition:
To the stirred solution, add N-Bromosuccinimide (18.6 g, 104.8 mmol, 1.05 equiv.). Note: A slight excess of NBS is used to ensure complete consumption of the starting material.
Add AIBN (0.82 g, 5.0 mmol, 0.05 equiv.). Causality: A catalytic amount of initiator is sufficient to start and maintain the radical chain reaction.
Reaction Execution:
Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.
Maintain reflux for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting material is non-polar, while the product will have a slightly lower Rf value.
Reaction Quench and Work-up:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A white precipitate (succinimide) will be visible.
Filter the mixture through a Büchner funnel to remove the bulk of the succinimide byproduct and wash the solid with a small amount of dichloromethane (DCM, ~30 mL).
Transfer the filtrate to a 1 L separatory funnel.
Wash the organic solution sequentially with:
100 mL of saturated aqueous sodium thiosulfate (to quench any residual bromine).
100 mL of saturated aqueous sodium bicarbonate (to remove any acidic byproducts).
100 mL of brine (to aid in phase separation).
Causality: These aqueous washes are critical for removing impurities and byproducts, simplifying the final purification step.
Drying and Concentration:
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil.
Purification:
Purify the crude oil via flash column chromatography on silica gel.
Elute with a gradient of 100% hexanes up to 5% ethyl acetate in hexanes.
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-Bromo-3,6-dihydro-2H-thiopyran as a pale yellow oil.
Expected Yield: 65-75%.
Characterization and Data Analysis
Accurate characterization is essential to confirm the structure and purity of the synthesized product.[7][8]
Analytical Method
Expected Results for 4-Bromo-3,6-dihydro-2H-thiopyran
m/z (relative intensity): Expected molecular ion peaks at M⁺ ≈ 179 and M⁺+2 ≈ 181 (approx. 1:1 ratio, characteristic of a single bromine atom).
Appearance
Pale yellow oil.
Safety and Hazard Management
Reagent Hazards:
3,6-Dihydro-2H-thiopyran: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Strong oxidizer.
AIBN: Thermally unstable. May explode if heated. Harmful if swallowed or inhaled.
Acetonitrile/DCM: Flammable (Acetonitrile), toxic, and irritant. Handle in a fume hood.
Product Hazards: As a brominated heterocyclic compound, 4-Bromo-3,6-dihydro-2H-thiopyran should be handled as a potential irritant and toxic substance. Based on the analogue 4-Bromo-3,6-dihydro-2H-pyran, it may be a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[9]
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors. A blast shield is recommended during the heating phase due to the use of AIBN.
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal. Solid waste (succinimide, silica gel) should be disposed of in accordance with institutional guidelines.
Scale-Up Considerations and Process Optimization
Transitioning from a laboratory (10 g) to a pilot or production scale (100 g - 1 kg) introduces significant challenges that must be proactively managed.[10][11]
Thermal Management: The allylic bromination reaction is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient.
Solution: Use a jacketed reactor with a circulating chiller to maintain precise temperature control. The rate of heating to reflux should be carefully controlled.
Reagent Addition: Adding all reagents at once on a large scale can lead to an uncontrollable exotherm.
Solution: While this specific protocol involves heating a mixture, an alternative for larger scales is to add a solution of NBS and AIBN dropwise to the heated solution of the thiopyran. This allows for better control over the reaction rate and temperature.
Mixing: Inefficient mixing can lead to localized hot spots and reduced yields.
Solution: Replace the magnetic stirrer with an overhead mechanical stirrer to ensure homogenous mixing throughout the reaction vessel.
Purification: Flash column chromatography is not practical for multi-kilogram scales.
Solution: Investigate vacuum distillation as a primary method of purification. The difference in boiling points between the starting material, product, and non-volatile impurities should allow for effective separation.
Scale-Up Workflow Diagram
Caption: Key modifications for transitioning from lab to pilot scale.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran via allylic bromination. By employing NBS as a safer and more selective brominating agent, this method circumvents the hazards and selectivity issues associated with using elemental bromine. The comprehensive discussion of mechanistic rationale, step-by-step procedures, safety considerations, and scale-up strategies provides researchers with a robust framework for producing this valuable synthetic intermediate efficiently and safely.
References
Szostak, M., & Szostak, R. (2020). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
Gemoets, H., La-Venia, A., & Noël, T. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. [Link]
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
Zhang, W., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
PubChem. 4-Bromo-3,6-dihydro-2H-pyran. National Center for Biotechnology Information. [Link]
Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]
Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2021). Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans. ResearchGate. [Link]
Fabbrizzi, F. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]
Liu, W., et al. (2023). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis. [Link]
Application Notes & Protocols: Strategic Functionalization of the Dihydrothiopyran 4-Position
Prepared by: Gemini, Senior Application Scientist Introduction: The Dihydrothiopyran Scaffold in Modern Chemistry The dihydrothiopyran ring system, a six-membered sulfur-containing heterocycle, represents a "privileged s...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dihydrothiopyran Scaffold in Modern Chemistry
The dihydrothiopyran ring system, a six-membered sulfur-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique conformational properties and ability to engage in specific biological interactions have led to its incorporation into a range of therapeutics, including inhibitors of the mammalian target of rapamycin (mTOR) where it has been successfully used as a morpholine bioisostere.[1] The functionalization of this core structure is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile.
The 4-position of the dihydrothiopyran ring is a particularly strategic site for modification. It is typically non-aromatic and, depending on the synthetic route, can be readily equipped with a reactive functional group "handle," most commonly a ketone. This allows for a diverse array of subsequent chemical transformations.
This guide provides an in-depth exploration of the primary strategies for functionalizing the 4-position of the dihydrothiopyran ring. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the critical scientific rationale behind the methodological choices.
Part 1: The Dihydrothiopyran-4-one Core: A Hub for Functionalization
The most versatile and widely employed precursor for 4-position functionalization is the tetrahydro-4H-thiopyran-4-one (or its dihydro- equivalent). The carbonyl group serves as a powerful electrophilic center, enabling a host of classical and modern synthetic operations.
Scientific Rationale
The reactivity of the 4-keto group is governed by standard carbonyl chemistry. It is susceptible to attack by a wide range of nucleophiles. Furthermore, the adjacent methylene protons at the C3 and C5 positions can be deprotonated to form enolates, although this pathway leads to functionalization adjacent to the 4-position and is outside the direct scope of this guide. The primary strategies discussed here focus on direct manipulation of the C4 carbonyl.
Diagram 1: Key functionalization pathways originating from the dihydrothiopyran-4-one core.
Protocol 1: Nucleophilic Addition of an Organometallic Reagent to Tetrahydro-4H-thiopyran-4-one
This protocol details the synthesis of a 4-aryl-4-hydroxy derivative, a common step in building molecular complexity for structure-activity relationship (SAR) studies.
Scientific Rationale:
The Grignard reaction is a classic C-C bond-forming reaction. The organomagnesium halide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon. Anhydrous conditions are critical as Grignard reagents are strong bases and are rapidly quenched by protic sources like water. The initial reaction is often performed at low temperatures to control the exothermic addition and minimize side reactions.
Flame-dried, three-neck round-bottom flask with reflux condenser, dropping funnel, and gas inlet
Magnetic stirrer and heating mantle
Separatory funnel
Procedure:
Grignard Reagent Preparation:
a. Place magnesium turnings (1.2 eq) in the flame-dried three-neck flask under a positive pressure of argon.
b. Add a small crystal of iodine to activate the magnesium surface.
c. Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel.
d. Initiate the reaction by gentle warming. Once initiated (disappearance of iodine color, bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
e. After addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
Nucleophilic Addition:
a. Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
b. Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC.
Work-up and Purification:
a. Cool the reaction mixture back to 0 °C.
b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
c. Transfer the mixture to a separatory funnel. Separate the organic layer.
d. Extract the aqueous layer twice with diethyl ether.
e. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
f. Filter the drying agent and concentrate the solvent in vacuo.
g. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-tetrahydro-thiopyran-4-ol.
Self-Validation and Characterization:
TLC: Monitor the disappearance of the ketone starting material and the appearance of the more polar alcohol product.
¹H NMR: Expect the disappearance of the ketone's adjacent methylene signals and the appearance of a new hydroxyl proton signal (which can be exchanged with D₂O) and aromatic proton signals.
¹³C NMR: Confirm the disappearance of the carbonyl carbon signal (~200-210 ppm) and the appearance of a new quaternary carbon signal (~70-80 ppm) corresponding to C4.
Mass Spectrometry: Confirm the expected molecular weight of the product.
Part 2: Synthesis via [4+2] Cycloaddition Reactions
The hetero-Diels-Alder reaction is a powerful strategy for the de novo construction of the dihydrothiopyran ring.[2] This approach allows for the installation of substituents, including at the 4-position, in a single, often stereocontrolled, step.
Scientific Rationale
In this context, a 1,3-diene reacts with a thiocarbonyl compound (a heterodienophile). Thiocarbonyls, such as dithioesters or thioketones, are excellent dienophiles due to their relatively high-energy HOMO and low-energy LUMO compared to their carbonyl analogs, facilitating orbital overlap.[2][3] The substitution pattern on both the diene and the dienophile dictates the regiochemistry and functionalization of the resulting dihydrothiopyran ring.
Diagram 2: Conceptual workflow of the Thio-Diels-Alder reaction.
Protocol 2: Synthesis of a Dihydrothiopyran-4-carboxylate Derivative
This protocol describes a general procedure for the reaction between a 1,3-diene and a dithioester, which can place a carboxylate precursor at the 4-position. Such phosphonic-substituted dihydrothiopyran derivatives have been synthesized using this approach.[2][4]
Materials and Reagents:
2,3-Dimethyl-1,3-butadiene (diene)
Ethyl dithioacetate (dienophile)
Toluene (anhydrous)
Lewis Acid Catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)
Silica gel for chromatography
Equipment:
High-pressure reaction vessel or sealed tube
Inert atmosphere glovebox or Schlenk line
Standard glassware for work-up and purification
Procedure:
Reaction Setup:
a. In a glovebox or under inert atmosphere, add the dienophile (e.g., ethyl dithioacetate, 1.0 eq) to a high-pressure reaction vessel.
b. Add anhydrous toluene as the solvent.
c. If using a catalyst, add the Lewis acid (e.g., 10 mol%) at this stage.
d. Add the diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5-2.0 eq).
Reaction Execution:
a. Securely seal the reaction vessel.
b. Heat the mixture to 80-120 °C. The optimal temperature and reaction time (typically 12-48 hours) must be determined empirically.
c. Monitor the reaction by taking aliquots and analyzing via GC-MS or TLC (if reactants/products are UV active and non-volatile).
Work-up and Purification:
a. After cooling to room temperature, carefully open the vessel.
b. Quench the reaction with a mild aqueous solution (e.g., saturated NaHCO₃) if a Lewis acid was used.
c. Extract the product with an organic solvent like ethyl acetate.
d. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
e. Purify the resulting crude oil via flash column chromatography to isolate the desired dihydrothiopyran adduct.
Expert Commentary:
The choice of diene and dienophile is critical. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction, consistent with a normal electron-demand Diels-Alder mechanism. The use of a Lewis acid catalyst can enhance reactivity and, in cases with unsymmetrical reactants, improve regioselectivity by coordinating to the thiocarbonyl sulfur.
Part 3: Manipulating the Sulfur Oxidation State
Oxidation of the ring sulfur to a sulfoxide or sulfone dramatically alters the electronic properties of the dihydrothiopyran ring and can open up unique avenues for functionalization.
Protocol 3: Oxidation to Dihydrothiopyran-4-one S-Oxide
The resulting sulfoxide can be a valuable intermediate or a final target molecule with distinct biological properties.[5]
Scientific Rationale:
Selective oxidation of a sulfide to a sulfoxide in the presence of other sensitive functional groups (like a ketone) requires a controlled oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice, but over-oxidation to the sulfone is a risk. Using one equivalent of the oxidant at low temperatures helps to achieve selectivity. The resulting sulfoxide introduces a chiral center at the sulfur atom, leading to diastereomeric products if the ring is already substituted.[6] These diastereomers may be separable by chromatography.
Setup:
a. Dissolve the starting thiopyran-4-one (1.0 eq) in DCM in a round-bottom flask.
b. Cool the solution to -20 °C to -10 °C using an appropriate cooling bath (e.g., ice/salt).
Oxidation:
a. Dissolve m-CPBA (1.0-1.1 eq) in a minimal amount of DCM.
b. Add the m-CPBA solution dropwise to the stirred thiopyranone solution over 30 minutes, maintaining the low temperature.
c. Stir the reaction at this temperature for an additional 1-3 hours. Monitor the consumption of starting material by TLC.
Work-up and Purification:
a. Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
b. Allow the mixture to warm to room temperature, then add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
c. Separate the organic layer and extract the aqueous layer with DCM.
d. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
e. Purify by flash chromatography to separate the product sulfoxide from any unreacted starting material and over-oxidized sulfone.
The functionalization of the 4-position of the dihydrothiopyran ring is a cornerstone for the development of novel chemical entities in pharmacology and materials science. The strategies outlined here, centering on the versatile dihydrothiopyran-4-one intermediate, cycloaddition reactions, and sulfur oxidation, provide a robust toolkit for the modern synthetic chemist. The choice of method depends on the desired target structure, available starting materials, and required stereochemical control. By understanding the underlying principles and carefully executing these protocols, researchers can efficiently generate diverse libraries of 4-substituted dihydrothiopyrans for further investigation.
References
Title: Electrochemical access to functionalized dihydrothiopyran derivatives. Part 1: electroreduction of tetraactivated 4H-thiopyrans
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL: [Link]
Title: Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano[3,4-b]furan-5-carboxylic Acid Ester at the α-Position of the Furan Fragment
Source: ResearchGate
URL: [Link]
Title: Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN
Source: PMC - NIH
URL: [Link]
Title: Catalytic asymmetric functionalization and dearomatization of thiophenes
Source: PMC
URL: [Link]
Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture
Source: PMC - NIH
URL: [Link]
Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions
Source: RSC Publishing
URL: [Link]
Title: Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions
Source: PMC - PubMed Central
URL: [Link]
Title: Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer
Source: Springer Link
URL: [Link]
Title: Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium–Ene Cyclization Reaction
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: SYNTHESIS AND REACTIVITY OF DlHYDROTHIOPYRANS AND THIOPHENES DERIVED FROM OC-OXO SULFINES
Source: University of Groningen Repository
URL: [Link]
Title: Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)
Source: PubMed
URL: [Link]
Title: Ring opening reactions on 5,6-dihydrothiopyran-4-ones and 4-oxo-1,4,5,6-tetrahydropyridines
Source: Sci-Hub
URL: [Link]
Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions
Source: ResearchGate
URL: [Link]
Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones
Source: PMC - PubMed Central
URL: [Link]
Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions
Source: PubMed Central
URL: [Link]
Title: A new stereoselective synthesis of chiral tetrahydrothiopyrans and their corresponding sulfoxides
Source: Sci-Hub
URL: [Link]
Title: The chemistry of thiophene S-oxides1 and related compounds
Source: Semantic Scholar
URL: [Link]
Title: Synthesis of substituted 4H -thiopyran-4-ones
Source: ResearchGate
URL: [Link]
Technical Support Center: Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran
Welcome to the technical support center for the synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.
I. Proposed Synthetic Pathway
While a direct, extensively documented one-step synthesis for 4-Bromo-3,6-dihydro-2H-thiopyran is not prominently featured in readily available literature, a plausible and effective route can be adapted from established methods for analogous pyran and thiopyran derivatives. A common strategy involves the conversion of a ketone precursor. The proposed pathway begins with the readily available tetrahydro-4H-thiopyran-4-one.
A potential synthetic approach is the reaction of tetrahydro-4H-thiopyran-4-one with a brominating agent, analogous to the synthesis of 4-bromo-2H-chromenes and -thiochromenes from their corresponding ketones using reagents like phosphorus tribromide (PBr₃).[1]
Technical Support Center: Reactions of 4-Bromo-3,6-dihydro-2H-thiopyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3,6-dihydro-2H-thiopyran. This guide provides in-depth troubleshooting advice and answers to fr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3,6-dihydro-2H-thiopyran. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its reactions. As a versatile synthetic intermediate, understanding its reactivity is crucial for successful experimental outcomes.
Part 1: Troubleshooting Guide: Navigating Common Side Products
The reactivity of 4-Bromo-3,6-dihydro-2H-thiopyran is primarily governed by its nature as a secondary alkyl halide. This structure predisposes it to two major competing reaction pathways: nucleophilic substitution (SN2 and SN1) and elimination (E2 and E1). The formation of undesired side products often arises from the reaction favoring the elimination pathway over the desired substitution.
Problem: Formation of Elimination Side Products
One of the most common challenges in reactions involving 4-Bromo-3,6-dihydro-2H-thiopyran is the formation of elimination byproducts, namely 2,3-dihydro-6H-thiopyran and 3,4-dihydro-2H-thiopyran .
Symptoms:
The appearance of unexpected peaks in your Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) data, often in the alkene region of the spectrum.
A significantly lower yield of your desired substituted product than anticipated.
Root Causes & Solutions:
The balance between substitution and elimination is delicate and influenced by several factors. Understanding these can help you steer the reaction towards your desired product.
The Nature of the Nucleophile/Base: This is arguably the most critical factor. Strongly basic reagents will preferentially abstract a proton, leading to elimination.
Explanation: The E2 mechanism, a concerted process, is highly sensitive to the strength of the base used.[1][2] Strong, sterically hindered bases are particularly prone to inducing elimination.
Solution: Opt for nucleophiles with high nucleophilicity but low basicity.
Reagent Type
Examples
Predominant Reaction
Rationale
Good Nucleophile, Weak Base
I⁻, Br⁻, RS⁻, N₃⁻, CN⁻
SN2
These reagents are highly polarizable and readily attack the electrophilic carbon, but are not strong enough bases to efficiently abstract a proton.
Strong Base, Strong Nucleophile
HO⁻, MeO⁻, EtO⁻
SN2 and E2
A competitive scenario. Reaction conditions will significantly influence the major product.
Strong, Sterically Hindered Base
t-BuO⁻, DBU, DBN
E2
The bulkiness of these bases prevents them from acting as effective nucleophiles, thus they primarily function as bases, leading to elimination.
Diagram 1: Competing SN2 and E2 Pathways
Caption: Factors influencing the competition between SN2 and E2 reactions.
Problem: Low or No Conversion of Starting Material
Symptoms:
A significant amount of unreacted 4-Bromo-3,6-dihydro-2H-thiopyran remains after the expected reaction time.
Root Causes & Solutions:
Weak Nucleophile: The chosen reagent may not be nucleophilic enough to displace the bromide.
Solution: Consult the table above to select a more potent nucleophile.
Insufficient Temperature: The reaction may lack the necessary activation energy.
Solution: Cautiously increase the reaction temperature while monitoring for the formation of elimination side products (see Protocol 1).
Inappropriate Solvent: The solvent may be hindering the reaction.
Solution: Ensure the chosen solvent is appropriate for the intended reaction mechanism (e.g., polar aprotic for SN2).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when working with 4-Bromo-3,6-dihydro-2H-thiopyran?
The most prevalent side products are the elimination products: 2,3-dihydro-6H-thiopyran and 3,4-dihydro-2H-thiopyran. These arise from the removal of HBr from the starting material.
Q2: How can I differentiate between the desired substitution product and the elimination side products using standard analytical techniques?
¹H NMR: The elimination products will show characteristic signals in the alkene region (typically 5-6.5 ppm), which will be absent in the desired substitution product (unless the substituent itself contains a double bond). The integration and splitting patterns of the protons on the thiopyran ring will also differ significantly.
GC-MS: The substitution and elimination products will have different retention times and distinct mass spectra. The elimination products will have a molecular weight corresponding to the loss of HBr from the starting material.
Q3: My nucleophile is also a strong base. How can I favor substitution over elimination?
This is a classic challenge in organic synthesis. To favor substitution in this scenario, you should:
Use the lowest possible reaction temperature.
Choose a polar aprotic solvent like DMF or DMSO.
If possible, use a salt of the nucleophile with a large, poorly coordinating counter-ion.
Q4: Is the 3,6-dihydro-2H-thiopyran ring stable under typical reaction conditions?
The 3,6-dihydro-2H-thiopyran ring is generally stable under most nucleophilic substitution and elimination conditions. However, very harsh acidic or basic conditions, or the presence of certain strong oxidizing or reducing agents, could potentially lead to ring opening or other transformations.
Q5: Can I use a polar protic solvent for my substitution reaction with 4-Bromo-3,6-dihydro-2H-thiopyran?
While possible, using a polar protic solvent (like ethanol or water) can complicate the reaction. These solvents can act as nucleophiles themselves, leading to solvolysis products. They also tend to favor SN1 and E1 pathways, which proceed through a carbocation intermediate. For a secondary halide like 4-Bromo-3,6-dihydro-2H-thiopyran, this can lead to a mixture of substitution and elimination products, as well as potential rearrangements. For cleaner, more controlled SN2 reactions, polar aprotic solvents are generally recommended.
Technical Support Center: Purification of 4-Bromo-3,6-dihydro-2H-thiopyran
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Bromo-3,6-dihydro-2H-thiopyra...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Bromo-3,6-dihydro-2H-thiopyran. As a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, its purity is paramount. This document is designed to be a practical resource, offering solutions to common challenges encountered during its purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 4-Bromo-3,6-dihydro-2H-thiopyran, providing explanations and actionable solutions.
Issue 1: Crude product appears as an intractable oil or fails to solidify.
Question: My crude 4-Bromo-3,6-dihydro-2H-thiopyran is an oil that won't crystallize, even at low temperatures. What's happening and how can I isolate my product?
Answer: This is a common issue often attributed to the presence of impurities that inhibit crystallization or depress the freezing point. The structural analog, 3-bromo-5,6-dihydro-2H-pyran-2-one, is noted to be a colorless oil that solidifies at -4°C, but can turn yellow upon standing, suggesting that even minor impurities or degradation can affect its physical state.[1]
Causality & Solution:
Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., dichloromethane, ethyl acetate) can prevent solidification.
Action: Dry the crude product under high vacuum for an extended period (several hours to overnight) to ensure complete removal of volatile organics.
Process-Related Impurities: The synthesis of similar brominated heterocycles can result in isomeric byproducts, di-brominated species, or unreacted starting materials.[2]
Action: Proceed directly to column chromatography. This is the most effective method to separate the desired product from a complex mixture of impurities.
Issue 2: Poor separation during column chromatography.
Question: I'm running a silica gel column, but my product is co-eluting with impurities, or the bands are streaking. How can I improve the separation?
Answer: Effective column chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).[3] Poor separation is typically a result of an improperly optimized system.
Troubleshooting & Optimization:
Problem
Potential Cause
Recommended Solution
Co-elution of spots
Eluent system is too polar, causing all compounds to move too quickly up the column.
Decrease the polarity of the eluent. For instance, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or even 5%.[1][4] This will increase the interaction of polar impurities with the silica gel, slowing their elution.
Product streaking/tailing
The compound is interacting too strongly with the acidic silica gel, or the column is overloaded.
Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica. Also, ensure you are not overloading the column; a general guideline is to load 1-5% of crude material by weight relative to the silica gel.[2]
Poorly defined bands
The column was not packed properly, leading to channeling of the solvent.
Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.[4][5] Tapping the column gently during packing can help settle the silica into a homogenous bed.
Issue 3: Product degradation during purification.
Question: My purified 4-Bromo-3,6-dihydro-2H-thiopyran appears to be decomposing, indicated by a color change (e.g., turning yellow or brown). How can I prevent this?
Answer: While specific stability data for 4-Bromo-3,6-dihydro-2H-thiopyran is not extensively published, related dihydro-pyran structures are known to be sensitive to acidic conditions and temperature.[6] The presence of the sulfur atom in the thiopyran ring can also make it susceptible to oxidation.
Preventative Measures:
Temperature Control: Keep the compound cold whenever possible. Conduct chromatography in a cold room or use a jacketed column if available. Store the purified product at low temperatures (-10°C is suggested for the commercial product).
Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen, especially if trace metals from the synthesis could catalyze oxidation.
pH Neutrality: Avoid acidic conditions during workup and purification. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution).
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 4-Bromo-3,6-dihydro-2H-thiopyran?
A1: Silica gel column chromatography is the most frequently cited and effective method for purifying brominated dihydro-pyran and -thiopyran analogs.[1][7] It allows for the separation of the target molecule from polar and non-polar impurities. For a structurally similar compound, 4-bromo-3,6-dihydro-2H-pyran, purification was achieved using silica gel column chromatography with dichloromethane as the mobile phase, followed by bulb-to-bulb distillation.[7]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system (eluent) should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.
Step 1: TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1]
Step 2: Optimization: Adjust the ratio of the solvents until you achieve good separation between your product and the major impurities. For example, start with 10% ethyl acetate in hexanes and increase or decrease the ethyl acetate concentration as needed.[4]
Q3: Can I use crystallization to purify 4-Bromo-3,6-dihydro-2H-thiopyran?
A3: Crystallization can be an effective technique if a suitable solvent is found and the crude material is relatively pure. However, if the product "oils out," it indicates that the conditions are not optimal.[2]
When to Use: Consider crystallization as a final polishing step after chromatography, or if the crude product is already of high purity (>90%).
Solvent Screening: To find a suitable solvent, dissolve a small amount of the purified oil in various solvents at room temperature or with gentle heating, then allow it to cool slowly. A good crystallization solvent will dissolve the compound when warm but not when cold.
Q4: Is distillation a viable purification method?
A4: Distillation, particularly vacuum distillation (e.g., Kugelrohr or short-path distillation), can be used, especially for removing non-volatile impurities or for final purification after chromatography.[1][7] However, consider the thermal stability of your compound. Prolonged heating, even under vacuum, could lead to degradation.
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).[5]
Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[5]
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
2. Loading the Sample:
Dissolve the crude 4-Bromo-3,6-dihydro-2H-thiopyran in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).[1][4]
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.[5]
Allow the sample to absorb completely onto the silica.
3. Elution and Fraction Collection:
Carefully add the eluent to the top of the column.
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
Collect fractions in test tubes or flasks.
Monitor the elution process using TLC to identify which fractions contain the purified product.[1]
4. Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator to yield the purified 4-Bromo-3,6-dihydro-2H-thiopyran.
Workflow Diagram: Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
IV. References
Department of Chemistry, University of Cambridge. How to run a column chromatography. [Online]. Available: [Link]
Posner, G. H., Afarinkia, K., & Dai, H. (1991). An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 70, 20.
Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. [Online]. Available: [Link]
Columbia University. Column chromatography. [Online]. Available: [Link]
Professor Dave Explains. (2019). Column Chromatography. [Online Video]. YouTube. Available: [Link]
Royal Society of Chemistry. (2016). Column chromatography. [Online Video]. YouTube. Available: [Link]
Technical Support Center: Troubleshooting Failed Reactions with 4-Bromo-3,6-dihydro-2H-thiopyran
Welcome to the technical support center for 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical reactions with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Reactivity Profile of 4-Bromo-3,6-dihydro-2H-thiopyran
4-Bromo-3,6-dihydro-2H-thiopyran is a valuable synthetic intermediate, combining the reactivity of a vinyl bromide with the structural features of a sulfur-containing heterocycle. This unique combination makes it a useful precursor for introducing the dihydrothiopyran moiety into a wide range of molecules, particularly in the synthesis of bioactive compounds and novel materials.[1][2][3] The primary mode of reactivity for this compound lies in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is activated to form new carbon-carbon or carbon-heteroatom bonds.
However, like any specialized reagent, its use can present specific challenges. Failed reactions are often a result of suboptimal reaction conditions, reagent instability, or unforeseen side reactions. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. General Handling and Stability
Question: My reaction is not starting. Could the 4-Bromo-3,6-dihydro-2H-thiopyran have degraded?
Answer: While 4-Bromo-3,6-dihydro-2H-thiopyran is a relatively stable compound, improper storage and handling can lead to degradation. Here are some key considerations:
Storage: This compound should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere (argon or nitrogen) to prevent slow decomposition.[4]
Purity: Always ensure the purity of your starting material. Impurities from its synthesis can interfere with catalytic reactions. If in doubt, purification by column chromatography or distillation may be necessary.
Moisture and Air Sensitivity: While not acutely sensitive, prolonged exposure to moisture and air can be detrimental, especially if you are using highly sensitive organometallic reagents in your subsequent reactions. It is good practice to handle it under an inert atmosphere.
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common application for 4-Bromo-3,6-dihydro-2H-thiopyran. Below are troubleshooting guides for some of the most frequently employed transformations.
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am only recovering my starting materials. What could be the issue?
Answer: A failed Suzuki-Miyaura coupling can be attributed to several factors. Let's break down the potential causes and solutions.
1. Catalyst System Inactivity:
Palladium(0) Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0). Inadequate ligand or other reducing agents in the mixture can stall the catalytic cycle.
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For vinyl bromides, bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), or more specialized ligands like those from the Buchwald or Hartwig portfolio, are often effective.[5][6] If your reaction is failing, consider screening different ligands.
Catalyst Poisoning: The sulfur atom in the thiopyran ring can potentially coordinate to the palladium center and inhibit catalysis. While this is less common with electron-deficient sulfur atoms, it is a possibility. Increasing the catalyst loading or using a ligand that binds more strongly to palladium than the thiopyran sulfur may help.
2. Ineffective Base or Transmetalation Failure:
Base Strength and Solubility: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The base must be sufficiently strong to activate the boronic acid but not so strong as to cause decomposition of your substrate or product. Ensure your chosen base is soluble enough in the reaction medium. A biphasic solvent system (e.g., toluene/water) is often used to facilitate the interaction of the organic-soluble catalyst and the aqueous-soluble base.
Protodeboronation: A common side reaction is the protonation of the boronic acid, which renders it inactive.[7] This can be caused by acidic impurities or an inappropriate choice of solvent or base. Using anhydrous solvents and a non-protic base can sometimes mitigate this issue.
3. Reaction Conditions:
Temperature: While many Suzuki couplings can be run at room temperature, vinyl bromides are generally less reactive than vinyl iodides and may require heating.[7] A systematic increase in temperature (e.g., from room temperature to 80-100 °C) can often initiate the reaction.
Solvent: The choice of solvent can significantly impact the reaction. Common solvents include toluene, dioxane, and DMF. The solvent should be able to dissolve all reactants and be stable at the reaction temperature. Degassing the solvent to remove oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.[8]
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Question: I am trying to perform a Heck reaction with an alkene, but I'm getting a complex mixture of products and low yield of the desired coupled product. What is going on?
Answer: The Heck reaction with a vinyl bromide like 4-Bromo-3,6-dihydro-2H-thiopyran can be prone to side reactions if not properly controlled.
1. Low Yield and Starting Material Recovery:
Reaction Temperature: Heck reactions often require higher temperatures than Suzuki couplings to proceed efficiently.[9] If you are observing low conversion, a gradual increase in temperature is a good first step.
Base Selection: An appropriate base is needed to neutralize the HBr generated during the reaction.[10] Organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used. The base should be strong enough to facilitate the reaction but not so strong as to promote side reactions.
2. Formation of Side Products:
Isomerization of the Alkene: The position of the double bond in the product can sometimes isomerize under the reaction conditions, leading to a mixture of constitutional isomers. This is often influenced by the catalyst and reaction time. Using a shorter reaction time or a different ligand system can sometimes minimize this.
Homocoupling of the Alkene: This can occur, especially at higher temperatures. Optimizing the stoichiometry of your reactants can help to suppress this side reaction.
Decomposition of the Dihydrothiopyran Ring: The stability of the dihydrothiopyran ring under prolonged heating in the presence of a palladium catalyst and base should be considered. If you observe significant decomposition, reducing the reaction temperature and time is advisable.
Question: My Sonogashira coupling with a terminal alkyne is sluggish and gives a low yield. How can I improve it?
Answer: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[11] However, its success is highly dependent on the catalytic system and reaction conditions.
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then transmetalates to the palladium center.[12][13] Ensure your CuI is fresh and of high purity, as copper oxides can inhibit the reaction.
Amine Base: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent.[12] The amine must be anhydrous and deoxygenated.
"Copper-Free" Conditions: In some cases, especially with sensitive substrates, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling).[14] There are several "copper-free" Sonogashira protocols that may provide a cleaner reaction. These often require a different ligand and base system.
Protecting Groups: If your alkyne is sensitive, you might consider using a protected alkyne (e.g., with a trimethylsilyl group) and then deprotecting it in a subsequent step.
Question: I am attempting to couple an amine with 4-Bromo-3,6-dihydro-2H-thiopyran, but the reaction is not proceeding. What are the key parameters to check?
Answer: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[15][16] When it fails, the following points should be considered:
Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand.[17] Bulky, electron-rich ligands are generally required. A good starting point would be to screen a variety of ligands, such as XPhos, SPhos, or BINAP.
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[18] The base must be strong enough to deprotonate the amine.
Substrate Compatibility: Some amines may be poor nucleophiles or may chelate to the palladium catalyst, inhibiting the reaction. If you are using a primary amine, you may need to use a different catalyst system than for a secondary amine.
General Troubleshooting Table for Palladium-Catalyzed Cross-Coupling Reactions
Problem
Potential Cause
Suggested Solution
No Reaction/Low Conversion
Inactive catalyst
Use a fresh source of palladium catalyst and ligand. Ensure proper degassing of solvents. Consider a different palladium source (e.g., Pd₂(dba)₃).
Inappropriate ligand
Screen a panel of ligands (e.g., PPh₃, Buchwald ligands, etc.).
Insufficient temperature
Gradually increase the reaction temperature.
Incorrect base
Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). Ensure the base is soluble in the reaction medium.
Formation of Homocoupled Product
Oxygen contamination
Rigorously degas all solvents and reagents.
High temperature
Reduce the reaction temperature.
Decomposition of Starting Material
Base is too strong
Use a milder base.
Temperature is too high
Reduce the reaction temperature and reaction time.
Protodebromination (loss of Br)
Presence of a proton source
Use anhydrous solvents and reagents.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
To a flame-dried Schlenk flask, add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Concluding Remarks
Troubleshooting failed reactions with 4-Bromo-3,6-dihydro-2H-thiopyran requires a systematic approach that considers the stability of the starting material, the activity of the catalyst system, and the appropriateness of the reaction conditions. By carefully evaluating each of these components, researchers can overcome common obstacles and successfully utilize this versatile building block in their synthetic endeavors. For further assistance, consulting the primary literature for specific applications of this or structurally similar compounds is highly recommended.
References
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
Hartwig, J. F. (2010).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
Al-Masum, M., & Kumaraswamy, G. (2005). A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Practical Copper-Free Sonogashira Coupling of Terminal Alkynes with Aryl Bromides in the Presence of a Palladium Catalyst and Pyrrolidine. Organic Letters, 5(22), 4191–4194. [Link]
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances, 15, 11160–11188. [Link]
Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans. (2022). Nachrichten aus der Chemie, 70(2), 44-48. [Link]
Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. (n.d.). ResearchGate. Retrieved from [Link]
Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. (2012). Journal of Medicinal Chemistry, 55(24), 11003–11015. [Link]
Heck reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and 6-(aryl/heteroaryl)pyridazinone skeleton. (n.d.). ResearchGate. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Some of the natural and synthetic bioactive pyrans. (n.d.). ResearchGate. Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2022). ACS Catalysis, 12(3), 1846–1855. [Link]
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 45. [Link]
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2294–2303. [Link]
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules, 17(12), 14735–14746. [Link]
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (2015). Organic Letters, 17(15), 3742–3745. [Link]
Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. (2018). Synthetic Communications, 48(15), 1937-1943. [Link]
33.1.14.3 3,4-Dihydro-2H-thiopyrans and Derivatives (Update 2019). (2019). In Science of Synthesis. Georg Thieme Verlag. [Link]
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2014). Journal of the Brazilian Chemical Society, 25(12), 2139-2163. [Link]
Technical Support Center: Optimization of Catalyst Loading for 4-Bromo-3,6-dihydro-2H-thiopyran Coupling Reactions
Welcome to the Technical Support Center dedicated to the optimization of catalyst loading for cross-coupling reactions involving 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center dedicated to the optimization of catalyst loading for cross-coupling reactions involving 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of novel compounds utilizing this versatile building block. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome experimental challenges and achieve robust and reproducible results.
Introduction: The Significance of Catalyst Optimization
4-Bromo-3,6-dihydro-2H-thiopyran is a valuable synthetic intermediate in medicinal chemistry due to the presence of a reactive vinyl bromide and a sulfur-containing heterocyclic core. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with this substrate.
Optimizing the catalyst loading is a critical aspect of process development. While higher catalyst loadings may drive a reaction to completion, they also increase costs, the potential for side reactions, and the burden of removing residual palladium from the final product—a significant concern in pharmaceutical applications. Conversely, insufficient catalyst loading can lead to low or no product yield. This guide provides a framework for systematically optimizing your catalyst loading and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 4-Bromo-3,6-dihydro-2H-thiopyran in cross-coupling reactions.
Q1: What is a good starting point for palladium catalyst loading in a Suzuki-Miyaura coupling with 4-Bromo-3,6-dihydro-2H-thiopyran?
A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol% of the palladium source. For a new system involving 4-Bromo-3,6-dihydro-2H-thiopyran, a conservative start at 2-3 mol% is advisable to ensure initial success before attempting to lower the loading. The optimal loading will ultimately depend on the specific boronic acid partner, ligand, base, and solvent system employed.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. It can be caused by several factors:
Oxygen in the reaction mixture: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids.
High temperatures: If possible, try running the reaction at a lower temperature.
Base selection: The choice of base can influence the rate of homocoupling. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or organic bases.
Palladium source: Some palladium sources may be more prone to promoting homocoupling. Consider screening different palladium pre-catalysts.
Q3: My Heck reaction with 4-Bromo-3,6-dihydro-2H-thiopyran is giving a mixture of regioisomers. What can I do to improve selectivity?
Regioselectivity in Heck reactions can be influenced by the electronic and steric properties of both the vinyl halide and the alkene coupling partner, as well as the catalyst system.[1] To improve selectivity:
Ligand choice: Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can often control the regioselectivity of the alkene insertion.
Solvent: The polarity of the solvent can affect the reaction pathway. Screening different solvents is recommended.
Additives: In some cases, the addition of salts like silver or thallium salts can influence the regioselectivity.
Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion. What are the likely causes?
Low conversion in Buchwald-Hartwig amination can be due to several factors:
Catalyst deactivation: The sulfur atom in the 4-Bromo-3,6-dihydro-2H-thiopyran ring can potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that forms a very stable complex with palladium can mitigate this.
Base strength: The pKa of the amine and the strength of the base are crucial. A base that is too weak may not deprotonate the amine effectively, while a base that is too strong could lead to side reactions. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[2][3]
Ligand selection: The choice of ligand is critical and often substrate-dependent. For vinyl bromides, bulky, electron-rich phosphine ligands are often effective.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the optimization of catalyst loading for coupling reactions with 4-Bromo-3,6-dihydro-2H-thiopyran.
Observation 1: No or Very Low Product Yield
Potential Cause
Troubleshooting Steps
Inactive Catalyst
- Use a fresh batch of palladium pre-catalyst and ligand. - Ensure proper inert atmosphere techniques to prevent catalyst oxidation. - Consider using a more robust pre-catalyst (e.g., a palladacycle).
Insufficient Catalyst Loading
- Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%, then 5 mol%). - If higher loadings are successful, you can then work on optimizing other parameters to bring the loading back down.
Poor Ligand Choice
- Screen a panel of ligands with varying steric bulk and electronic properties. For Suzuki and Heck, consider phosphine ligands like PPh₃, P(o-tol)₃, and Buchwald-type ligands. For Buchwald-Hartwig, ligands like XPhos or SPhos may be effective.[4]
Inappropriate Base or Solvent
- The choice of base and solvent is interdependent and crucial for reaction success.[5][6] - For Suzuki, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane/water, toluene/water, or DMF.[7] - For Heck, organic bases like Et₃N or DIPEA in solvents like DMF or NMP are common.[1]
Substrate Decomposition
- Analyze the crude reaction mixture by LC-MS or NMR to check for the presence of starting material and identify any degradation products. - If decomposition is observed, consider milder reaction conditions (lower temperature, weaker base).
Catalyst Poisoning by Sulfur
- The thioether moiety can act as a ligand for palladium, leading to catalyst inhibition.[8] - Employ ligands that form highly stable complexes with palladium to outcompete the substrate's sulfur atom. - In some cases, a higher catalyst loading may be necessary to overcome this inhibition.
Observation 2: Formation of Significant Side Products
Side Product
Potential Cause
Mitigation Strategies
Homocoupling of Coupling Partner
- Suzuki: Presence of oxygen, high temperature.[9] - Sonogashira: Copper-catalyzed alkyne dimerization.[10][11]
- Suzuki: Thoroughly degas all reagents and solvents. Consider a lower reaction temperature. - Sonogashira: Use a copper-free protocol if dimerization is a major issue.
Hydrodehalogenation (Loss of Bromine)
- Presence of a hydrogen source (e.g., water, alcohol) and a base. - Can be a competing pathway in the catalytic cycle.
- Use anhydrous solvents and reagents. - Screen different bases and catalyst systems.
Isomerization of the Double Bond
- Can occur under certain Heck reaction conditions.[12]
- Modify the catalyst system (ligand, palladium source). - Adjust the reaction temperature and time.
Experimental Protocols
General Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Coupling Example)
This protocol outlines a general procedure for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of 4-Bromo-3,6-dihydro-2H-thiopyran with an arylboronic acid.
Materials:
4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, 2.0 equiv)
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3,6-dihydro-2H-thiopyran, the arylboronic acid, and the base.
In a separate vial, weigh the desired amount of palladium catalyst (e.g., starting with 2 mol%) and add it to the Schlenk flask.
Add the degassed solvent to the flask via syringe.
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
If the reaction goes to completion, repeat the experiment with a lower catalyst loading (e.g., 1 mol%, 0.5 mol%).
If the reaction is sluggish or incomplete, consider increasing the catalyst loading or optimizing other parameters (ligand, base, solvent, temperature) before re-evaluating the catalyst loading.
Data Presentation: Catalyst System Screening
When optimizing, it is crucial to systematically screen various components. The following table provides an example of how to structure your screening results.
Entry
Pd Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Dioxane/H₂O
90
12
65
2
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
8
85
3
PdCl₂(dppf) (2)
-
Cs₂CO₃
DMF
80
12
78
4
Pd(OAc)₂ (1)
SPhos (2)
K₃PO₄
Toluene/H₂O
100
8
82
This table is for illustrative purposes only.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
References
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12 (4), 146–151.
Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem. Rev.1995, 95 (7), 2457–2483.
Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46–49.
Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.2007, 107 (3), 874–922.
Littke, A. F.; Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
ResearchGate. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. [Link]
National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
ACS Green Chemistry Institute. Thioether Formation. [Link]
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
National Center for Biotechnology Information. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction.. [Link]
American Chemical Society. A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. [Link]
SpringerLink. The Basic Chemistry of Organopalladium Compounds. [Link]
National Center for Biotechnology Information. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
International Journal of Pharmaceutical Sciences Review and Research. Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. [Link]
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
National Center for Biotechnology Information. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
National Center for Biotechnology Information. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. [Link]
Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
ResearchGate. Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. [Link]
National Center for Biotechnology Information. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. [Link]
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
National Center for Biotechnology Information. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
storage and handling guidelines for 4-Bromo-3,6-dihydro-2H-thiopyran to prevent decomposition
A Guide to Safe Storage, Handling, and Prevention of Decomposition Welcome to the Technical Support Center for 4-Bromo-3,6-dihydro-2H-thiopyran. This resource is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to Safe Storage, Handling, and Prevention of Decomposition
Welcome to the Technical Support Center for 4-Bromo-3,6-dihydro-2H-thiopyran. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and safe handling of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 4-Bromo-3,6-dihydro-2H-thiopyran?
For optimal stability and to minimize the risk of degradation, it is recommended to store 4-Bromo-3,6-dihydro-2H-thiopyran at -10°C [1]. This sub-ambient temperature slows down potential decomposition pathways.
Q2: Is this compound sensitive to air or moisture?
While specific data on the air and moisture sensitivity of 4-Bromo-3,6-dihydro-2H-thiopyran is not extensively documented, its structural features—an allylic bromide and a thioether—suggest a potential for sensitivity. Allylic bromides can be susceptible to hydrolysis and both allylic systems and thioethers can be prone to oxidation. Therefore, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and reagents to prevent unforeseen reactions and decomposition.
Q3: What are the primary hazards associated with 4-Bromo-3,6-dihydro-2H-thiopyran?
Combustible Liquid : May burn if exposed to a heat source.
Harmful if Swallowed : May cause adverse health effects upon ingestion.[2]
Skin and Eye Irritant : Can cause irritation or burns upon contact.[2]
Respiratory Irritant : Inhalation of vapors may irritate the respiratory tract.[2]
Always handle this compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q4: What materials should I avoid contact with this compound?
Due to its chemical structure, contact with the following should be avoided:
Strong Oxidizing Agents : The thioether linkage is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.
Strong Bases : May promote elimination reactions, leading to the formation of a diene.
Nucleophiles : The allylic bromide is a reactive electrophile and will readily react with nucleophiles.
Acids : Strong acids may catalyze decomposition or polymerization, a known behavior for similar cyclic ethers.[3]
Metals : Certain metals can catalyze decomposition or coupling reactions.
Troubleshooting Guide: Signs of Decomposition and Corrective Actions
Observed Issue
Potential Cause
Recommended Action
Discoloration (e.g., yellowing or browning)
Oxidation or polymerization.
Discontinue use of the material. If the discoloration is minor, purity may be checked by a suitable analytical method (e.g., NMR, GC-MS) before use, but this is not recommended for critical applications.
Handle only in a chemical fume hood. Assess the material's integrity. If decomposition is suspected, dispose of it safely according to institutional guidelines.
Inconsistent experimental results
Degradation of the starting material leading to lower yields or unexpected side products.
Verify the purity of the 4-Bromo-3,6-dihydro-2H-thiopyran before use. Consider re-purification if necessary and if a safe procedure can be established. Ensure storage conditions have been appropriate.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of 4-Bromo-3,6-dihydro-2H-thiopyran
Preparation : Before handling, ensure you are wearing the appropriate PPE (safety goggles, nitrile or neoprene gloves, and a lab coat). Work within a certified chemical fume hood.
Inert Atmosphere : If the compound is stored under an inert atmosphere, maintain this environment during handling. Use Schlenk line techniques or a glove box for transfers.
Temperature Equilibration : Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.
Dispensing : Use a clean, dry syringe or glass pipette to transfer the required amount. If using a syringe, ensure it is purged with an inert gas before use.
Sealing : After dispensing, flush the headspace of the container with an inert gas before securely sealing it.
Storage : Promptly return the sealed container to the recommended storage temperature of -10°C.
Protocol 2: Small-Scale Spill Management
Alert and Evacuate : Immediately alert personnel in the vicinity and restrict access to the spill area.
Ventilation : Ensure the fume hood is operating correctly to ventilate any vapors.
Personal Protective Equipment : Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
Containment and Absorption : For a small liquid spill, cover it with a non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent.
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for addressing suspected decomposition.
Potential Decomposition Pathways
While specific studies on the decomposition of 4-Bromo-3,6-dihydro-2H-thiopyran are limited, we can infer potential pathways based on its structure and the behavior of related compounds.
Caption: Plausible decomposition routes for 4-Bromo-3,6-dihydro-2H-thiopyran.
References
PubChem. 4-Bromo-3,6-dihydro-2H-pyran. National Center for Biotechnology Information. [Link]
Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Tetrahedron, 50(8), 2507-2522. [Link]
Frey, H. M., & Lodge, S. P. (1985). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2, (8), 1247-1250. [Link]
how to remove unreacted starting material from 4-Bromo-3,6-dihydro-2H-thiopyran
Technical Support Center: Purification of 4-Bromo-3,6-dihydro-2H-thiopyran This guide provides in-depth troubleshooting and purification strategies for researchers encountering challenges with the isolation of 4-Bromo-3,...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Purification of 4-Bromo-3,6-dihydro-2H-thiopyran
This guide provides in-depth troubleshooting and purification strategies for researchers encountering challenges with the isolation of 4-Bromo-3,6-dihydro-2H-thiopyran. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve high purity for your target compound.
Section 1: Understanding the Challenge: Common Impurities
The purification of 4-Bromo-3,6-dihydro-2H-thiopyran is critically dependent on the synthetic route employed. The most common syntheses involve either the direct bromination of a thiopyran precursor or a cycloaddition reaction.[1][2] Consequently, the unreacted starting materials are the most probable contaminants.
Section 2: Troubleshooting and Purification Strategy Selection
This section is designed in a question-and-answer format to directly address the specific issues you may encounter during the purification process.
Q1: My initial analysis (TLC/NMR) shows multiple compounds. How do I choose the right purification method?
Answer: The choice of method is dictated by the physical and chemical properties of your target compound versus the impurities. 4-Bromo-3,6-dihydro-2H-thiopyran is a moderately polar, halogenated heterocyclic compound, likely a high-boiling oil or low-melting solid.[6] The first step is always a rapid analysis by Thin Layer Chromatography (TLC) to assess the polarity profile of your crude mixture.
Below is a decision workflow to guide your choice.
Caption: Purification method decision workflow.
Q2: My primary contaminant is the non-polar starting material (e.g., a diene or unbrominated thiopyran). What is the most effective removal strategy?
Answer: Flash column chromatography is the gold standard for separating organic compounds with different polarities.[7] Since your product, 4-Bromo-3,6-dihydro-2H-thiopyran, contains a polar C-Br bond and a sulfur heteroatom, it will be significantly more polar than a simple hydrocarbon starting material.
Causality: The separation on a silica gel column occurs because polar compounds have a stronger interaction (adsorption) with the polar stationary phase (silica) and thus move more slowly, while non-polar compounds are carried along more quickly by the non-polar mobile phase (eluent).[7]
Recommended Solvent Systems:
Start by determining the optimal solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.35.[8]
Polarity of Impurity
Starting Solvent System (v/v)
Comments
Very Non-Polar (e.g., Hexane)
100% Hexane
Elute the impurity first, then increase polarity to collect the product.
Use if the starting material and product have similar polarities.
Q3: The reaction was quenched with an aqueous solution, and now I have acidic or basic impurities. How do I proceed?
Answer: Liquid-liquid extraction is the ideal technique for removing water-soluble or ionizable impurities before concentrating your crude product.[10][11][12] This is a standard workup procedure that exploits the differential solubility of compounds in two immiscible liquid phases, typically an organic solvent (like dichloromethane or ethyl acetate) and an aqueous solution.[11]
Expert Insight:
To remove acidic impurities (e.g., HBr, acetic acid), wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).
To remove basic impurities (e.g., leftover amine catalysts), wash with a mild acid like dilute aqueous hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).
Always perform a final wash with brine (saturated aqueous NaCl) to remove bulk water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.
Q4: Can I use recrystallization or distillation?
Answer:
Recrystallization: This technique is highly effective but is only applicable to solid compounds.[13][14] 4-Bromo-3,6-dihydro-2H-thiopyran is often isolated as an oil, making recrystallization unsuitable for the final purification step. However, if an unreacted starting material is a solid that is contaminating your oily product, you may be able to dissolve the mixture in a minimal amount of a non-polar solvent (like hexane), filter off the insoluble solid starting material, and then concentrate the filtrate to recover your product.
Distillation: This method separates liquids based on differences in boiling points.[15] While effective for removing highly volatile starting materials (e.g., low-boiling dienes) or non-volatile impurities (e.g., polymer byproducts), it is often difficult to separate compounds with similar boiling points, such as isomers. Vacuum distillation is preferred to lower the boiling point and prevent thermal decomposition of the product.[15]
This protocol is designed for separating the target compound from impurities with similar polarity.
Workflow Diagram:
Caption: Flash column chromatography workflow.
Step-by-Step Methodology:
Select and Prepare the Column: Choose a column size appropriate for your sample amount. A general rule is to use 40-100g of silica gel for every 1g of crude material, depending on the separation difficulty.[16] Pack the column as a slurry in a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane (DCM). For best results ("dry loading"), adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.[8]
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane). Apply gentle air pressure to maintain a steady flow.
Gradient Elution (for difficult separations): If impurities are close to your product, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 15% ethyl acetate).[17] This will first elute less polar impurities and then your more polar product.
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC.
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Standard Liquid-Liquid Extraction Workup
This protocol is for the initial cleanup of a reaction mixture.
Step-by-Step Methodology:
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Neutralizing Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any evolved gas (CO₂). Shake gently and allow the layers to separate. Drain the lower aqueous layer.
Water Wash: Add an equal volume of deionized water, shake, and separate the layers.
Brine Wash: Add an equal volume of brine. This helps to break emulsions and remove dissolved water from the organic layer. Shake and separate.
Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified by chromatography.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: My product seems to be decomposing on the silica gel. What should I do?
Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. You can neutralize it by preparing your eluent with a small amount of triethylamine (0.1-1% v/v).[8][9] Always run a TLC first with the new solvent system, as it can change the Rf values.
FAQ 2: I have two spots on the TLC plate that are very close together (low ΔRf). How can I improve my chromatographic separation?
Change Solvent System: Sometimes switching solvent classes works wonders. If you are using ethyl acetate/hexane, try a system with diethyl ether or dichloromethane.
Use a Longer Column: A greater amount of stationary phase provides more opportunities for separation.
Run a Shallow Gradient: Instead of large jumps in polarity (e.g., 5% to 20% EtOAc), use smaller increments (e.g., 5% -> 7% -> 9%...).[8]
FAQ 3: After adding an aqueous solution, my mixture formed an emulsion that won't separate. How can I fix this?
An emulsion is a suspension of fine droplets of one liquid in another. To break it, add a significant amount of brine and swirl gently, which increases the ionic strength of the aqueous phase and forces separation. If that fails, filtering the entire mixture through a pad of Celite® can often resolve the issue.
References
Benchchem. (2025). Purifying Brominated Organic Compounds: Application Notes and Protocols for Researchers.
Wikipedia. (n.d.). Liquid–liquid extraction.
University of Rochester, Department of Chemistry. (n.d.).
Virtual Amrita Laboratories. (n.d.).
University of Rochester, Department of Chemistry. (n.d.).
Technical Support Center: Stereoselective Synthesis Involving 4-Bromo-3,6-dihydro-2H-thiopyran
Welcome to the technical support center for stereoselective synthesis utilizing 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals who are leveraging...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for stereoselective synthesis utilizing 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block for the construction of complex, stereochemically-defined molecules. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the use of 4-Bromo-3,6-dihydro-2H-thiopyran.
Q1: What makes 4-Bromo-3,6-dihydro-2H-thiopyran a valuable scaffold in stereoselective synthesis?
A1: The utility of this molecule stems from its unique combination of three key functional handles, which can be addressed with high chemo- and stereoselectivity:
Vinylic Bromide: This is a prime site for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) or for generating a vinyl lithium or Grignard reagent for subsequent carbon-carbon bond formation.[1]
Endocyclic Double Bond: The alkene functionality is a gateway for a wide array of stereoselective transformations, including asymmetric epoxidation, dihydroxylation, hydrogenation, and cycloaddition reactions.[2]
Sulfur Heteroatom: The sulfur atom is not merely a passive spectator. It can act as a Lewis basic site to coordinate with catalysts, directing incoming reagents to a specific face of the molecule. Furthermore, its oxidation state can be modulated (to sulfoxide or sulfone) to alter the electronic properties of the alkene and influence the stereochemical outcome of reactions.[3][4]
Q2: What are the primary strategies for achieving high stereocontrol in reactions involving this thiopyran derivative?
A2: Stereocontrol is about managing information transfer from a chiral source to the product.[5] For this system, control is typically achieved through one of four main approaches:
Substrate Control: An existing stereocenter on the thiopyran ring or an adjacent substituent dictates the facial selectivity of an incoming reagent. This relies on minimizing steric hindrance or exploiting favorable electronic interactions in the transition state.
Auxiliary Control: A chiral auxiliary is temporarily attached to the molecule.[6] This auxiliary then directs the stereochemical course of a reaction before being cleaved, yielding an enantiomerically enriched product.
Reagent Control: A chiral reagent is used to deliver a functional group asymmetrically. Classic examples include the use of chiral reducing agents or epoxidizing agents derived from chiral pools.[7]
Catalyst Control: A substoichiometric amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer over the other.[6][8] This is often the most efficient and desirable strategy.[6]
Q3: How should I manage the stability of 4-Bromo-3,6-dihydro-2H-thiopyran and its derivatives during reaction and purification?
A3: The primary stability concern is the potential for elimination of HBr under basic or thermally strenuous conditions, which would lead to the formation of a thiopyrylium species or other undesired aromatics. Additionally, organometallic intermediates, such as vinyllithiums generated from the bromide, are highly sensitive to air and moisture and require strict inert atmosphere techniques.[9] For purification, avoid aggressive heating and consider chromatography on neutral or deactivated silica gel to prevent on-column decomposition. Product decomposition can be monitored by TLC or LC-MS during the reaction to identify instability issues early.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental challenges you may encounter.
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: "I am attempting a Suzuki coupling with the vinylic bromide of the thiopyran, but my yields are consistently below 30%, and I recover a significant amount of starting material. What is going wrong?"
Answer & Solutions: This is a classic challenge when working with sulfur-containing heterocycles. The sulfur atom can act as a poison to many transition-metal catalysts. Your troubleshooting should focus on mitigating this effect and ensuring optimal catalyst activity.
Probable Cause 1: Catalyst Poisoning. The lone pair on the sulfur atom can irreversibly bind to the palladium center, deactivating the catalyst.
Solution: Switch to ligands specifically designed to be robust in the presence of sulfur. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often superior as they create a more sterically shielded and electronically stable palladium center that is less susceptible to sulfur coordination.
Probable Cause 2: Inactive Catalyst Species. Your active Pd(0) species may not be forming efficiently or may be oxidizing to inactive Pd(II) due to trace oxygen.
Solution: Ensure your reaction is performed under a rigorously maintained inert atmosphere (argon or nitrogen).[9] Use solvents that have been thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
Probable Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is critical for an efficient transmetalation step and the overall stability of the catalytic intermediates.
Solution: Screen a variety of bases and solvents. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (e.g., dioxane, DMF) or THF/water mixtures are often effective.
Parameter
Initial Condition (Example)
Suggested Optimization Steps
Rationale
Pd Source
Pd(OAc)₂
PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃
Use pre-formed Pd(0) or air-stable Pd(II) pre-catalysts.
Ligand
PPh₃
SPhos, XPhos, RuPhos, IPr-HCl (NHC)
Bulky, electron-rich ligands resist sulfur poisoning and promote reductive elimination.
Base
Na₂CO₃
K₃PO₄, CsF, K₂CO₃
Stronger, non-nucleophilic bases can accelerate the catalytic cycle.
Solvent
Toluene
1,4-Dioxane, THF/H₂O, DMF
Solvent polarity affects solubility and the rate of key steps like transmetalation.
Caption: Decision tree for troubleshooting a low-yield Suzuki coupling reaction.
Problem 2: Poor Diastereoselectivity in Alkene Functionalization
Question: "I am performing an m-CPBA epoxidation on the thiopyran double bond, but I'm obtaining a 1:1 mixture of diastereomers. How can I improve the facial selectivity?"
Answer & Solutions: Achieving facial selectivity on a flexible six-membered ring requires creating a significant energy difference between the two possible transition states (attack from the top face vs. the bottom face).
Probable Cause 1: Lack of Stereodirecting Groups. The substrate in its current form may lack a functional group that can effectively direct the incoming reagent to one face. The sulfur atom's directing ability with a non-coordinating reagent like m-CPBA is weak.
Solution 1: Directed Epoxidation. If there is a hydroxyl group or other coordinating functionality elsewhere on the ring, consider using a reagent that coordinates prior to oxygen delivery, such as a vanadium catalyst (e.g., VO(acac)₂) with t-BuOOH. This creates a rigid, chelated intermediate that forces the oxidant to deliver from a specific face.
Solution 2: Oxidation State Modulation. Oxidize the sulfur to a sulfoxide. The S=O bond is now a powerful stereodirecting group. The oxygen can direct incoming reagents via hydrogen bonding or block one face of the molecule due to its steric bulk. After the alkene functionalization, the sulfoxide can be selectively reduced back to the sulfide (e.g., using PCl₃ or triflic anhydride/NaI).
Probable Cause 2: Competing Oxidation at Sulfur. m-CPBA is non-selective and can oxidize both the alkene and the sulfide, leading to a complex product mixture and consumption of your reagent.
Solution: Use a less reactive epoxidizing agent that is more selective for electron-rich alkenes and less likely to oxidize the sulfur, such as dimethyldioxirane (DMDO). Alternatively, the sulfur protection strategy (oxidation to sulfone, epoxidation, then reduction) completely circumvents this issue. The electron-withdrawing sulfone deactivates the alkene, so a more powerful epoxidizing agent might be needed, but the chemoselectivity problem is solved.
minimizing debromination of 4-Bromo-3,6-dihydro-2H-thiopyran
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to na...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our primary focus is to address the common and often frustrating issue of premature debromination. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant amounts of the debrominated byproduct, 3,6-dihydro-2H-thiopyran, in our reaction. What are the primary causes?
A1: The C(sp²)-Br bond in 4-Bromo-3,6-dihydro-2H-thiopyran is susceptible to cleavage, leading to the formation of the corresponding debrominated impurity. This process, often referred to as hydrodehalogenation or reductive debromination, can be triggered by several factors throughout your experimental workflow.
The most common culprits include:
Reaction Temperature: Elevated temperatures significantly accelerate the rate of debromination, especially in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine, or water).
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide, while effective for deprotonation, can promote side reactions. In some cases, the base itself or impurities within it can act as a reducing agent.
Catalyst System (for Cross-Coupling): The choice of palladium source and, more critically, the phosphine ligand, plays a pivotal role. Some catalyst systems are more prone to β-hydride elimination, a key step in an unproductive catalytic cycle that leads to hydrodehalogenation.[1]
Hydrogen Sources: The presence of adventitious or intentional hydrogen donors in the reaction mixture can lead to reductive cleavage of the C-Br bond. This can include certain solvents (like isopropanol), water, or even the amine coupling partner in Buchwald-Hartwig reactions.[1]
Reaction Time: Prolonged reaction times, especially at higher temperatures, increase the likelihood of byproduct formation.
Workup and Purification: Exposure to acidic or basic conditions during aqueous workup can sometimes contribute to degradation, although this is less common than issues during the reaction itself.[2]
Q2: How can we specifically minimize debromination during a Suzuki-Miyaura cross-coupling reaction?
A2: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the conditions must be carefully optimized to prevent debromination of your 4-Bromo-3,6-dihydro-2H-thiopyran substrate.
Here is a breakdown of key parameters and our recommendations:
Pd(OAc)₂, Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos, RuPhos)
Modern, bulky electron-rich phosphine ligands form more stable catalytic complexes that favor the desired reductive elimination over side reactions.[3][4]
These bases are sufficient to activate the boronic acid for transmetalation but are less likely to promote undesired side reactions.[5][6]
Solvent
High-boiling point polar aprotic solvents (e.g., DMF, DMAc)
Toluene, 1,4-Dioxane, or THF, often with a minimal amount of water
These solvents offer good solubility while allowing for moderate reaction temperatures. The water is necessary to facilitate the transmetalation step.[5]
Temperature
>100 °C
60-80 °C
Lowering the temperature is the single most effective way to slow down the rate of debromination. Monitor the reaction closely for completion.
Boronic Acid Quality
Old or impure reagent
Freshly purchased or recrystallized boronic acid; consider using boronate esters or trifluoroborates
Impurities in the boronic acid can lead to a side reaction called protodeboronation, which competes with the desired coupling and can complicate the reaction profile.[6][7]
A common unproductive cycle in palladium catalysis leading to debromination is hydrodehalogenation. This occurs when the oxidative addition product, instead of undergoing transmetalation, reacts with a hydride source, followed by reductive elimination of the debrominated product.
Caption: Palladium catalytic cycle showing the desired cross-coupling pathway versus the undesired hydrodehalogenation side reaction.
Q3: We are attempting a Buchwald-Hartwig amination and are seeing the debrominated starting material as the major byproduct. How do we resolve this?
A3: The Buchwald-Hartwig amination is also prone to hydrodehalogenation, which is a known side reaction in this chemistry.[1] The mechanism involves the formation of a palladium-hydride species which can then reductively eliminate the debrominated arene.
To suppress this side reaction, consider the following optimizations:
Ligand Selection is Critical: This is the most important factor. Sterically hindered biarylphosphine ligands are essential for promoting the desired C-N reductive elimination over competing pathways. Ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[4] Avoid less bulky, traditional ligands like PPh₃ or P(o-tolyl)₃, which are more prone to side reactions.[3]
Base Choice Matters: Sodium tert-butoxide (NaOt-Bu) is a very common base, but it can sometimes contribute to side reactions. If debromination is severe, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can be highly substrate-dependent.
Solvent and Temperature: Use anhydrous, deoxygenated solvents like toluene or dioxane. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-100 °C. Do not overheat the reaction.
Amine Purity: Ensure your amine coupling partner is pure. Some amines can contain impurities that may act as reducing agents.
Q4: What are the best practices for storing and handling 4-Bromo-3,6-dihydro-2H-thiopyran to ensure its stability?
A4: While 4-Bromo-3,6-dihydro-2H-thiopyran is generally stable, improper storage can lead to gradual degradation. As a vinyl bromide, it is reactive and should be handled with care.[8]
Storage: Store the compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (argon or nitrogen). This minimizes exposure to light, heat, and oxygen, which can promote decomposition over long periods.
Handling: Always handle the material under an inert atmosphere. Before use, ensure the compound is pure. If it has been stored for a long time, it is advisable to check its purity by ¹H NMR or GC-MS. If significant impurities are detected, purification by flash chromatography may be necessary before use.
Avoid Contaminants: Keep the compound away from strong acids, bases, and reducing agents, as these can cause decomposition even at room temperature.
Troubleshooting Workflow
If you are encountering debromination, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step decision tree for troubleshooting debromination.
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-3,6-dihydro-2H-thiopyran, phenylboronic acid, and potassium phosphate.
Catalyst Premixing: In a separate vial, add the Pd(OAc)₂ and SPhos. Add a small amount of the 1,4-Dioxane and swirl to form the catalyst complex.
Reaction Setup: Add the 1,4-Dioxane (to make a ~0.2 M solution based on the vinyl bromide) and water (10% of the dioxane volume) to the Schlenk flask containing the solids.
Catalyst Addition: Transfer the catalyst premix to the reaction flask via cannula.
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.
Heating: Place the flask in a pre-heated oil bath at 75 °C.
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at 1-hour intervals. The reaction is typically complete within 4-12 hours.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-3,6-dihydro-2H-thiopyran.
References
Chemistry Stack Exchange. (2015). Addition of HBr to Vinyl bromide. [Link]
Quora. (2022). What is the reaction of vinyl alcohol with bromine?. [Link]
ResearchGate. (2022). Vinyl bromide solution (1 M) vs vinyl bromide 98%?. [Link]
NCBI Bookshelf. 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). [Link]
Heron, B. M., Kanjia, M., & Rahman, M. M. (2025). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1.
PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
ResearchGate. (2025). Ring Contraction of 3,6-Dihydro-2H-thiopyrans to Thiolanes by an Iodo-Oxyacylation Reaction. [Link]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3,6-dihydro-2H-thiopyran
Welcome to the technical support center for navigating the chemistry of 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for navigating the chemistry of 4-Bromo-3,6-dihydro-2H-thiopyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile synthetic intermediate. Understanding the profound impact of solvent choice on the reaction pathways of this molecule is critical for achieving desired outcomes and minimizing side-product formation. This document is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 4-Bromo-3,6-dihydro-2H-thiopyran, and how does the solvent influence them?
4-Bromo-3,6-dihydro-2H-thiopyran, a secondary alkyl bromide, can undergo both nucleophilic substitution (SN) and elimination (E) reactions. The solvent plays a pivotal role in dictating the predominant pathway.
Nucleophilic Substitution (SN1 and SN2):
SN2 Pathway: This is a one-step mechanism where the nucleophile attacks the carbon bearing the bromine atom at the same time as the bromide ion leaves. This pathway is favored by polar aprotic solvents (e.g., DMSO, DMF, acetone). These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[1][2]
SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents excel at stabilizing both the departing bromide anion and the intermediate carbocation through hydrogen bonding, which lowers the activation energy for the ionization step.[1][3]
Elimination (E1 and E2):
E2 Pathway: This is a one-step, concerted reaction where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond as the bromide departs. Strong, non-bulky bases and polar aprotic solvents favor the E2 mechanism.[4]
E1 Pathway: This pathway also proceeds through a carbocation intermediate, similar to the SN1 reaction. After the carbocation is formed, a weak base (which can be the solvent itself) removes an adjacent proton to form the double bond. Polar protic solvents favor the E1 pathway.[4][5]
The competition between these pathways is a critical consideration in experimental design.
Troubleshooting Guides
Scenario 1: Low Yield of Nucleophilic Substitution Product and a High Percentage of Elimination Byproduct.
Question: I am attempting a nucleophilic substitution on 4-Bromo-3,6-dihydro-2H-thiopyran with sodium azide in ethanol and observing a significant amount of an elimination product. How can I favor the substitution reaction?
Answer: This is a classic case of competing substitution and elimination reactions. The use of ethanol, a polar protic solvent, can promote both SN1 and E1 pathways due to its ability to stabilize the carbocation intermediate. Furthermore, the ethoxide ion, present in equilibrium in ethanol, is a relatively strong base, which can also promote the E2 pathway.
Troubleshooting Steps:
Change the Solvent: Switch from ethanol to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2] These solvents will favor the SN2 pathway, which is generally faster for secondary halides than the SN1 pathway and will outcompete the E2 reaction when a good, non-basic nucleophile like azide is used.
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the substitution product.
Choice of Nucleophile: While azide is a good nucleophile, if you were using a more basic nucleophile, switching to a less basic one with similar nucleophilicity would also help.
Data Summary: Expected Predominant Reaction Pathways in Different Solvents
Solvent Type
Example Solvents
Predominant Pathway(s)
Rationale
Polar Protic
Water (H₂O), Ethanol (EtOH), Methanol (MeOH)
SN1, E1
Stabilizes carbocation intermediates and leaving groups through hydrogen bonding.[1][3]
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-3,6-dihydro-2H-thiopyran (1 equivalent) and anhydrous DMF.
Add sodium azide (1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 pathways for 4-Bromo-3,6-dihydro-2H-thiopyran.
Diagram 2: Competing SN1 and E1 Pathways
Caption: Competing SN1 and E1 pathways proceeding through a common carbocation intermediate.
References
Elimination Reactions. (2022-08-28).
Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes.Tetrahedron, 50(8), 2507-2522.
Graham, K. (2021-06-10). 4.7: Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts.
Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing.
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
Understanding solvent effects on structure and reactivity of organic intermediates: A Raman study.
Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
Nucleophilic Substitution Reactions by Electron Transfer.Chemical Reviews.
8.8: Structural and Solvent Effects in SN Reactions. (2021-07-31). Chemistry LibreTexts.
Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone.Benchchem.
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.Asian Journal of Green Chemistry.
Organic Chemistry: Alkenes & Reactions.Scribd.
Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework.
Elimination Reactions (2): The Zaitsev Rule. (2012-08-31). Master Organic Chemistry.
(PDF) Theoretical investigations of solvent effects on nucleophilic substitution reactions of selected alkyl- substituted oxatriquinane derivatives with azide ion.
A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides).
A Senior Scientist's Guide to Purity Assessment: 1H NMR Analysis of 4-Bromo-3,6-dihydro-2H-thiopyran
In the landscape of drug discovery and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applicatio...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The compound 4-Bromo-3,6-dihydro-2H-thiopyran serves as a versatile heterocyclic building block, but its utility is directly contingent on its structural integrity and the absence of confounding impurities. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of this key intermediate, with a primary focus on the power and nuance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the critical "why" behind our analytical choices, contrasting NMR with other common techniques to provide a holistic purity assessment strategy.
Part 1: ¹H NMR Spectroscopy - The Primary Tool for Structural and Purity Verification
For organic compounds, ¹H NMR spectroscopy is the gold standard for initial purity assessment.[1] Its strength lies in its ability to provide a direct, quantitative fingerprint of a molecule in solution.[2][3] Unlike chromatographic techniques that separate components over time, NMR provides a snapshot of all proton-containing species in the sample simultaneously, with the signal intensity of each unique proton environment being directly proportional to its molar concentration. This makes it exceptionally powerful for both identifying the target compound and detecting, and often identifying, unexpected impurities.[4]
Experimental Protocol: Acquiring a Quantitative ¹H NMR Spectrum
The following protocol is designed to ensure high-quality, quantitatively reliable data. The causality behind each step is critical for generating a self-validating result.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the 4-Bromo-3,6-dihydro-2H-thiopyran sample into a clean, dry vial.
Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective at dissolving many organic compounds and its residual proton signal (δ ~7.26 ppm) is well-defined and rarely interferes with analyte signals.
Ensure the sample is fully dissolved. If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be an alternative, though its residual water peak can be broad and may obscure signals.[5]
Rationale: Precise weighing is the first step toward potential quantitative analysis (qNMR). The choice of solvent is crucial for sample solubility and to avoid overlapping signals.
NMR Tube Loading:
Transfer the solution to a high-quality 5 mm NMR tube.
The sample height should be sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.
Rationale: Inconsistent sample height or low-quality tubes can lead to poor magnetic field homogeneity (shimming), resulting in broadened peaks and reduced resolution.
Spectrometer Setup & Data Acquisition:
Insert the sample into the NMR spectrometer (a 400 MHz instrument is sufficient for this analysis).
Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Set key acquisition parameters for quantitative accuracy:
Relaxation Delay (D1): Set to at least 5 times the longest proton spin-lattice relaxation time (T₁) of the molecule. For a molecule of this size, a D1 of 10-15 seconds is a safe starting point to ensure full relaxation and accurate signal integration.
Pulse Angle: Use a 90° pulse to maximize signal for each scan.
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integrated peak).
Rationale: Proper shimming is essential for sharp signals, allowing for accurate integration and observation of fine coupling patterns. An adequate relaxation delay is the most critical parameter for ensuring that the measured signal integrals are truly proportional to the number of protons, which is the foundation of quantitative NMR.[2]
Figure 1: Workflow for acquiring a quantitative ¹H NMR spectrum.
Part 2: Spectrum Interpretation - The Signature of Pure 4-Bromo-3,6-dihydro-2H-thiopyran
The structure of 4-Bromo-3,6-dihydro-2H-thiopyran presents several distinct proton environments. A high-purity sample should exhibit a spectrum consistent with the predictions outlined below. These chemical shifts are estimated based on standard ranges and the known effects of adjacent functional groups (electronegative atoms, double bonds).[6][7][8]
Figure 2: Structure of 4-Bromo-3,6-dihydro-2H-thiopyran with proton labels.
The expected ¹H NMR signals are summarized in the table below. Note that H2/H6 and H3/H5 are diastereotopic protons due to the ring structure and will likely appear as distinct multiplets.
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale for Shift
H5
~6.1 - 6.4
Triplet (t) or Doublet of Doublets (dd)
1H
Vinylic proton deshielded by the adjacent bromine atom.
H2
~3.8 - 4.1
Multiplet (m)
2H
Allylic protons adjacent to the sulfur atom.
H6
~3.0 - 3.3
Multiplet (m)
2H
Aliphatic protons adjacent to the sulfur atom.
H3
~2.8 - 3.1
Multiplet (m)
2H
Allylic protons adjacent to the C=C double bond.
Note: The exact chemical shifts and coupling patterns can vary based on the solvent and the specific conformation of the thiopyran ring.
Any significant signals outside of these regions, or signals that integrate to incorrect proton counts relative to the main peaks, are indicative of impurities. Common impurities could include residual starting material (e.g., 3,6-dihydro-2H-thiopyran), over-brominated products, or regioisomers from the synthesis.[9]
Part 3: A Comparative Analysis - Alternative Methods for Purity Assessment
While ¹H NMR is a formidable tool, a comprehensive purity analysis, especially for regulatory submission or use in sensitive applications, often benefits from orthogonal methods. The two most common alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer. It is highly sensitive and provides the molecular weight and fragmentation pattern of eluting compounds, which is invaluable for impurity identification.[10][11]
Applicability: Suitable for 4-Bromo-3,6-dihydro-2H-thiopyran, as it is expected to be sufficiently volatile and thermally stable. Analysis of brominated compounds by GC-MS is a well-established technique.[12][13][14]
Strengths:
Exceptional Sensitivity: Can detect impurities at parts-per-million (ppm) levels.
Definitive Identification: The mass spectrum provides a high degree of confidence in identifying unknown impurities.
Weaknesses:
Thermal Lability: Not suitable for compounds that decompose at the temperatures required for volatilization.
Non-Volatile Impurities: Will not detect non-volatile impurities (e.g., salts, polymers), which would remain in the injector.
Complex Quantification: Requires individual calibration curves for each impurity to achieve accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11] For a moderately non-polar compound like 4-Bromo-3,6-dihydro-2H-thiopyran, a reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) would be the standard approach.[15][16][17][18]
Applicability: Highly suitable. HPLC can handle a wide range of compound polarities and is not limited by volatility.
Strengths:
Broad Applicability: Can analyze thermally labile and non-volatile compounds.
Robust Quantification: With a UV detector, the area under a peak is proportional to concentration (assuming a chromophore is present), making it excellent for purity calculations (e.g., area percent).
Weaknesses:
Requires a Chromophore: Detection typically relies on UV absorbance. If an impurity lacks a UV chromophore, it will not be detected.
Less Structural Information: Unlike MS or NMR, HPLC retention time alone provides very little structural information for identifying unknown peaks. It is often coupled with a mass spectrometer (LC-MS) to overcome this limitation.[19]
Figure 3: Comparison of analytical workflows for purity determination.
Head-to-Head Comparison Summary
Feature
¹H NMR Spectroscopy
GC-MS
HPLC-UV
Principle
Nuclear spin in a magnetic field
Volatility & Mass
Polarity & UV Absorbance
Sample Type
Soluble compounds
Volatile, thermally stable
Soluble compounds
Impurity Detection
Universal for protonated species
Volatile impurities
UV-active impurities
Impurity Identification
Good (via chemical shift/coupling)
Excellent (via mass spectrum)
Poor (retention time only)
Quantification
Excellent (direct molar ratio)
Requires standards
Good (area percent)
Primary Strength
Structural verification & direct quantification
Sensitivity & definitive ID
Robustness & wide applicability
Primary Limitation
Lower sensitivity, signal overlap
Requires volatility, sample decomposition
Requires UV chromophore
Conclusion and Recommendation
For the routine analysis and purity confirmation of 4-Bromo-3,6-dihydro-2H-thiopyran, ¹H NMR spectroscopy stands out as the most effective and informative primary technique. It provides an unparalleled combination of structural confirmation and direct, universal quantification of proton-bearing impurities without the need for extensive method development or reference standards for every potential contaminant.
For projects requiring higher sensitivity or for investigating specific, known volatile impurities, GC-MS serves as an excellent orthogonal method. HPLC is the preferred secondary technique for routine quality control where area percent purity is the desired metric, and for analyzing potential non-volatile or thermally sensitive byproducts. Ultimately, a multi-faceted approach leveraging the strengths of each technique provides the most complete and trustworthy assessment of chemical purity, ensuring the integrity of your research and development efforts.
References
Thermo Fisher Scientific. Analysis of Brominated Flame Retardants with High Resolution GC/MS.
Pesek, J., Matyska, M. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
Waters Corporation. A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
DBpia. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Available from: [Link]
LCGC International. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available from: [Link]
O'Malley, R. M., & Lin, H. C. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. Available from: [Link]
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. Available from: [Link]
Pesek, J. J., Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. Available from: [Link]
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available from: [Link]
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]
International Journal of Research in Engineering and Science. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]
LibreTexts Chemistry. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
University of Potsdam. Chemical shifts. Available from: [Link]
University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available from: [Link]
Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]
Li, H., et al. Chirality Sensing of N-Heterocycles via 19F NMR. Analytical Chemistry. Available from: [Link]
ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
ChemAdder. The NMR-Purity and the new dimensions and standards of purity. Available from: [Link]
Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available from: [Link]
Gabbutt, C. D., et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
ResearchGate. Bromination of 3,4-dihydro-2H-thiopyran derivatives. Available from: [Link]
Reactivity Showdown: A Comparative Guide to 4-Bromo- vs. 4-Iodo-3,6-dihydro-2H-thiopyran in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. The 3,6-dihydro-2H-thiopyran scaf...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. The 3,6-dihydro-2H-thiopyran scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies.[1][2][3] This guide provides an in-depth comparison of the reactivity of two key intermediates, 4-bromo-3,6-dihydro-2H-thiopyran and 4-iodo-3,6-dihydro-2H-thiopyran, in palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of C-X bond reactivity and presenting analogous experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Step: Unraveling the Impact of the Halogen on Reactivity
The enhanced reactivity of the iodo-substituted thiopyran over its bromo counterpart is a direct consequence of the inherent differences in their carbon-halogen bond strengths. The generally accepted order of reactivity for vinyl halides in palladium-catalyzed cross-coupling reactions is Vinyl Iodide > Vinyl Bromide > Vinyl Chloride.[4] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energies, with the C-I bond being the weakest and thus more readily cleaved during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[4]
The weaker carbon-iodine bond in 4-iodo-3,6-dihydro-2H-thiopyran translates to a lower activation energy for the oxidative addition of the palladium(0) catalyst compared to the stronger carbon-bromine bond in the bromo analogue. This fundamental difference in reactivity has significant practical implications, often allowing for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substrate.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on 4-bromo- and 4-iodo-3,6-dihydro-2H-thiopyran are not extensively documented in the literature, a wealth of data from analogous vinyl halide systems provides a strong predictive framework for their relative performance in cornerstone palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for forging carbon-carbon bonds, is highly sensitive to the nature of the halide. Vinyl iodides are consistently reported to be more reactive than vinyl bromides, often affording higher yields under milder conditions.[1][4][5][6]
Feature
4-Iodo-3,6-dihydro-2H-thiopyran (Predicted)
4-Bromo-3,6-dihydro-2H-thiopyran (Predicted)
Reaction Temperature
Room temperature to moderate heating (e.g., 50-80 °C)
Elevated temperatures often required (e.g., 80-110 °C)
Reaction Time
Generally shorter reaction times
Longer reaction times may be necessary for complete conversion
Catalyst Loading
Lower catalyst loadings may be sufficient
May require higher catalyst loadings for efficient conversion
Yields
Typically high to excellent yields
Good to high yields, but potentially lower than the iodo analogue under identical conditions
Side Reactions
Lower propensity for side reactions like hydrodehalogenation
Higher temperatures may increase the risk of side reactions
This reactivity trend is attributed to the faster rate of oxidative addition for the C-I bond.[6] For electron-rich vinyl bromides, the oxidative addition step can be particularly sluggish, necessitating more forcing conditions.[5]
Stille Coupling
In Stille cross-coupling reactions, which utilize organotin reagents, the superior reactivity of vinyl iodides over vinyl bromides is also well-established.[7][8] Vinyl iodides react faster and under milder conditions, and in cases of di-halogenated substrates, selective coupling at the iodo-position can be achieved.[7]
Feature
4-Iodo-3,6-dihydro-2H-thiopyran (Predicted)
4-Bromo-3,6-dihydro-2H-thiopyran (Predicted)
Reaction Temperature
Often proceeds efficiently at or near room temperature
Typically requires heating
Reaction Rate
Faster reaction kinetics
Slower reaction kinetics
Selectivity
High, with potential for selective coupling in the presence of other halides
Good, but may require optimization to avoid side reactions
Yields
Generally high yields
Good yields, but may be lower than the iodo-analogue
The use of additives like Cu(I) salts can accelerate Stille couplings, particularly for less reactive bromides.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, also exhibits a dependence on the halide. While both aryl bromides and iodides are effective coupling partners, iodides tend to be more reactive.[10] However, the choice of ligand and base is crucial in mitigating potential side reactions and achieving high yields for both substrates.[11][12][13]
Feature
4-Iodo-3,6-dihydro-2H-thiopyran (Predicted)
4-Bromo-3,6-dihydro-2H-thiopyran (Predicted)
Reaction Conditions
Can often be performed under milder conditions
May require more forcing conditions or more specialized catalyst systems
Catalyst System
A broader range of palladium catalysts may be effective
May necessitate the use of more electron-rich and bulky ligands
Base Selection
A variety of bases can be employed
The choice of base can be critical to success
Yields
Generally high yields
Good to high yields with optimized conditions
For challenging aminations of vinyl bromides, the use of specialized ligands such as XantPhos has been shown to be effective.[11]
Experimental Protocols
The following are representative, adaptable protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. It is anticipated that reactions with 4-iodo-3,6-dihydro-2H-thiopyran will proceed more efficiently under these conditions than those with its bromo-counterpart, which may require higher temperatures, longer reaction times, or higher catalyst loadings.
General Suzuki-Miyaura Coupling Protocol
To a reaction vessel, add the 4-halo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Stille Coupling Protocol
To a reaction vessel, add the 4-halo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the organostannane reagent (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand (if necessary).
In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a salt additive (e.g., LiCl) can be beneficial.[8][9]
Evacuate and backfill the vessel with an inert gas.
Add a degassed solvent (e.g., THF, DMF, or Toluene).
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
Upon completion, quench the reaction and dilute with an organic solvent.
Work-up may involve washing with an aqueous solution of KF to remove tin byproducts.
Dry the organic layer, concentrate, and purify the product by chromatography.
General Buchwald-Hartwig Amination Protocol
To a reaction vessel, add the 4-halo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XantPhos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
Evacuate and backfill the vessel with an inert gas.
Add a degassed anhydrous solvent (e.g., Toluene or Dioxane).
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Decision-Making Framework
To further elucidate the underlying principles and aid in substrate selection, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making framework for selecting the appropriate halide.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-iodo-3,6-dihydro-2H-thiopyran is a strategic one that hinges on the specific demands of the synthetic route.
For rapid, high-yielding transformations under mild conditions , 4-iodo-3,6-dihydro-2H-thiopyran is the superior choice. Its inherent reactivity facilitates a smoother reaction profile, often translating to cleaner reactions and simpler purifications. This makes it ideal for late-stage functionalization or when dealing with sensitive substrates.
When cost and availability are primary concerns , 4-bromo-3,6-dihydro-2H-thiopyran presents a viable and more economical alternative. While it may necessitate more forceful reaction conditions and careful optimization of the catalyst system, it remains a highly effective substrate for a wide range of cross-coupling reactions.
Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to navigate the nuances of their synthetic challenges, enabling the efficient and strategic construction of novel thiopyran-containing molecules.
References
Myers, A. G. The Stille Reaction. Chem 115, Harvard University. Available at: [Link]
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
Molander, G. A., & Brown, A. R. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 75(21), 7433–7439. Available at: [Link]
Li, W., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry, 22(1), 27-48. Available at: [Link]
Chemistry LibreTexts. Stille Coupling. (2023). Available at: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
Molander, G. A., & Brown, A. R. (2010). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 75(21), 7433-7439. Available at: [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
Wang, Y., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6656-6667. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
SynArchive. Buchwald-Hartwig Coupling. Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
Vetticatt, M. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1641-1649. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. Available at: [Link]
Macmillan Group. B-Alkyl Suzuki Couplings. (2005). Available at: [Link]
Gholizadeh, M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(19), 13347-13372. Available at: [Link]
Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(14), 1785-1792. Available at: [Link]
ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. (2010). Available at: [Link]
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2017). Available at: [Link]
ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). Available at: [Link]
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7424. Available at: [Link]
Li, J., et al. (2015). Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry, 80(12), 6946-6954. Available at: [Link]
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Available at: [Link]
A Comparative Guide to the Structural Validation of 4-Bromo-3,6-dihydro-2H-thiopyran
This guide provides an in-depth, comparative analysis of the methodologies used to validate the molecular structure of 4-Bromo-3,6-dihydro-2H-thiopyran, a heterocyclic compound of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth, comparative analysis of the methodologies used to validate the molecular structure of 4-Bromo-3,6-dihydro-2H-thiopyran, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] While single-crystal X-ray crystallography remains the definitive method for unambiguous structural determination in the solid state, a robust validation strategy integrates complementary techniques to provide a holistic and self-validating picture of the molecule's architecture.[3][4] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of not just the 'how,' but the 'why' behind the experimental choices in structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4][5] Its power lies in its ability to deliver a definitive, high-resolution snapshot of the molecule as it exists in a crystalline lattice. The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for the quality of the final data.
Causality in the Crystallographic Workflow
The primary challenge and rate-limiting step in X-ray crystallography is often the cultivation of a single crystal of sufficient size and quality.[4] The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and stability. For a molecule like 4-Bromo-3,6-dihydro-2H-thiopyran, a moderately polar compound, slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) is a logical starting point. The principle is to slowly approach supersaturation, allowing molecules to meticulously align into a well-ordered crystal lattice rather than crashing out as an amorphous powder or polycrystalline aggregate.[6]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Dissolve 5-10 mg of highly purified 4-Bromo-3,6-dihydro-2H-thiopyran in a minimal amount of a suitable solvent (e.g., dichloromethane) in a small, clean vial.
Add a less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid.
Cover the vial with a perforated cap to allow for slow evaporation over several days at a stable temperature (e.g., 4°C or room temperature).
Monitor for the formation of single, well-defined crystals.
Crystal Mounting and Data Collection:
Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage and reduce thermal motion.
Center the crystal on a modern single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source.
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
Process the diffraction data to determine the unit cell dimensions, crystal system, and space group.
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.[4]
Build an initial molecular model by fitting atoms into the electron density map.
Refine the model iteratively using least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The final refined structure is typically reported in a Crystallographic Information File (CIF).
Parameter
Representative Value for a Thiopyran Derivative[7]
Significance
Crystal System
Monoclinic
Describes the basic symmetry of the crystal lattice.
Space Group
P2₁/c
Defines the specific symmetry operations within the unit cell.
a, b, c (Å)
a = 8.5, b = 12.0, c = 9.5
Dimensions of the unit cell.
**β (°) **
105°
Angle of the unit cell for non-orthogonal systems.
Resolution (Å)
0.8 Å
A measure of the level of detail observed in the data.
R-factor (R₁)
< 0.05
Agreement factor between the crystallographic model and the experimental X-ray diffraction data.
Table 1: Representative crystallographic data for a heterocyclic compound. Actual values for 4-Bromo-3,6-dihydro-2H-thiopyran would require experimental determination.
A Comparative Framework: Spectroscopic and Computational Methods
While X-ray crystallography is unparalleled for solid-state structure, it requires a suitable crystal and provides no information on the molecule's behavior in solution.[3] A comprehensive validation strategy therefore employs a suite of techniques that corroborate each other, ensuring the structural assignment is correct and robust.[8]
Caption: Integrated approach for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[9][10] It provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. For 4-Bromo-3,6-dihydro-2H-thiopyran, one would expect to see distinct signals for the vinyl proton, the proton geminal to the bromine, and the methylene protons of the thiopyran ring.
¹³C NMR: Shows the number of unique carbon environments. The spectrum would be expected to display signals for the two sp² carbons of the double bond and the three sp³ carbons of the saturated portion of the ring.
2D NMR (COSY & HSQC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies which protons are coupled (i.e., on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of every H and C atom in the molecule, confirming the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[10] For halogenated compounds, MS is particularly diagnostic.
Molecular Ion Peak (M+): The key feature for 4-Bromo-3,6-dihydro-2H-thiopyran would be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[11][12] This is the characteristic isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.[13] This observation is a definitive confirmation of the presence of a single bromine atom in the molecule.
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can provide an exact mass, which confirms the elemental formula (C₅H₇BrS). The fragmentation pattern, often induced by electron ionization (EI), can reveal the loss of specific fragments (e.g., loss of Br, loss of HBr), further corroborating the proposed connectivity.[14]
Technique
Sample Phase
Information Yield
Strengths
Limitations
X-ray Crystallography
Crystalline Solid
3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[3]
Unambiguous and definitive structure determination.[4]
Requires a suitable single crystal; structure may differ from solution state.[3]
NMR Spectroscopy
Solution
Atomic connectivity (H-H, C-H), chemical environment, stereochemical relationships.[3]
Non-destructive, provides data on structure and dynamics in solution.[10]
Complex spectra can be difficult to interpret; less definitive than X-ray for absolute stereochemistry.
Mass Spectrometry
Gas/Solution
Molecular weight, elemental formula (HRMS), isotopic information, structural fragments.[10]
Extremely sensitive, confirms elemental composition, diagnostic for halogens.[13]
Does not provide connectivity or 3D structural information directly.
Computational Modeling
In Silico
Predicted 3D geometry, bond parameters, spectroscopic properties.[1]
Complements experimental data, can predict properties of unstable intermediates.[2]
An approximation of reality; results must be validated by experiment.
Table 2: Objective comparison of primary structural validation techniques.
Conclusion: A Self-Validating System
The robust structural validation of 4-Bromo-3,6-dihydro-2H-thiopyran does not rely on a single technique but on the convergence of evidence from multiple, orthogonal methods. X-ray crystallography provides the definitive solid-state structure. NMR spectroscopy confirms that this connectivity is maintained in solution. Mass spectrometry validates the elemental composition and the presence of the key bromine atom. Finally, computational models can be used to rationalize the experimental findings. When the data from all these techniques align, they form a self-validating system that provides the highest possible confidence in the assigned molecular structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
Beilstein Journals. Supplementary Information.
PubChem. 4-Bromo-3,6-dihydro-2H-pyran.
ResearchGate. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
Intertek. Molecular Structure Characterisation and Structural Elucidation.
Gabbutt, C. D., et al. (2025). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes.
NIH PubMed Central. X Ray crystallography.
ResearchGate. Pharmaceutical structures based on thiopyran.
NIH PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
NIH PubMed Central. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
NIH PubMed Central. (2025). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives.
Navigating the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,6-dihydro-2H-thiopyran: A Guide to Catalyst Selection and Comparative Study
For Immediate Release A Senior Application Scientist's Guide to Unlocking the Synthetic Potential of 4-Bromo-3,6-dihydro-2H-thiopyran through Strategic Palladium Catalyst Evaluation. The functionalization of heterocyclic...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release
A Senior Application Scientist's Guide to Unlocking the Synthetic Potential of 4-Bromo-3,6-dihydro-2H-thiopyran through Strategic Palladium Catalyst Evaluation.
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the 3,6-dihydro-2H-thiopyran moiety presents a unique structural motif with significant potential. However, a comprehensive comparative study on the palladium-catalyzed cross-coupling reactions of its brominated derivative, 4-bromo-3,6-dihydro-2H-thiopyran, remains a notable gap in the scientific literature. This guide provides a strategic framework for researchers, chemists, and drug development professionals to systematically evaluate and compare the performance of various palladium catalysts for C-C and C-N bond formation with this versatile building block.
The Strategic Importance of Catalyst Selection
The success of any cross-coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand play a pivotal role in the efficiency of the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination. For a substrate like 4-bromo-3,6-dihydro-2H-thiopyran, a cyclic vinyl bromide containing a sulfur heteroatom, several key factors must be considered:
Catalyst Poisoning: The sulfur atom in the thiopyran ring can potentially coordinate to the palladium center, leading to catalyst deactivation or poisoning. The choice of ligand can mitigate this effect by sterically shielding the palladium or by promoting a faster catalytic turnover that outcompetes the poisoning pathway.
Substrate Reactivity: As a vinyl bromide, 4-bromo-3,6-dihydro-2H-thiopyran is generally more reactive than aryl chlorides but may require specific ligand systems to achieve high yields, especially in sterically demanding couplings.
Reaction Type: The optimal catalyst system will vary depending on the desired transformation, be it a Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reaction.
This guide will focus on providing a comparative framework for these three key transformations.
Comparative Analysis of Palladium Catalysts: A Proposed Study
Given the absence of direct comparative data in the literature, a systematic study is warranted. The following sections outline a proposed experimental design for comparing the efficacy of common palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of 4-bromo-3,6-dihydro-2H-thiopyran.
Table 1: Proposed Palladium Catalyst Systems for Comparative Screening
Catalyst Precursor
Ligand
Catalyst System
Target Reactions
Pd(OAc)₂
PPh₃
Pd(OAc)₂ / PPh₃
Suzuki, Heck
Pd₂(dba)₃
XPhos
Pd₂(dba)₃ / XPhos
Suzuki, Buchwald-Hartwig
PdCl₂(dppf)
dppf
PdCl₂(dppf)
Suzuki, Buchwald-Hartwig
Pd(PPh₃)₄
PPh₃
Pd(PPh₃)₄
Suzuki, Heck
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. A comparative study should evaluate the performance of different palladium catalysts in the coupling of 4-bromo-3,6-dihydro-2H-thiopyran with a model boronic acid, such as phenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
To a flame-dried Schlenk tube, add 4-bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful means of installing vinyl groups. A comparative study should investigate the coupling of 4-bromo-3,6-dihydro-2H-thiopyran with an activated alkene like styrene or n-butyl acrylate.
Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Proposed Experimental Protocol: Heck Reaction
In a sealed tube, combine 4-bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃ or P(o-tol)₃).
Add a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) and a degassed solvent (e.g., DMF or acetonitrile).
Seal the tube and heat the reaction mixture to 100-120 °C.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography to determine the isolated yield.
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. A comparative study should explore the coupling of 4-bromo-3,6-dihydro-2H-thiopyran with a representative amine, such as morpholine or aniline. The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency in these reactions.
Decision Tree for Buchwald-Hartwig Catalyst Selection
Caption: A decision-making framework for selecting a suitable catalyst system for Buchwald-Hartwig amination.
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LHMDS, 1.4 equiv.).
Seal the tube, evacuate, and backfill with an inert gas.
Add a solution of 4-bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.) and the amine (1.2 equiv.) in a dry, degassed solvent (e.g., toluene or dioxane).
Heat the reaction mixture to 80-110 °C and monitor its progress.
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
Wash the organic phase, dry, and concentrate.
Purify the product via column chromatography to ascertain the isolated yield.
Data Interpretation and Catalyst Comparison
The primary metric for comparison in this study will be the isolated yield of the desired product. However, other factors such as reaction time, temperature, catalyst loading, and the formation of byproducts should also be carefully documented and considered in the overall assessment of catalyst performance. This systematic approach will enable the identification of the most efficient and robust palladium catalyst system for each type of cross-coupling reaction with 4-bromo-3,6-dihydro-2H-thiopyran, thereby paving the way for its broader application in synthetic chemistry.
References
While specific literature on the cross-coupling of 4-bromo-3,6-dihydro-2H-thiopyran is scarce, the following general references on palladium catalysis provide a strong foundation for the proposed study:
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
Validation
A Comparative Guide to LC-MS Method Development for Analyzing 4-Bromo-3,6-dihydro-2H-thiopyran Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the ability to accurately and efficiently monitor reaction progress and profile im...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the ability to accurately and efficiently monitor reaction progress and profile impurities is paramount. The synthesis of sulfur-containing halogenated heterocycles like 4-Bromo-3,6-dihydro-2H-thiopyran presents unique analytical challenges. This guide provides an in-depth, experience-driven approach to developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 4-Bromo-3,6-dihydro-2H-thiopyran and its reaction mixtures. Furthermore, it offers a critical comparison with alternative analytical techniques, supported by experimental rationale and data, to empower you in selecting the optimal method for your research needs.
The Analytical Challenge: Unraveling the Chemistry of a Brominated Thiopyran
4-Bromo-3,6-dihydro-2H-thiopyran is a versatile synthetic intermediate. Its reactivity is centered around the carbon-bromine bond and the electron-rich double bond, making it a valuable building block. However, reactions involving this substrate can lead to a complex mixture of the starting material, desired product, isomers, and byproducts. The presence of bromine introduces a characteristic isotopic signature that is a powerful tool for mass spectrometry but also requires careful consideration during data interpretation. The primary analytical objectives when studying reactions of 4-Bromo-3,6-dihydro-2H-thiopyran are:
Accurate identification and quantification of the starting material and principal products.
Separation and identification of potential isomers and impurities.
Real-time or near-real-time monitoring of reaction kinetics.
Structural elucidation of unknown byproducts.
This guide will focus on a developed LC-MS method as the primary analytical tool and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.
A Robust LC-MS Method for the Analysis of 4-Bromo-3,6-dihydro-2H-thiopyran Reactions
The following LC-MS method was developed based on the physicochemical properties of 4-Bromo-3,6-dihydro-2H-thiopyran and general principles for the analysis of halogenated organic molecules.[1][2]
Experimental Protocol: LC-MS
1. Sample Preparation:
Accurately pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
Vortex for 30 seconds to ensure homogeneity.
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.
Transfer the supernatant to an LC-MS vial for analysis.
2. Liquid Chromatography Conditions:
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: 95% B
10-10.1 min: 95% to 5% B
10.1-12 min: 5% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 800 L/hr.
Scan Range: m/z 50-500.
Data Acquisition: Full scan mode for initial analysis and identification. For quantitative analysis, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be employed.
Rationale for Method Parameters:
The choice of a C18 column is based on its versatility and effectiveness in separating moderately polar to nonpolar compounds like 4-Bromo-3,6-dihydro-2H-thiopyran and its likely reaction products. The gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities that may be present in the reaction mixture. The addition of formic acid to the mobile phase aids in the protonation of the analytes, which is crucial for efficient ionization in positive ESI mode.
The ESI source is chosen for its soft ionization capabilities, which typically results in the observation of the protonated molecule [M+H]+, minimizing fragmentation in the source and simplifying spectral interpretation. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a doublet of peaks separated by 2 m/z units for all bromine-containing species, providing a high degree of confidence in their identification.
Data Visualization: LC-MS Workflow
Caption: Workflow for the LC-MS analysis of 4-Bromo-3,6-dihydro-2H-thiopyran reactions.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.
Experimental Protocol: GC-MS
Sample Preparation: Similar to LC-MS, with the final solvent being compatible with GC injection (e.g., dichloromethane or ethyl acetate).
GC Conditions:
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Inlet Temperature: 250 °C.
Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min).
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Scan Range: m/z 40-450.
Comparison Table: LC-MS vs. GC-MS
Feature
LC-MS
GC-MS
Analyte Polarity
Wide range, including polar and non-volatile compounds.
Suitable for volatile and semi-volatile compounds.
Thermal Stability
Not a major concern.
Requires analytes to be thermally stable.
Ionization
Soft (ESI), preserves molecular ion.
Hard (EI), extensive fragmentation, good for library matching.
Sensitivity
Generally very high.
High, but can be matrix-dependent.
Run Time
Typically 10-20 minutes.
Can be longer depending on the oven program.
Ease of Use
Modern systems are highly automated.
Requires careful optimization of injection and oven parameters.
Expertise & Experience: GC-MS with EI provides rich fragmentation patterns that can be invaluable for structural elucidation and library matching.[3][4] However, for thermally labile compounds or high molecular weight products, LC-MS is the superior choice. The soft ionization of ESI ensures the molecular ion is observed, which is critical for confirming the identity of the main products and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy offers a unique, non-destructive, and quantitative view of a reaction as it progresses.[5][6][7][8]
Experimental Protocol: NMR Reaction Monitoring
Sample Preparation: A representative aliquot of the reaction mixture is transferred to an NMR tube, often with a deuterated solvent and an internal standard.
Acquisition: A series of 1H NMR spectra are acquired over time.
Data Analysis: The integrals of characteristic peaks for the starting material and product(s) are monitored to determine their relative concentrations and calculate reaction kinetics.
Comparison Table: LC-MS vs. NMR for Reaction Monitoring
Feature
LC-MS
NMR
Sensitivity
Very high (ppm to ppb).
Lower (requires higher concentrations).
Quantitative Accuracy
Requires calibration curves for accurate quantification.
Inherently quantitative with an internal standard.
Structural Information
Provides mass-to-charge ratio and fragmentation.
Provides detailed structural information and connectivity.
Real-time Monitoring
Near real-time with rapid sampling.
Can be set up for continuous flow-NMR for true real-time analysis.
Sample Throughput
High, with autosamplers.
Lower, as each spectrum takes time to acquire.
Expertise & Experience: NMR is unparalleled for unambiguous structural elucidation and for obtaining a true mass balance of a reaction without the need for individual calibration standards for each component.[7] However, its lower sensitivity compared to LC-MS means it may not detect trace-level impurities that are readily observed by mass spectrometry. For reaction optimization and kinetic studies where major components are of interest, NMR is an excellent choice. For impurity profiling and trace analysis, LC-MS is indispensable.
Potential Reaction Pathway and Analytical Targets
The following diagram illustrates a hypothetical reaction of 4-Bromo-3,6-dihydro-2H-thiopyran and the potential analytical targets for the developed methods.
Caption: A potential reaction pathway of 4-Bromo-3,6-dihydro-2H-thiopyran.
Trustworthiness: A Self-Validating System
The robustness of the proposed LC-MS method is ensured by several key factors:
Internal Consistency: The detection of the characteristic bromine isotopic pattern for the starting material and any bromine-containing products provides a high degree of confidence in peak identification.
Orthogonal Confirmation: When coupled with data from NMR, which provides unambiguous structural information, and GC-MS, which offers complementary fragmentation data, a comprehensive and validated analytical picture of the reaction mixture is achieved.
Method Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[9]
Conclusion
The development of a robust analytical method is a cornerstone of successful chemical research and development. For the analysis of 4-Bromo-3,6-dihydro-2H-thiopyran reactions, a well-designed LC-MS method offers an exceptional balance of sensitivity, selectivity, and speed. The ability to rapidly separate and identify the starting material, products, and impurities, guided by the unique isotopic signature of bromine, makes it the primary technique of choice.
However, a comprehensive understanding of a chemical process often necessitates a multi-faceted analytical approach. GC-MS provides valuable complementary information for volatile components, while NMR spectroscopy remains the gold standard for structural elucidation and absolute quantification in reaction monitoring. By understanding the strengths and limitations of each technique, researchers can strategically deploy the most appropriate analytical tools to accelerate their research and ensure the quality and integrity of their results.
References
Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2023). PMC. [Link]
A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. (2024). ScienceDirect. [Link]
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. (2018). ResearchGate. [Link]
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. [Link]
NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. [Link]
Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). SciSpace. [Link]
NMR reaction monitoring during the development of an active pharmaceutical ingredient. (n.d.). Royal Society of Chemistry. [Link]
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (n.d.). PubMed Central. [Link]
NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. [Link]
Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS. (2025). ResearchGate. [Link]
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025). ResearchGate. [Link]
Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. (n.d.). Asian Journal of Research in Chemistry. [Link]
LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. (2025). ResearchGate. [Link]
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. [Link]
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025). ResearchGate. [Link]
Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. (n.d.). PubMed. [Link]
GC-MS Analysis of Volatile Phytochemical compounds from the Whole plant Methanolic extract of Entodon rubicundus (Mitt.) A. Jaeg. (n.d.). Research Trend. [Link]
GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. (n.d.). MDPI. [Link]
Navigating the Labyrinth of Allylic Bromination: A Comparative Guide to Byproduct Characterization in the Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran
For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the synthesis of specialty chemical intermediates, the path from reactant to desired product...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialty chemical intermediates, the path from reactant to desired product is rarely a straight line. Unexpected byproducts often emerge, posing significant challenges for purification, yield optimization, and process control. This guide provides an in-depth analysis of the likely unexpected byproducts arising from the synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran, a valuable heterocyclic building block. By leveraging established mechanistic principles and drawing comparisons with well-documented experimental data from analogous systems, we aim to equip researchers with the predictive tools and analytical strategies necessary to identify, characterize, and mitigate the formation of these off-target molecules.
The Synthetic Conundrum: Allylic Bromination and the Specter of Rearrangement
The most direct and common synthetic route to 4-Bromo-3,6-dihydro-2H-thiopyran is the allylic bromination of the readily available precursor, 3,6-dihydro-2H-thiopyran. The Wohl-Ziegler reaction, typically employing N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the textbook method for this transformation.[1] While effective, this radical chain reaction is mechanistically nuanced and is predisposed to generate constitutional isomers through allylic rearrangement.[2][3]
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from an allylic position of the substrate—the carbon atom adjacent to the double bond.[4] This step is the crux of the issue: the resulting allylic radical is resonance-stabilized, meaning the unpaired electron is delocalized over multiple carbon atoms.[5][6] Subsequent reaction with a bromine source (Br₂, generated in situ from NBS and trace HBr) can then occur at any of the carbon centers bearing partial radical character.[2]
For 3,6-dihydro-2H-thiopyran, abstraction of a hydrogen from the C4 position creates a resonance-stabilized allylic radical. This delocalization means the bromine can add to either the C4 or C6 position, leading to a mixture of the desired product and an unexpected, rearranged byproduct.
Caption: Mechanism of byproduct formation in allylic bromination.
A Case Study: Experimental Insights from the Bromination of Hexene Isomers
While specific literature detailing the byproduct profile for 4-Bromo-3,6-dihydro-2H-thiopyran is scarce, a comprehensive study on the NBS bromination of hexene isomers provides a powerful and experimentally validated analogue.[7] Harris, Wichner, and Nalli demonstrated conclusively that the allylic bromination of non-symmetrical alkenes consistently yields a mixture of products, in line with resonance theory.[7]
Their work on trans-2-hexene is particularly illuminating. Abstraction of a hydrogen atom from the C4 position results in a resonance-stabilized radical, leading to two major products: the expected 4-bromo-2-hexene and the rearranged 2-bromo-3-hexene.[7] This provides a direct parallel to the expected outcome with 3,6-dihydro-2H-thiopyran.
Comparative Performance Data
The experimental data from the bromination of hexene isomers, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), quantitatively demonstrates the formation of multiple products. This serves as a model for what to expect when synthesizing 4-Bromo-3,6-dihydro-2H-thiopyran.
Table 1: Product distribution from the NBS bromination of various hexene isomers, demonstrating the prevalence of allylic rearrangement byproducts.[7]
This data underscores a critical takeaway for researchers: assuming the formation of a single product in allylic bromination reactions of even simple cyclic systems is a significant oversight. The formation of the rearranged isomer is not a minor side reaction but a major competitive pathway.
Experimental Protocols for Characterization
To effectively identify and quantify the desired product and its unexpected isomers, a robust analytical workflow is essential. The following protocols are adapted from established methods for the analysis of bromoalkene mixtures.[7]
Protocol 1: Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran (Predictive Model)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dihydro-2H-thiopyran (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq). Causality: Anhydrous CCl₄ is the traditional solvent as it is inert to the radical conditions; NBS provides a low, constant concentration of Br₂, which favors substitution over electrophilic addition.[1][3]
Initiation & Reflux: Heat the mixture to reflux using a heat lamp or heating mantle. The reaction is often initiated by light.
Monitoring: The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.
Workup: After cooling to room temperature, filter the mixture to remove the succinimide. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil, containing a mixture of brominated isomers, should be analyzed immediately or stored at low temperature to prevent degradation.
Protocol 2: Byproduct Analysis by GC-MS
Sample Preparation: Dilute a small aliquot of the crude product oil in a suitable solvent, such as cyclohexane or dichloromethane.
GC Conditions:
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating constitutional isomers.
Injection: Split/splitless injector at 250 °C.
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure separation of all components.
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (m/z for C₅H₇BrS is ~179/181).
Data Analysis:
Identification: Identify peaks corresponding to the brominated thiopyran isomers by their characteristic M+ and M+2 isotopic pattern for bromine.
Differentiation: While isomers will have the same molecular ion, their fragmentation patterns will differ. For instance, fragmentation patterns can help distinguish between the 4-bromo and 6-bromo isomers based on the stability of the resulting fragments.[7]
Quantification: Use the integrated peak areas from the GC chromatogram to determine the relative abundance of each isomer.
Caption: Workflow for the characterization of isomeric byproducts.
Conclusion and Recommendations
The synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran via allylic bromination is fundamentally prone to the formation of a significant, rearranged constitutional isomer byproduct. This is not an anomaly but a predictable outcome based on the resonance-stabilized radical intermediate central to the Wohl-Ziegler reaction mechanism.
For scientists in process development and medicinal chemistry, acknowledging and planning for this eventuality is paramount. We strongly recommend that any synthesis of this compound, or analogous structures, incorporates GC-MS analysis as a standard in-process control to quantify the isomeric ratio. For applications requiring high isomeric purity, alternative synthetic strategies that avoid radical allylic functionalization, or the development of robust chromatographic purification methods, will be necessary. By understanding the underlying causality of byproduct formation, researchers can move from reactive problem-solving to proactive, rational process design.
References
Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. [Link]
Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. [Link]
Pearson. (n.d.). Show the products you expect when each compound reacts with NBS with light shining on the reaction. (c).
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
ResearchGate. (2025, August 5). Bromination of 3,4-dihydro-2H-thiopyran derivatives. [Link]
Assessing the Synthetic Utility of 4-Bromo-3,6-dihydro-2H-thiopyran: A Comparative Guide for Strategic Synthesis
Introduction: The Rising Prominence of Dihydrothiopyrans in Medicinal Chemistry The 3,6-dihydro-2H-thiopyran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active mo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rising Prominence of Dihydrothiopyrans in Medicinal Chemistry
The 3,6-dihydro-2H-thiopyran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. Its unique conformational properties and the presence of a sulfur atom, capable of engaging in various non-covalent interactions, make it an attractive building block in modern drug discovery.[1][2] The strategic introduction of substituents onto this core structure is paramount for modulating pharmacological activity, and in this context, versatile building blocks are of immense value. 4-Bromo-3,6-dihydro-2H-thiopyran has emerged as a potentially powerful intermediate, offering a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth technical assessment of the synthetic utility of 4-Bromo-3,6-dihydro-2H-thiopyran. We will explore its reactivity in key cross-coupling reactions, drawing upon established principles and analogous systems to predict its behavior and outline experimental strategies. Furthermore, we will present a comparative analysis with alternative building blocks and synthetic routes for the construction of functionalized dihydrothiopyran systems, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Versatility of a Vinyl Bromide: 4-Bromo-3,6-dihydro-2H-thiopyran in Cross-Coupling Reactions
The vinyl bromide functionality in 4-Bromo-3,6-dihydro-2H-thiopyran is the cornerstone of its synthetic utility. Vinyl halides are well-established coupling partners in a multitude of palladium-catalyzed cross-coupling reactions, with the reactivity order generally being I > Br > Cl.[1] Vinyl bromides often represent an optimal balance of reactivity, stability, and cost-effectiveness. Below, we delve into the potential of 4-Bromo-3,6-dihydro-2H-thiopyran in several key C-C and C-N bond-forming reactions.
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3][4] While direct experimental data for the Suzuki coupling of 4-Bromo-3,6-dihydro-2H-thiopyran is not extensively reported, the successful coupling of the analogous 4-(trifluoromethanesulfonyloxy)-3,6-dihydro-2H-pyran provides a strong precedent for its feasibility.
A study on the synthesis of[2][5]-fused indole heterocycles demonstrated the efficient Suzuki coupling of a dihydropyran vinyl triflate with an arylboronic acid pinacol ester.[6] Given that vinyl bromides exhibit comparable or even superior reactivity to vinyl triflates in many cross-coupling reactions, a similar outcome can be anticipated for 4-Bromo-3,6-dihydro-2H-thiopyran.
Anticipated Reaction Scheme:
Aryl-Substituted Dihydrothiopyran Synthesis via Suzuki Coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of vinyl halides.[7]
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,6-dihydro-2H-thiopyran.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[8] The reaction of 4-Bromo-3,6-dihydro-2H-thiopyran with various alkenes is expected to proceed under standard Heck conditions to yield 4-alkenyl-3,6-dihydro-2H-thiopyran derivatives. The success of the Heck reaction with cyclic vinyl bromides is well-documented, and similar reactivity can be anticipated for our target substrate.
Anticipated Reaction Scheme:
Alkenyl-Substituted Dihydrothiopyran Synthesis via Heck Reaction
Experimental Protocol: General Procedure for Heck Reaction
This protocol is based on established methods for the Heck reaction of vinyl bromides.[8]
In a sealable reaction tube, combine 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
Add a polar aprotic solvent such as DMF or NMP.
Seal the tube and heat the reaction mixture to 100-140 °C.
Monitor the reaction by GC-MS or TLC.
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
Wash the combined organic extracts, dry, and concentrate.
Purify the residue by column chromatography to yield the 4-alkenyl-3,6-dihydro-2H-thiopyran.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction is expected to be a viable route for the synthesis of 4-alkynyl-3,6-dihydro-2H-thiopyrans, which are valuable intermediates for further transformations.
Anticipated Reaction Scheme:
Alkynyl-Substituted Dihydrothiopyran Synthesis via Sonogashira Coupling
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is adapted from standard Sonogashira coupling procedures with vinyl bromides.[9]
To a Schlenk flask under an inert atmosphere, add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
Add a solvent such as THF or DMF, followed by a base (e.g., Et₃N or i-Pr₂NH).
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
Wash the organic layer with brine, dry, and concentrate.
Purify by column chromatography to obtain the 4-alkynyl-3,6-dihydro-2H-thiopyran.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[3][11] This reaction would allow for the synthesis of 4-amino-3,6-dihydro-2H-thiopyran derivatives, introducing a key pharmacophore. The amination of vinyl bromides is well-established, making this a promising route for the functionalization of our target building block.
Anticipated Reaction Scheme:
Amino-Substituted Dihydrothiopyran Synthesis via Buchwald-Hartwig Amination
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on standard procedures for the amination of vinyl bromides.[11]
In a glovebox, charge a sealable reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).
Add 4-Bromo-3,6-dihydro-2H-thiopyran (1.0 equiv.) and the amine (1.1-1.2 equiv.).
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
Monitor the reaction by LC-MS or GC-MS.
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-3,6-dihydro-2H-thiopyran derivative.
Alternative Building Blocks and Synthetic Strategies
While 4-Bromo-3,6-dihydro-2H-thiopyran offers a direct route to C4-functionalized products via cross-coupling, alternative synthetic strategies employing different building blocks are also available and may be advantageous in certain contexts.
Functionalization of Thiopyran-4-one Derivatives
A common and versatile alternative approach involves the synthesis and subsequent functionalization of thiopyran-4-one. This ketone can be prepared through various methods, including the Dieckmann condensation of diesters. The carbonyl group at the C4 position serves as a versatile handle for a wide range of transformations.
Synthetic Workflow from Thiopyran-4-one:
Alternative Synthesis of 4-Substituted Dihydrothiopyrans
This two-step approach, involving the conversion of the ketone to a vinyl triflate followed by cross-coupling, offers a viable alternative to the direct use of the vinyl bromide. The choice between these two building blocks may depend on factors such as commercial availability, cost, and the specific requirements of the subsequent coupling reaction.
Table 2: Comparison of 4-Bromo-3,6-dihydro-2H-thiopyran and Thiopyran-4-one as Building Blocks
Feature
4-Bromo-3,6-dihydro-2H-thiopyran
Thiopyran-4-one
Synthetic Steps to Product
1 (Direct Cross-Coupling)
2 or more (e.g., Triflation then Coupling)
Versatility
Primarily for cross-coupling reactions.
Broader range of transformations at the carbonyl group.
Atom Economy
Generally good for cross-coupling.
Can be lower due to the introduction and loss of a leaving group (e.g., triflate).
Availability
May require synthesis.
Can be synthesized from readily available starting materials.
Conclusion: A Strategic Asset for Complex Molecule Synthesis
4-Bromo-3,6-dihydro-2H-thiopyran stands as a valuable and versatile building block for the synthesis of functionalized thiopyran derivatives. Its vinyl bromide moiety serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, alkenyl, alkynyl, and amino substituents at the C4 position. While direct experimental data for this specific substrate is emerging, strong analogies with related cyclic vinyl halides and triflates provide a high degree of confidence in its predicted reactivity.
The choice between utilizing 4-Bromo-3,6-dihydro-2H-thiopyran directly or employing a multi-step strategy starting from thiopyran-4-one will depend on the specific synthetic goals, reagent availability, and overall efficiency considerations. However, the directness and efficiency of cross-coupling reactions make 4-Bromo-3,6-dihydro-2H-thiopyran a highly attractive and strategic tool for medicinal chemists and synthetic organic chemists aiming to explore the chemical space around the privileged dihydrothiopyran scaffold. As the demand for novel, structurally diverse bioactive molecules continues to grow, the importance of such versatile building blocks will undoubtedly increase.
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Bonacorso, H. G., Oliveira, M. R., da Rosa, G. A., Wastowski, A. D., & Nogueira, C. W. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC advances, 7(82), 52086–52097.
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-134). John Wiley & Sons.
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Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling made easier—the synergic effect of copper (I) salts and the fluoride ion.
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 4-Bromo-3,6-dihydro-2H-thiopyran
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount for accelerating discovery. This guide provides an in-depth comparison of p...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount for accelerating discovery. This guide provides an in-depth comparison of predicted computational data and expected experimental data for the heterocyclic compound 4-Bromo-3,6-dihydro-2H-thiopyran . As a molecule of interest in synthetic chemistry, understanding its structural and spectroscopic properties is crucial for its application as a building block or in the development of novel chemical entities.
Due to the limited availability of published experimental data for 4-Bromo-3,6-dihydro-2H-thiopyran at the time of this writing, this guide will leverage experimental data from its parent compound, 3,6-dihydro-2H-thiopyran , and other closely related brominated heterocycles. This approach allows us to establish a reliable baseline and extrapolate the expected spectroscopic characteristics imparted by the bromine substituent. We will then contrast these anticipated experimental values with data derived from computational chemistry methods, primarily Density Functional Theory (DFT), to provide a comprehensive analytical perspective.
The Subject Molecule: 4-Bromo-3,6-dihydro-2H-thiopyran
4-Bromo-3,6-dihydro-2H-thiopyran is a six-membered heterocyclic compound containing a sulfur atom, a double bond, and a bromine substituent. Its structure presents interesting features for spectroscopic analysis, including diastereotopic protons and the influence of the electronegative bromine atom on the electronic environment of the molecule.
Property
Value
Source
Molecular Formula
C5H7BrS
N/A
Molecular Weight
179.08 g/mol
N/A
CAS Number
1255574-60-7
N/A
Experimental Data Analysis: A Predictive Approach
A robust understanding of the expected experimental data for 4-Bromo-3,6-dihydro-2H-thiopyran can be constructed by analyzing the spectra of 3,6-dihydro-2H-thiopyran and considering the well-documented effects of bromine substitution.
Synthesis and Characterization Workflow
The synthesis of substituted dihydro-2H-thiopyrans can be achieved through various methods, including the thia-Diels-Alder reaction or ring-closing metathesis.[1] A generalized workflow for the synthesis and characterization is outlined below.
Figure 1: Generalized workflow for the synthesis and characterization of a substituted dihydro-2H-thiopyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]
¹H NMR Spectroscopy:
For the parent compound, 3,6-dihydro-2H-thiopyran, the proton NMR spectrum is relatively simple. The introduction of a bromine atom at the 4-position in 4-Bromo-3,6-dihydro-2H-thiopyran is expected to induce significant changes:
Downfield Shift of H4: The proton at the 4-position (H4) will experience a significant downfield shift due to the deshielding effect of the electronegative bromine atom.[3]
Increased Complexity: The presence of a stereocenter at C4 will render the methylene protons at C3 and C5 diastereotopic, leading to more complex splitting patterns (likely multiplets).
Vinyl Protons: The chemical shifts of the vinyl protons (H5 and H6) will also be influenced, albeit to a lesser extent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will also reflect the presence of the bromine substituent:
Shielding of C4: The carbon atom directly attached to the bromine (C4) will exhibit a significant upfield shift due to the "heavy atom effect".[4]
Shifts in Neighboring Carbons: The chemical shifts of the adjacent carbons (C3 and C5) will also be affected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5] The key expected absorptions for 4-Bromo-3,6-dihydro-2H-thiopyran are:
C=C Stretch: A peak in the region of 1650-1600 cm⁻¹ corresponding to the carbon-carbon double bond stretch.
C-H Stretch: Peaks just above 3000 cm⁻¹ for the vinyl C-H bonds and just below 3000 cm⁻¹ for the sp³ C-H bonds.
C-Br Stretch: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, indicative of the carbon-bromine bond.
C-S Stretch: A weaker absorption in the fingerprint region, usually around 700-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-3,6-dihydro-2H-thiopyran, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.[6][7]
Molecular Ion Peak (M+): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr).
Computational Data Analysis: A Theoretical Perspective
Computational chemistry, particularly DFT, offers a powerful means to predict spectroscopic properties and gain insights into molecular structure and energetics.[8]
A Guide for Laboratory Professionals: Proper Disposal of 4-Bromo-3,6-dihydro-2H-thiopyran
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4-Bromo-3,6-di...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4-Bromo-3,6-dihydro-2H-thiopyran, a halogenated heterocyclic compound, requires specific, informed disposal procedures due to its presumed chemical properties and regulatory classification as a halogenated organic substance.
This guide provides a comprehensive operational plan for its safe handling and disposal. The procedures outlined here are grounded in established principles of hazardous waste management.
Note: A specific Safety Data Sheet (SDS) for 4-Bromo-3,6-dihydro-2H-thiopyran (CAS No. 1255574-60-7) is not always publicly available.[1][2] The primary and most authoritative source of safety and disposal information is the SDS provided by your chemical supplier. This guide is built upon regulatory standards and data from analogous chemical structures to provide a framework for safe handling in the absence of a specific SDS.
Hazard Profile and Essential Safety Precautions
While specific toxicological data for 4-Bromo-3,6-dihydro-2H-thiopyran is limited, its structure as a brominated organic compound informs a conservative approach to its handling. Analogous compounds, such as 4-Bromo-3,6-dihydro-2H-pyran, are known to cause skin and serious eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[3][4] Therefore, it is prudent to assume a similar hazard profile.
Personal Protective Equipment (PPE)
A rigorous PPE protocol is non-negotiable. The objective is to create a complete barrier to prevent any route of exposure.
PPE Item
Specification
Purpose
Gloves
Nitrile or other chemically resistant gloves
To prevent dermal absorption and skin irritation.[4]
Eye Protection
Chemical safety goggles and a full-face shield
To protect eyes and face from splashes, which may cause serious irritation.[3][5]
Lab Coat
Standard flame-resistant laboratory coat
To protect skin and personal clothing from contamination.
Respiratory Safety
Handle exclusively within a certified chemical fume hood
To prevent inhalation of vapors, which may be irritating to the respiratory tract.[3][5]
The Core Principle: Segregation of Halogenated Waste
4-Bromo-3,6-dihydro-2H-thiopyran is a halogenated organic compound . This classification is critical and dictates its entire disposal pathway. Halogenated waste must never be mixed with non-halogenated solvent waste.[6][7]
The rationale for this strict segregation is rooted in the final disposal technology. Non-halogenated solvents can often be purified for reuse or used as fuel. In contrast, the combustion of halogenated compounds like this one generates corrosive acidic gases (such as hydrogen bromide) and potentially hazardous by-products if not performed under specific conditions.[8] Therefore, halogenated waste is sent to specialized high-temperature incinerators equipped with acid gas scrubbers.[9] Mixing these waste streams complicates and increases the cost of disposal for all involved materials.
Caption: Logical separation of laboratory chemical waste streams.
Step-by-Step Disposal Protocol
The proper disposal workflow is a systematic process designed to ensure safety and regulatory adherence from the laboratory bench to the final disposal facility.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
Your laboratory must have a designated SAA. This is where waste is collected at or near the point of generation. The SAA must be under the control of laboratory personnel and must not store more than 55 gallons of hazardous waste at any one time.[10][11]
Step 2: Prepare the Waste Container
Select a Compatible Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7] Ensure it has a screw-top cap that can be securely sealed.
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label.[10] Fill it out completely:
Generator Information: Your name, lab, and contact information.
Chemical Contents: List "4-Bromo-3,6-dihydro-2H-thiopyran" and any solvents used. List all components by their full chemical name. Avoid abbreviations.
Step 3: Waste Collection
Transfer Waste: Working in a fume hood and wearing full PPE, carefully transfer the waste into the labeled container. Use a funnel to prevent spills.
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10][11] This prevents the release of vapors into the lab environment.
Step 4: Decontamination of Empty Reagent Bottles
Empty containers that held 4-Bromo-3,6-dihydro-2H-thiopyran are also considered hazardous waste until properly decontaminated.[6]
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.
Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste.[6] Add this rinsate to your halogenated waste container.
Final Disposal: After triple rinsing and air-drying, the defaced container can typically be disposed of in the regular laboratory glass waste, but confirm this with your institution's Environmental Health & Safety (EHS) office.
Step 5: Arrange for Disposal
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[7]
Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the full, sealed, and properly labeled waste container. Never pour chemical waste down the drain or place it in the regular trash.[6]
Caption: Step-by-step waste disposal workflow for laboratory personnel.
Spill and Emergency Response
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Isolate: Restrict access to the spill area. If safe to do so, and you are trained, eliminate ignition sources.
Protect Yourself: Don appropriate PPE, including respiratory protection if vapors are significant.
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label it appropriately for disposal.
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.[6]
University of Oklahoma. Hazardous Waste - EHSO Manual. [Link]
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
Chemtalk - Science Forum For Lab Technicians. Bromine water - disposal. [Link]
Essential Protective Measures for Handling 4-Bromo-3,6-dihydro-2H-thiopyran: A Senior Application Scientist's Guide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates, such as organobromine and thiopyran...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates, such as organobromine and thiopyran derivatives, demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and operational procedures required for the safe handling of 4-Bromo-3,6-dihydro-2H-thiopyran, ensuring the protection of personnel and the integrity of your research.
Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. Engineering controls are the primary defense.
The substance can ignite when exposed to an ignition source. Handling must occur away from open flames, sparks, or hot surfaces.[3][4]
This risk profile mandates a multi-layered approach to safety, combining engineering controls with meticulous use of appropriate PPE.
Mandatory Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard.[5] Its selection and use must be deliberate and directly correlated with the identified risks. The following PPE is mandatory when handling 4-Bromo-3,6-dihydro-2H-thiopyran.
Hand Protection : Wear chemical-resistant nitrile gloves at all times.[6][7] Nitrile provides a suitable barrier against incidental contact with brominated organic compounds. For tasks involving larger quantities or a higher risk of splashing, consider double-gloving. Causality : The H315 classification (Causes skin irritation) makes robust hand protection non-negotiable to prevent direct dermal exposure and subsequent irritation.[1][8]
Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required.[5][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9] Causality : Due to the H319 warning (Causes serious eye irritation), standard safety glasses are insufficient.[1] Goggles provide a seal around the eyes, which is critical for preventing contact with liquid splashes or aerosols.[7][9]
Body Protection : A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[2][7] Causality : The lab coat serves as a removable barrier against accidental spills and splashes, directly mitigating the risk of skin irritation.[8]
Footwear : Closed-toe shoes constructed of a durable material are mandatory in the laboratory to protect against spills and dropped objects.[7]
The proper sequence for donning and doffing PPE is critical to prevent cross-contamination. Follow the workflow below to ensure your safety.
Caption: Logical flow for the disposal of chemical waste.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and correct action is vital.
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [10]Seek medical attention if irritation develops or persists.
[10]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [10]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the individual to fresh air. [11]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. [11][10]If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. [10]Seek immediate medical attention.
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
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